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  • Product: 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile
  • CAS: 175204-86-1

Core Science & Biosynthesis

Foundational

4-chloro-1-methyl-1H-pyrazole-3-carbonitrile structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile Introduction In the landscape of modern drug discovery and materials science, pyrazole derivatives are foundational...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure Elucidation of 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile

Introduction

In the landscape of modern drug discovery and materials science, pyrazole derivatives are foundational scaffolds, recognized for their wide-ranging pharmacological activities.[1][2][3] The precise substitution pattern on the pyrazole ring dictates the molecule's steric and electronic properties, which in turn governs its biological function and chemical reactivity. Therefore, the unambiguous structural characterization of novel pyrazole derivatives is a critical, non-negotiable step in the research and development pipeline.

This guide provides a comprehensive, multi-technique framework for the complete structure elucidation of a specific pyrazole derivative: 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile. As a Senior Application Scientist, my objective is not merely to list protocols but to illuminate the underlying scientific rationale—the "why" behind each experimental choice. We will proceed through a logical workflow, where each analytical technique provides a new layer of evidence, culminating in an irrefutable structural assignment. This document is designed for researchers, scientists, and drug development professionals who require a robust and self-validating approach to molecular characterization.

Physicochemical Properties Overview

Before delving into spectroscopic analysis, a summary of the compound's basic properties provides an essential foundation.

PropertyValueSource
Molecular Formula C₅H₄ClN₃[4]
Molecular Weight 141.56 g/mol [4]
Appearance Solid[4]
InChI Key VCGBVTFJVGRBCJ-UHFFFAOYSA-N[4]

Section 1: Foundational Analysis via Mass Spectrometry

Expertise & Causality: The first questions in any structure elucidation are "What is the mass?" and "What is the elemental composition?". High-Resolution Mass Spectrometry (HRMS) is the definitive technique to answer these. For 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile, MS is particularly powerful due to the natural isotopic abundance of chlorine. Chlorine exists as two primary isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[5] This provides an unmistakable signature in the mass spectrum, serving as an internal validation of the presence of a single chlorine atom.

The molecular ion peak (M⁺) will appear as a doublet: a more intense peak corresponding to the molecule containing ³⁵Cl ([M]⁺) and a less intense peak two mass units higher ([M+2]⁺) for the ³⁷Cl-containing molecule, with a relative intensity ratio of approximately 3:1.[5][6]

IonExpected m/zRelative IntensitySignificance
[M]⁺ (C₅H₄³⁵ClN₃) 141.0148~100%Confirms molecular weight with ³⁵Cl isotope.
[M+2]⁺ (C₅H₄³⁷ClN₃) 143.0119~33%Confirms the presence of one chlorine atom.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as an LTQ Orbitrap or a Q-TOF instrument, equipped with an Electrospray Ionization (ESI) source operating in positive ion mode.[7]

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).[7]

  • Source Conditions: Optimize ESI source parameters, including spray voltage (~3.5-4.5 kV), capillary temperature (~275-300 °C), and sheath/auxiliary gas flow rates to achieve a stable signal.[7]

  • Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500) with high resolution (>60,000) to enable accurate mass measurement and elemental composition determination.

  • Data Analysis: Identify the molecular ion cluster at m/z ~141 and ~143. Confirm that the measured mass is within 5 ppm of the theoretical mass for the formula C₅H₄ClN₃ and that the isotopic pattern matches the theoretical distribution for a molecule containing one chlorine atom.

Section 2: Functional Group Identification via Infrared Spectroscopy

Expertise & Causality: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule. Its utility here is to provide direct evidence for the key nitrile (C≡N) group and to confirm the presence of the pyrazole ring. The carbon-nitrogen triple bond of a nitrile has a very characteristic absorption that is sharp, strong, and appears in a relatively "clean" region of the spectrum where few other functional groups absorb, making it an excellent diagnostic peak.[8]

Functional GroupExpected Wavenumber (cm⁻¹)Peak CharacteristicsRationale
Nitrile (C≡N) ~2230-2210 cm⁻¹Strong, SharpConfirms the presence of the carbonitrile moiety.[8][9]
C=N Stretch (Pyrazole Ring) ~1590-1550 cm⁻¹MediumCharacteristic of the pyrazole heterocyclic ring system.[3]
C-H Stretch (Aromatic/Methyl) ~3150-3100 cm⁻¹ (Aromatic), ~2950 cm⁻¹ (Methyl)Medium-WeakIndicates the presence of both aromatic (pyrazole ring) and aliphatic (methyl group) C-H bonds.
C-Cl Stretch ~800-600 cm⁻¹Medium-StrongConfirms the presence of the carbon-chlorine bond.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Background Scan: With the ATR anvil disengaged, run a background spectrum to capture the ambient atmosphere (H₂O, CO₂).

  • Sample Scan: Engage the anvil to press the sample firmly against the crystal. Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum. Analyze the resulting transmittance or absorbance spectrum for the characteristic peaks listed above.

Section 3: Mapping the Molecular Framework with NMR Spectroscopy

Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular puzzle. For 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile, a combination of 1D (¹H, ¹³C) and 2D (HMBC) experiments will be used to unambiguously determine the substitution pattern.

  • ¹H NMR: This experiment identifies the number of distinct proton environments and their electronic surroundings. We expect two signals: one for the methyl protons and one for the lone proton on the pyrazole ring. Their integration will be 3:1, respectively.

  • ¹³C NMR: This reveals the number of unique carbon atoms. We expect five distinct signals: one methyl carbon, three pyrazole ring carbons, and one nitrile carbon.

  • Heteronuclear Multiple Bond Correlation (HMBC): This 2D experiment is the cornerstone of the structural proof. It shows correlations (couplings) between protons and carbons that are separated by 2 or 3 bonds. This allows us to connect the "pieces" identified in the 1D spectra. The key correlations will be from the N-methyl protons to the adjacent ring carbons (C3 and C5) and from the ring proton (H5) to its neighboring carbons, including the crucial nitrile carbon.[10]

Predicted NMR Data
AtomExperimentPredicted Chemical Shift (δ, ppm)MultiplicityRationale
N-CH₃ ¹H NMR~3.8 - 4.0SingletProtons on the nitrogen-bound methyl group. A singlet because there are no adjacent protons.
C5-H ¹H NMR~7.5 - 8.0SingletLone proton on the pyrazole ring, deshielded by the aromatic system. A singlet because there are no adjacent protons.
N-CH₃ ¹³C NMR~35 - 40-Carbon of the N-methyl group.
C≡N ¹³C NMR~110 - 120-Quaternary carbon of the nitrile group.
C4-Cl ¹³C NMR~115 - 125-Quaternary carbon bearing the chlorine atom.
C3-CN ¹³C NMR~130 - 140-Quaternary carbon attached to the nitrile group.
C5-H ¹³C NMR~135 - 145-Protonated carbon of the pyrazole ring.
Visualizing Connectivity: HMBC Correlations

The following diagram illustrates the key 2- and 3-bond correlations expected in the HMBC spectrum, which are essential for confirming the substitution pattern.

HMBC_Correlations cluster_molecule 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile cluster_protons Protons (¹H) cluster_carbons Carbons (¹³C) mol H_Me N-CH₃ C3 C3 H_Me->C3 ³J C5 C5 H_Me->C5 ²J H5 C5-H H5->C3 ³J C4 C4 H5->C4 ²J CN C≡N H5->CN ³J C_Me N-CH₃

Caption: Key HMBC correlations for structural assignment.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[10]

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer. Tune and match the probe for ¹H and ¹³C frequencies.[10]

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum with 8-16 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time depending on sample concentration.

  • HMBC Acquisition: Set up a gradient-selected HMBC experiment. Optimize the long-range coupling delay (J(C,H)) to a value of 8-10 Hz to observe typical 2- and 3-bond correlations.[10] The experiment may take several hours to complete.

  • Data Processing & Analysis: Process all spectra using appropriate software (e.g., Mnova, TopSpin). Reference the spectra (e.g., to residual solvent signal). Integrate ¹H signals and pick peaks for all spectra. Analyze the 2D HMBC spectrum to establish the correlations outlined above.

Section 4: Unambiguous Confirmation with X-ray Crystallography

Expertise & Causality: While the combination of MS, IR, and NMR provides an overwhelmingly strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, irrefutable proof.[11] This technique determines the precise three-dimensional arrangement of every atom in the solid state, providing exact bond lengths, bond angles, and intermolecular packing information.[1] Obtaining a crystal structure moves the assignment from a deduction to a direct observation, representing the gold standard in chemical characterization.[12][13]

Generalized Protocol: Single-Crystal X-ray Crystallography
  • Crystal Growth: Grow suitable single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Crystal Selection & Mounting: Select a high-quality, single crystal under a microscope and mount it on a goniometer head.[1]

  • Data Collection: Place the mounted crystal on a diffractometer. Cool the crystal in a stream of cold nitrogen (~100-170 K) to minimize thermal motion and potential sublimation.[1][14] Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.[1]

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods (e.g., SHELXT) to get an initial model of the electron density.[12] Refine this model against the experimental data to determine the final atomic positions with high precision.

  • Data Analysis: Analyze the final structure to confirm the connectivity, stereochemistry, and geometry of the molecule. Visualize the structure using software like Mercury or OLEX2.

Integrated Structure Elucidation Workflow

The process of structure elucidation is a logical, stepwise progression where each piece of data informs the next experiment and builds a cohesive argument.

Elucidation_Workflow start Unknown Sample (4-chloro-1-methyl-1H-pyrazole-3-carbonitrile) ms High-Resolution Mass Spec (HRMS) start->ms Determine Mass & Formula ir Infrared Spectroscopy (FTIR) start->ir Identify Functional Groups nmr1d 1D NMR (¹H, ¹³C) ms->nmr1d Formula known ir->nmr1d Functional groups known nmr2d 2D NMR (HMBC, HSQC) nmr1d->nmr2d Assign fragments xray X-Ray Crystallography nmr2d->xray Propose full connectivity final Final Confirmed Structure nmr2d->final High-confidence assignment xray->final Unambiguous Proof

Caption: A logical workflow for spectroscopic structure elucidation.

Conclusion

The structure elucidation of 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile is achieved through a synergistic application of modern analytical techniques. High-resolution mass spectrometry establishes the correct molecular formula and confirms the presence of chlorine through its distinct isotopic signature. FTIR spectroscopy provides direct evidence for the key nitrile functional group. A full suite of NMR experiments, critically including 2D HMBC, allows for the complete and unambiguous mapping of the molecular skeleton, confirming the precise placement of the methyl, chloro, and carbonitrile substituents on the pyrazole ring. Finally, single-crystal X-ray crystallography serves as the ultimate validation, providing a definitive and incontrovertible 3D structure. Following this self-validating workflow ensures the highest degree of scientific integrity and confidence in the final structural assignment, a prerequisite for any further research or development.

References

  • MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]

  • ResearchGate. The FTIR spectrum for Pyrrole. Retrieved from [Link]

  • ResearchGate. (2025, October 16). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]

  • ResearchGate. (2025, December 12). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]

  • Google Patents. Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
  • PubMed Central (PMC). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

  • PubChem. 4-chloro-1-methyl-1H-pyrazole. Retrieved from [Link]

  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

  • ResearchGate. X-ray crystallographic comparison of pyrazole subsidiaries. Retrieved from [Link]

  • ResearchGate. FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). Retrieved from [Link]

  • Organic Syntheses. SYNTHESIS OF 1,3,5-SUBSTITUTED PYRAZOLES VIA A [3+2] DIPOLAR CYCLOADDITION. Retrieved from [Link]

  • PubMed Central (PMC). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]

  • Hilaris Publisher. (2018, February 20). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Acethydrazide Derivative. Retrieved from [Link]

  • PubMed Central (PMC). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Wikipedia. X-ray crystallography. Retrieved from [Link]

  • YouTube. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. Retrieved from [Link]

  • PubMed Central (PMC). Low-temperature crystal structure of 4-chloro-1H-pyrazole. Retrieved from [Link]

  • Michigan State University Chemistry. Mass Spectrometry. Retrieved from [Link]

  • MDPI. Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations. Retrieved from [Link]

  • MDPI. 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Pyrazole Scaffold The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile framework in the design of a multitude of biologically active compounds. A significant number of FDA-approved drugs, including the anti-inflammatory celecoxib and the anti-obesity drug rimonabant, feature a pyrazole core, underscoring its therapeutic relevance. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and kinase inhibitory effects. This wide range of applications has spurred continuous interest in the development of novel and efficient synthetic routes to access structurally diverse pyrazole-based molecules.

This technical guide focuses on a specific, highly functionalized pyrazole derivative: 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile (CAS Number: 175204-86-1). This compound, with its strategically placed chloro, methyl, and cyano groups, represents a valuable and versatile building block for the synthesis of complex molecular architectures, particularly in the realm of targeted therapeutics like kinase inhibitors.

Physicochemical Properties and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of any chemical intermediate.

PropertyValueSource
CAS Number 175204-86-1CymitQuimica[1]
Molecular Formula C₅H₄ClN₃CymitQuimica[1]
Molecular Weight 141.56 g/mol CymitQuimica[1]
Appearance SolidCymitQuimica[1]

Safety and Handling:

Synthetic Pathways: A Strategic Approach

A definitive, step-by-step protocol for the synthesis of 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile is not explicitly detailed in publicly available literature. However, by examining established synthetic methodologies for related pyrazole derivatives, a logical and efficient two-step synthetic route can be proposed, starting from the commercially available 1H-pyrazole-3-carbonitrile.

Synthetic_Pathway cluster_0 Step 1: N-Methylation cluster_1 Step 2: C4-Chlorination Start 1H-Pyrazole-3-carbonitrile Intermediate 1-Methyl-1H-pyrazole-3-carbonitrile Start->Intermediate Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) Base (e.g., K₂CO₃, NaH) Final 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile Intermediate->Final Chlorinating Agent (e.g., TCCA, SO₂Cl₂) Solvent

Caption: Proposed two-step synthesis of 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile.

Part 1: N-Methylation of 1H-Pyrazole-3-carbonitrile

The initial step involves the selective methylation of the pyrazole ring at the N1 position. The choice of methylating agent and base is crucial for achieving high regioselectivity and yield.

Protocol: N-Methylation

  • Reaction Setup: To a solution of 1H-pyrazole-3-carbonitrile in a suitable aprotic solvent (e.g., acetone, DMF), add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).

  • Addition of Methylating Agent: While stirring, add a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) dropwise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, quench the reaction, extract the product into an organic solvent, and purify by column chromatography to isolate 1-methyl-1H-pyrazole-3-carbonitrile.

The regioselectivity of N-alkylation in pyrazoles can be influenced by steric hindrance and the nature of the substituents on the ring.[3]

Part 2: C4-Chlorination of 1-Methyl-1H-pyrazole-3-carbonitrile

The subsequent step is the regioselective chlorination at the C4 position of the pyrazole ring. The pyrazole ring is susceptible to electrophilic substitution, and various chlorinating agents can be employed.

Protocol: C4-Chlorination

  • Reaction Setup: Dissolve the 1-methyl-1H-pyrazole-3-carbonitrile intermediate in a suitable solvent.

  • Addition of Chlorinating Agent: Add a chlorinating agent such as trichloroisocyanuric acid (TCCA) or sulfuryl chloride (SO₂Cl₂). A recent study highlights a solvent-free mechanochemical method using TCCA for the chlorination of pyrazoles, which offers a greener and more efficient alternative.[4]

  • Reaction Conditions: The reaction may proceed at room temperature or require heating, depending on the reactivity of the substrate and the chosen chlorinating agent.

  • Workup and Purification: After the reaction is complete, quench any excess chlorinating agent, and purify the crude product by recrystallization or column chromatography to obtain the final product, 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile.

Chemical Reactivity and Role as a Synthetic Intermediate

The synthetic utility of 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile stems from the distinct reactivity of its functional groups.

Reactivity_Hub Core 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile C4-Chloro C3-Cyano C4_Reactions Nucleophilic Aromatic Substitution (SNAr) Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Core:c4->C4_Reactions Site for C-C and C-N bond formation C3_Reactions Hydrolysis to Carboxylic Acid Reduction to Amine Conversion to Tetrazole Core:c3->C3_Reactions Versatile functional group transformations

Caption: Key reactive sites of 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile.

  • C4-Chloro Group: The chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution (SNAr) and can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, and amino groups, at this position. This is a critical transformation for building molecular complexity in drug candidates.

  • C3-Cyano Group: The nitrile functionality is a versatile synthetic handle. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into other nitrogen-containing heterocycles like tetrazoles. These transformations are instrumental in modulating the physicochemical properties and biological activity of the final molecule.

Application in Drug Discovery: A Gateway to Kinase Inhibitors

The pyrazole scaffold is a common feature in many kinase inhibitors, where it often acts as a hinge-binding motif.[5] The strategic placement of functional groups on 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile makes it an ideal starting material for the synthesis of potent and selective kinase inhibitors, particularly targeting kinases like RET (Rearranged during Transfection).

While a specific, publicly disclosed drug synthesized directly from this intermediate is not yet identified, its structural motifs are present in known kinase inhibitors. For instance, pyrazoloadenine derivatives have been explored as RET kinase inhibitors.[6] The 1-methyl-1H-pyrazole moiety is a key component in these structures, and the ability to functionalize the C4 and C3 positions, as offered by the title compound, is crucial for optimizing potency and selectivity.

Illustrative Synthetic Application:

The following generalized scheme illustrates how 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile could be utilized in the synthesis of a hypothetical kinase inhibitor.

Kinase_Inhibitor_Synthesis Start 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile Step1 Suzuki Coupling (with Arylboronic acid) Start->Step1 Intermediate1 4-Aryl-1-methyl-1H-pyrazole-3-carbonitrile Step1->Intermediate1 Step2 Nitrile Hydrolysis Intermediate1->Step2 Intermediate2 4-Aryl-1-methyl-1H-pyrazole-3-carboxylic acid Step2->Intermediate2 Step3 Amide Coupling (with Amine R-NH₂) Intermediate2->Step3 Final Hypothetical Kinase Inhibitor Step3->Final

Caption: Hypothetical synthetic route to a kinase inhibitor.

Conclusion and Future Perspectives

4-chloro-1-methyl-1H-pyrazole-3-carbonitrile is a strategically designed chemical intermediate with significant potential in drug discovery and development. Its trifunctional nature provides medicinal chemists with a powerful tool to rapidly generate libraries of complex molecules for biological screening. The ability to selectively modify the C3 and C4 positions allows for fine-tuning of structure-activity relationships, leading to the identification of potent and selective drug candidates. As the demand for novel therapeutics, particularly in the area of oncology and kinase inhibition, continues to grow, the importance of versatile building blocks like 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile is set to increase. Further exploration of its reactivity and application in the synthesis of novel bioactive compounds will undoubtedly contribute to the advancement of medicinal chemistry.

References

  • PubChem. (n.d.). 4-chloro-1-methyl-1H-pyrazole. Retrieved from [Link][2]

  • Chen, C., Chen, J., & To, C. T. (2023). Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Green Chemistry, 25(7), 2559-2562.[4]

  • R Discovery. (2024, February 29). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Retrieved from [Link][3]

  • MDPI. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4935.[5]

  • National Center for Biotechnology Information. (n.d.). Pyrazoloadenine Inhibitors of the RET Lung Cancer Oncoprotein Discovered via a Fragment Optimization Approach. PubMed Central. Retrieved from [Link][6]

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile

This guide provides a comprehensive overview of the synthetic pathways for obtaining 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile, a key intermediate in the development of various pharmaceuticals and agrochemicals. The d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthetic pathways for obtaining 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile, a key intermediate in the development of various pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will explore two primary, field-proven pathways for the synthesis of this target molecule, delving into the mechanistic details, experimental protocols, and the rationale behind the selection of reagents and conditions.

Introduction

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities. The specific derivative, 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile, serves as a crucial building block for more complex molecules, owing to the strategic placement of its functional groups. The chloro-substituent at the 4-position provides a handle for further functionalization through cross-coupling reactions, while the nitrile group at the 3-position can be elaborated into various other functionalities. The N-methyl group ensures a specific regioisomer and modulates the electronic properties of the pyrazole ring. This guide will focus on efficient and scalable methods for its preparation.

Pathway 1: Synthesis via Dehydration of a Carboxamide Precursor followed by Electrophilic Chlorination

This pathway involves the initial construction of the 1-methyl-1H-pyrazole-3-carbonitrile core through the dehydration of a corresponding carboxamide, followed by a regioselective chlorination at the 4-position.

Step 1: Synthesis of 1-methyl-1H-pyrazole-3-carboxamide

The synthesis of the pyrazole ring often commences with the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent, a process known as the Knorr pyrazole synthesis.[1] For this specific target, a plausible route involves the reaction of methylhydrazine with a suitable three-carbon building block already containing the carboxamide precursor.

Step 2: Dehydration to 1-methyl-1H-pyrazole-3-carbonitrile

The conversion of the carboxamide to a nitrile is a standard transformation, typically achieved using a dehydrating agent. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this purpose.

Step 3: Regioselective Chlorination

The pyrazole ring is susceptible to electrophilic substitution, which preferentially occurs at the C4 position due to the electronic nature of the heterocycle.[1] Several chlorinating agents can be employed for this transformation. In this pathway, we will focus on the use of sulfuryl chloride (SO₂Cl₂) and N-Chlorosuccinimide (NCS).

Experimental Protocols: Pathway 1

Protocol 1.1: Synthesis of 1-methyl-1H-pyrazole-3-carbonitrile from a Carboxamide Precursor

A general method for the synthesis of pyrazole-3-carbonitriles involves the dehydration of the corresponding pyrazole-3-carboxamides.[2]

Materials:

  • 1-methyl-1H-pyrazole-3-carboxamide

  • Phosphorus oxychloride (POCl₃)

  • Pyridine

  • Dichloromethane (DCM)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 1-methyl-1H-pyrazole-3-carboxamide (1.0 eq) in pyridine (10 volumes) at 0 °C, slowly add phosphorus oxychloride (1.4 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Adjust the pH of the aqueous layer to ~8 with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford 1-methyl-1H-pyrazole-3-carbonitrile.

Protocol 1.2: Chlorination using N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide is a mild and efficient reagent for the 4-chlorination of pyrazoles.[3]

Materials:

  • 1-methyl-1H-pyrazole-3-carbonitrile

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile

  • Water

  • Ethyl acetate

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-methyl-1H-pyrazole-3-carbonitrile (1.0 eq) in acetonitrile (10 volumes).

  • Add N-Chlorosuccinimide (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, remove the acetonitrile under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with saturated sodium thiosulfate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile.

Data Summary: Pathway 1

StepReagentsSolventTypical YieldReference
Nitrile FormationPOCl₃, PyridineDichloromethane>85%[2]
4-Chlorination (NCS)N-ChlorosuccinimideAcetonitrileHigh[3]

Mechanistic Insight: Electrophilic Chlorination

The chlorination of the pyrazole ring with reagents like NCS proceeds via an electrophilic aromatic substitution mechanism. The pyrazole ring, being electron-rich, is activated towards electrophiles. The C4 position is the most nucleophilic and sterically accessible, leading to regioselective substitution. The electron-withdrawing nitrile group at the C3 position deactivates the ring to some extent but still directs the incoming electrophile to the C4 position.

Visualization of Pathway 1

Synthesis_Pathway_1 cluster_step1 Step 1 & 2: Precursor Synthesis cluster_step2 Step 3: Chlorination carboxamide 1-methyl-1H-pyrazole- 3-carboxamide nitrile 1-methyl-1H-pyrazole- 3-carbonitrile carboxamide->nitrile POCl3, Pyridine target 4-chloro-1-methyl-1H-pyrazole- 3-carbonitrile nitrile->target NCS, Acetonitrile

Caption: Synthesis of the target molecule via a carboxamide intermediate.

Pathway 2: Synthesis via Cyclization/Chlorination Strategy

This alternative pathway employs a one-pot or sequential cyclization and chlorination approach, offering potential advantages in terms of step economy. A particularly innovative and green method involves the use of trichloroisocyanuric acid (TCCA) as both an oxidant and a chlorinating agent.[4]

Step 1: Formation of a Hydrazone Intermediate

This pathway can start from a suitable acyclic precursor that can undergo cyclization to form the pyrazole ring. For instance, the reaction of a hydrazine with a β-ketonitrile derivative.

Step 2: Concurrent Cyclization and Chlorination

Trichloroisocyanuric acid (TCCA) is a versatile reagent that can act as a source of electrophilic chlorine.[5] In the presence of a suitable pyrazole precursor, TCCA can facilitate both the oxidative cyclization to form the aromatic pyrazole ring and the subsequent chlorination at the 4-position. This approach is often carried out under mild conditions and can be highly efficient.[4][6]

Experimental Protocols: Pathway 2

Protocol 2.1: One-Pot Cyclization/Chlorination using TCCA

This protocol is adapted from a general procedure for the synthesis of 4-chloropyrazoles using TCCA.[4]

Materials:

  • A suitable acyclic precursor (e.g., a hydrazone of a β-ketonitrile)

  • Trichloroisocyanuric acid (TCCA)

  • 2,2,2-Trifluoroethanol (TFE)

  • Saturated sodium thiosulfate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the hydrazine substrate (1.0 eq) in trifluoroethanol (TFE, 5 volumes), add trichloroisocyanuric acid (TCCA, 1.0 eq).

  • Stir the mixture at 40 °C for 4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and quench with a saturated solution of Na₂S₂O₃.

  • Dilute with ethyl acetate and extract the aqueous layer with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile.

Data Summary: Pathway 2

StepReagentsSolventTypical YieldReference
Cyclization/ChlorinationTrichloroisocyanuric acid (TCCA)TFEUp to 92%[4]

Mechanistic Insight: TCCA-Mediated Reaction

The reaction with TCCA is believed to proceed through an initial oxidation of the hydrazone or a related intermediate to form a pyrazoline, which is then further oxidized to the pyrazole. Subsequently, the pyrazole undergoes electrophilic chlorination with TCCA, which acts as a source of Cl⁺. The use of a fluorinated solvent like TFE can enhance the reactivity of the reagents.

Visualization of Pathway 2

Synthesis_Pathway_2 cluster_step1 One-Pot Reaction precursor Acyclic Precursor (e.g., Hydrazone) target 4-chloro-1-methyl-1H-pyrazole- 3-carbonitrile precursor->target TCCA, TFE

Caption: One-pot synthesis using TCCA for cyclization and chlorination.

Conclusion

This guide has outlined two robust and efficient synthetic pathways for the preparation of 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile. Pathway 1 represents a more traditional, stepwise approach involving the formation and subsequent chlorination of the pyrazole core. Pathway 2 highlights a more modern, step-economical strategy using a versatile reagent like TCCA for a one-pot cyclization and chlorination. The choice of pathway will depend on the specific requirements of the synthesis, including the availability of starting materials, desired scale, and process safety considerations. Both methods provide reliable access to this important chemical intermediate, paving the way for further discoveries in drug development and materials science.

References

  • Al-Matar, H. M., et al. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 15(7), 4653-4671. [Link]

  • Organic Chemistry Portal. Pyrazole Synthesis. [Link]

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  • Deng, X., & Mani, N. S. (2006). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 83, 144. [Link]

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  • da Silva, J. L., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Molecules, 28(3), 1420. [Link]

  • Papakonstantinou, I., et al. (2023). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega, 8(4), 4153-4168. [Link]

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Exploratory

The Emergence of a Key Heterocycle: A Technical Guide to 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile

Introduction: The Pyrazole Scaffold in Modern Chemistry The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its versatile biological activities and stable aromatic nature.[1][...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its versatile biological activities and stable aromatic nature.[1][2] This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, is a privileged scaffold found in numerous FDA-approved drugs, including the anti-inflammatory agent celecoxib and the erectile dysfunction treatment sildenafil.[1][2] The continued exploration of novel pyrazole derivatives is driven by the quest for compounds with enhanced efficacy, selectivity, and improved pharmacokinetic profiles.[1][3] This guide focuses on a specific, yet highly significant derivative: 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile . We will delve into its probable synthetic pathway, rooted in established chemical principles, and elucidate the rationale behind the experimental design, providing a comprehensive resource for researchers in drug discovery and organic synthesis.

Strategic Synthesis: A Plausible Pathway to 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile

While a singular "discovery" paper for 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile is not prominently documented in publicly accessible literature, its synthesis can be logically deduced from well-established methodologies for constructing substituted pyrazoles. A highly efficient and versatile approach involves the modification of a pre-formed pyrazole ring, specifically through the conversion of an amino group to a chloro group via the Sandmeyer reaction.[4][5][6] This method offers a reliable route to introduce a chlorine atom at a specific position on the pyrazole ring, a functional group that is pivotal for tuning the electronic properties and metabolic stability of a molecule.

The proposed synthetic pathway commences with the synthesis of the key intermediate, 5-amino-1-methyl-1H-pyrazole-3-carbonitrile . This intermediate can be prepared through various established multi-component reactions.[7][8] Subsequently, a Sandmeyer reaction facilitates the conversion of the 4-amino group to the target 4-chloro derivative.

Visualizing the Synthetic Strategy

Synthetic_Pathway cluster_0 Step 1: Synthesis of the Amino-Pyrazole Intermediate cluster_1 Step 2: The Sandmeyer Reaction Precursors Suitable Precursors (e.g., malononitrile, hydrazine derivatives) AminoPyrazole 5-amino-1-methyl-1H-pyrazole-3-carbonitrile Precursors->AminoPyrazole Multi-component Reaction Diazotization Diazonium Salt Intermediate AminoPyrazole->Diazotization NaNO2, HCl (0-5 °C) FinalProduct 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile Diazotization->FinalProduct CuCl, HCl

Caption: Proposed two-step synthesis of 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile.

Detailed Experimental Protocols and Mechanistic Insights

Part 1: Synthesis of 5-amino-1-methyl-1H-pyrazole-3-carbonitrile

The synthesis of 5-amino-pyrazole-4-carbonitriles is well-documented and can be achieved through various green and efficient methods, often as a one-pot procedure.[7][8] A common approach involves the condensation of a dicarbonyl compound or its equivalent with a hydrazine derivative and a source of the cyano group, such as malononitrile.

Exemplary Protocol:

  • Reaction Setup: To a solution of an appropriate β-keto-nitrile precursor in a suitable solvent such as ethanol, add an equimolar amount of methylhydrazine.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. The choice of temperature and reaction time is crucial and should be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 5-amino-1-methyl-1H-pyrazole-3-carbonitrile.

Causality in Experimental Choices:

  • Solvent: Ethanol is a common choice due to its ability to dissolve the reactants and its relatively low boiling point, which facilitates its removal.

  • Temperature: The reaction is often exothermic, and controlling the temperature is important to prevent side reactions.

  • Purification: Recrystallization is a cost-effective and efficient method for obtaining highly pure crystalline products.

Part 2: Sandmeyer Reaction for the Synthesis of 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile

The Sandmeyer reaction is a classic and reliable method for the conversion of an aromatic amino group into a halide.[5][6] This transformation proceeds via a diazonium salt intermediate.

Detailed Protocol:

  • Diazotization:

    • Suspend the starting material, 5-amino-1-methyl-1H-pyrazole-3-carbonitrile, in a mixture of concentrated hydrochloric acid and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath. This low temperature is critical to ensure the stability of the resulting diazonium salt.

    • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a change in the color of the reaction mixture.

  • Sandmeyer Reaction (Chlorination):

    • In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

    • Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous nitrogen evolution is typically observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete conversion.

  • Work-up and Purification:

    • The reaction mixture is then typically extracted with an organic solvent such as dichloromethane or ethyl acetate.

    • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford the pure 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile.

Trustworthiness and Self-Validation:

  • The progress of the reaction can be monitored by TLC. The disappearance of the starting amino-pyrazole and the appearance of a new, less polar spot corresponding to the chloro-pyrazole indicates the reaction is proceeding.

  • The evolution of nitrogen gas during the Sandmeyer reaction is a clear visual confirmation of the conversion of the diazonium salt.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile must be confirmed by a combination of spectroscopic and physical methods.

PropertyExpected Value/Observation
Molecular Formula C₅H₄ClN₃[9]
Molecular Weight 141.56 g/mol [9]
Appearance Solid[9]
¹H NMR Signals corresponding to the methyl group and the pyrazole ring proton.
¹³C NMR Resonances for the carbon atoms of the pyrazole ring, the methyl group, and the nitrile group.
IR Spectroscopy A characteristic sharp peak for the nitrile (C≡N) stretch around 2230 cm⁻¹.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight, showing the characteristic isotopic pattern for a chlorine-containing compound.

Significance and Applications in Drug Development

The introduction of a chlorine atom at the C4 position of the pyrazole ring is a strategic modification in drug design. The chloro substituent can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. The nitrile group is also a versatile functional group that can participate in various chemical transformations or act as a hydrogen bond acceptor.

This particular scaffold, 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[10] Its structure is related to intermediates used in the synthesis of agrochemicals, such as insecticides and acaricides.[10][11] Furthermore, pyrazole-carbonitrile derivatives have shown promise as inhibitors of various enzymes and receptors, highlighting the potential of this compound in the discovery of new drugs for a range of diseases.[12]

Conclusion

The synthesis of 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile, while not detailed in a single seminal publication, can be confidently approached through a logical and well-precedented synthetic sequence. By leveraging the power of multi-component reactions to construct the pyrazole core followed by a robust Sandmeyer reaction, researchers can access this valuable heterocyclic building block. The strategic placement of the chloro and nitrile functionalities makes this compound a highly attractive starting material for the development of novel pharmaceuticals and agrochemicals. This guide provides a solid foundation for its synthesis and an appreciation for its potential in advancing chemical and biological sciences.

References

  • CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents.
  • Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google Patents.
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC - NIH. Available at: [Link]

  • Nonclassical Pschorr and Sandmeyer Reactions in Pyrazole Series | Request PDF - ResearchGate. Available at: [Link]

  • (PDF) Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - ResearchGate. Available at: [Link]

  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine - ResearchGate. Available at: [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available at: [Link]

  • WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds - Google Patents.
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  • Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies - MDPI. Available at: [Link]

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  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry. Available at: [Link]

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  • Synthesis, Characterization, In Silico ADME Profiling, MD Simulations and Unveiling Antibacterial Activities of Novel (E)-5-Amino-3-Styryl-1H-Pyrazole-4-Carbonitrile Derivatives: A Tandem Michael Addition Approach | Mapana Journal of Sciences. Available at: [Link]

  • 4-chloro-1-methyl-1H-pyrazole | C4H5ClN2 | CID 13844024 - PubChem. Available at: [Link]

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Foundational

An In-depth Technical Guide on the Safety and Hazards of 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document is intended for informational purposes for qualified scientific professionals. The safety and hazard information for 4-chloro-1-me...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified scientific professionals. The safety and hazard information for 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile has been compiled from data on structurally similar compounds. A comprehensive, substance-specific Safety Data Sheet (SDS) was not publicly available at the time of this writing. Therefore, all recommendations and assessments herein are predictive and must be supplemented by rigorous, in-house risk assessments and, where possible, direct experimental validation.

Section 1: Introduction and Compound Profile

4-chloro-1-methyl-1H-pyrazole-3-carbonitrile is a substituted pyrazole derivative. The pyrazole ring is a common scaffold in medicinal chemistry and agrochemistry due to its diverse biological activities. The presence of a chloro group, a methyl group, and a carbonitrile functional group suggests that this compound is likely a reactive intermediate used in the synthesis of more complex molecules. Its utility in drug discovery and development necessitates a thorough understanding of its potential hazards to ensure the safety of laboratory personnel.

While specific applications for this exact molecule are not widely documented in public literature, its structural motifs are present in compounds used as herbicides and as building blocks for pharmaceuticals.[1] Therefore, it is prudent to handle this compound with the care afforded to novel chemical entities with potential biological activity.

Section 2: Hazard Identification and Classification

Due to the absence of a specific Safety Data Sheet (SDS) for 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile, a hazard assessment has been extrapolated from data on analogous compounds. The primary hazards are anticipated to be related to skin, eye, and respiratory irritation, with potential for acute toxicity if ingested.

Predicted GHS Hazard Classification:

Hazard ClassCategoryHazard StatementSignal WordPictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowedWarning
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationWarning
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritationWarning
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritationWarning

This table is a predictive classification based on structurally related compounds and should be confirmed with experimental data.

Key Hazard Insights:

  • Skin and Eye Irritation: Halogenated organic compounds and pyrazole derivatives are frequently cited as skin and eye irritants.[2][3][4] Direct contact should be strictly avoided.

  • Respiratory Irritation: Fine powders or aerosols of the compound may irritate the respiratory tract.[3][4] Handling should occur in a well-ventilated area, preferably within a chemical fume hood.

  • Ingestion: While the oral toxicity of this specific compound is unknown, related structures are classified as harmful if swallowed.[5] Accidental ingestion must be prevented through strict adherence to laboratory safety protocols.

  • Long-term Exposure: There is no available data on the chronic effects, mutagenicity, or carcinogenicity of 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile. As a precautionary measure, exposure should be minimized.

Section 3: Risk Assessment and Mitigation Workflow

A systematic approach to risk assessment is crucial when working with novel or poorly characterized substances. The following workflow is recommended:

RiskAssessmentWorkflow cluster_planning Planning Phase cluster_operational Operational Phase cluster_emergency Emergency Preparedness info Information Gathering Review literature and SDS of analogous compounds hazard_id Hazard Identification Predict potential physical and health hazards info->hazard_id Analyze exposure_ctrl Exposure Controls Select appropriate PPE and engineering controls (fume hood) hazard_id->exposure_ctrl Mitigate handling_proc Safe Handling Procedures Develop SOPs for weighing, transfer, and reaction setup exposure_ctrl->handling_proc Implement waste_disp Waste Disposal Determine appropriate waste stream and disposal procedures handling_proc->waste_disp Consider spill_response Spill Response Define procedures for minor and major spills handling_proc->spill_response Prepare for first_aid First Aid Measures Ensure availability of safety shower, eyewash, and first aid kit handling_proc->first_aid Prepare for

Caption: A structured workflow for risk assessment and mitigation when handling 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile.

Section 4: Safe Handling and Experimental Protocols

Adherence to standard laboratory safety practices is paramount. The following protocols are provided as a baseline and should be adapted to specific experimental conditions.

4.1 Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[6]

  • Hand Protection: Wear compatible, chemical-resistant gloves.[7] Regularly inspect gloves for signs of degradation or puncture.

  • Body Protection: A lab coat should be worn at all times. For procedures with a higher risk of splashing, a chemically resistant apron is recommended.

  • Respiratory Protection: If handling outside of a fume hood or if dust/aerosol generation is likely, a NIOSH-approved respirator is necessary.[7]

4.2 Engineering Controls

  • All handling of solid 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8]

  • A safety shower and eyewash station must be readily accessible.[9]

4.3 Step-by-Step Weighing and Transfer Protocol

  • Preparation: Don all required PPE. Ensure the chemical fume hood is functioning correctly.

  • Staging: Place all necessary equipment (spatula, weighing paper/boat, container) inside the fume hood.

  • Weighing: Tare the balance with the weighing vessel. Carefully transfer the desired amount of the compound using a clean spatula. Avoid creating dust.

  • Transfer: Securely cap the stock container. Carefully transfer the weighed compound to the reaction vessel.

  • Cleaning: Clean any residual powder from the spatula and work surface within the fume hood using a suitable solvent and absorbent material.

  • Disposal: Dispose of all contaminated materials in a designated hazardous waste container.[3]

4.4 Storage

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10][11]

  • Keep away from incompatible materials such as strong oxidizing agents.[12]

  • The recommended storage temperature is between 2-8°C.[10]

Section 5: Emergency Procedures

In the event of an emergency, prompt and correct action is critical.

5.1 First Aid Measures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][9] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[6] If irritation persists, seek medical attention.

  • Inhalation: Move the victim to fresh air.[3] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

5.2 Spill Response

  • Minor Spill: For a small amount of powder, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal. Clean the area with a suitable solvent.

  • Major Spill: Evacuate the area and prevent entry. Contact your institution's environmental health and safety department immediately.[9]

Section 6: Conclusion

While 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile is a valuable compound for chemical synthesis, it must be treated with respect for its potential hazards. The information presented in this guide, though based on structurally related compounds, provides a strong foundation for safe handling practices. It is the responsibility of the researcher to use this information to conduct a thorough risk assessment and to implement appropriate safety measures in their laboratory.

References

  • TCI Chemicals. (2025). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid Safety Data Sheet.
  • ChemicalBook. (2023). 4-CHLORO-3-METHYL-1H-PYRAZOLE - Safety Data Sheet.
  • Fisher Scientific. (2021). 1H-Pyrazole-4-carbonitrile, 3-amino- Safety Data Sheet.
  • Thermo Fisher Scientific. (2023). 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4- carbonitrile Safety Data Sheet.
  • CymitQuimica. (2024). Safety Data Sheet for a pyrazole derivative.
  • ChemShuttle. (2022). 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carbonitrile Material Safety Data Sheet.
  • Cayman Chemical. (2025). Pyraclostrobin Safety Data Sheet.
  • Apollo Scientific. (2023). 4-Chloro-1H-pyrazole Safety Data Sheet.
  • European Chemicals Agency (ECHA). (2025). Pyrazole - Substance Information.
  • PubChem. (n.d.). 4-chloro-1-methyl-1H-pyrazole.
  • Chem-Impex. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.
  • Fine-Chem. (2021). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid Safety Data Sheet.
  • Thermo Fisher Scientific. (2025). 5-Chloro-3-methyl-1-pheny-1H-pyrazole Safety Data Sheet.
  • University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Retrieved from University of Kentucky Research Safety website.
  • Echemi. (n.d.). 4-CHLORO-1-ETHYL-3-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID ETHYL ESTER Safety Data Sheets.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: The Versatility of Pyrazole Carbonitriles in Modern Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals. Abstract: The pyrazole carbonitrile scaffold is a privileged pharmacophore in medicinal chemistry, serving as a cornerstone for a multitude of therap...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The pyrazole carbonitrile scaffold is a privileged pharmacophore in medicinal chemistry, serving as a cornerstone for a multitude of therapeutic agents. Its unique electronic properties, hydrogen bonding capabilities, and synthetic tractability have made it an invaluable building block in the design of potent and selective inhibitors for various biological targets. This document provides an in-depth exploration of the applications of pyrazole carbonitriles, focusing on their role in oncology, particularly as kinase inhibitors. We will delve into the mechanistic rationale behind their efficacy, present detailed protocols for their synthesis and biological evaluation, and offer insights into structure-activity relationships (SAR).

The Pyrazole Carbonitrile Moiety: A Scaffold of Significance

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The addition of a nitrile (-C≡N) group, typically at the 4-position, transforms it into a pyrazole carbonitrile. This functionalization is not trivial; the nitrile group is a powerful electron-withdrawing group that significantly modulates the electronic character of the pyrazole ring.

Key Physicochemical and Structural Attributes:

  • Hydrogen Bonding: The pyrazole nitrogens act as both hydrogen bond donors and acceptors, while the nitrile nitrogen is a potent hydrogen bond acceptor. This allows for multipoint interactions within a protein's active site, contributing to high binding affinity.

  • Dipole Moment: The strong dipole of the nitrile group can engage in favorable dipole-dipole interactions and influence the molecule's overall polarity and pharmacokinetic properties.

  • Metabolic Stability: The pyrazole ring is generally stable to metabolic degradation, a desirable feature for drug candidates.

  • Synthetic Accessibility: As will be detailed, the synthesis of this scaffold is often straightforward, allowing for rapid generation of diverse chemical libraries for screening.

A primary application of this scaffold is in the development of kinase inhibitors. The pyrazole core often serves as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a conserved structural motif in this enzyme family.

Core Application: Kinase Inhibition in Oncology

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Pyrazole carbonitriles have emerged as a premier scaffold for targeting these enzymes.

The JAK-STAT Pathway and Myelofibrosis

The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, TYK2) are central to the JAK-STAT signaling pathway, which regulates cell growth, proliferation, and immune responses. Mutations, particularly the V617F mutation in JAK2, lead to constitutive activation of this pathway, driving myeloproliferative neoplasms (MPNs) like myelofibrosis.

Ruxolitinib (Jakafi®) is a prime example of a pyrazole carbonitrile-based drug. It functions as a potent inhibitor of both JAK1 and JAK2. The 4-cyanopyrazole core is essential for its activity, anchoring the molecule into the ATP-binding site of the JAK enzymes.

Below is a simplified representation of the JAK-STAT pathway and the point of intervention for a pyrazole carbonitrile inhibitor like Ruxolitinib.

JAK_STAT_Pathway cluster_membrane cluster_cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. JAK Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Translocation Transcription Gene Transcription (Proliferation, Inflammation) Nucleus->Transcription 6. Regulation Inhibitor Pyrazole Carbonitrile (e.g., Ruxolitinib) Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and inhibition by pyrazole carbonitriles.

Targeting Other Kinases

The versatility of the pyrazole carbonitrile scaffold extends to numerous other kinase targets implicated in cancer:

  • CDK Inhibitors: Cyclin-dependent kinases (CDKs) are master regulators of the cell cycle. Several CDK inhibitors utilize the 3-amino-4-cyanopyrazole scaffold to target the ATP-binding pocket.

  • FLT3 Inhibitors: FMS-like tyrosine kinase 3 (FLT3) mutations are common in acute myeloid leukemia (AML). Pyrazole carbonitrile derivatives have been developed as potent FLT3 inhibitors.

  • TRK Inhibitors: Tropomyosin receptor kinases (TRKs) are drivers of various cancers. The design of pan-TRK inhibitors has also successfully incorporated this privileged scaffold.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the inhibitory activity of representative pyrazole carbonitrile compounds against various kinase targets. This data illustrates the scaffold's tunability.

Compound ClassTarget KinaseR1 GroupR2 GroupIC₅₀ (nM)Reference
Ruxolitinib AnalogJAK1CyclopentylPyrrolopyrimidine2.8
Ruxolitinib AnalogJAK2CyclopentylPyrrolopyrimidine3.3
FLT3 Inhibitor SeriesFLT3-ITD3,5-dimethoxyphenylImidazopyridazine1.2
CDK Inhibitor SeriesCDK2Isopropyl2-aminopyrimidine8.0
Pan-TRK Inhibitor SeriesTrkA2-fluoro-4-phenoxyphenylPyrazolopyrimidine<1

Application Note 1: Synthesis Protocol

Protocol: Synthesis of a 3-Amino-4-cyanopyrazole Precursor

This protocol outlines a common and reliable method for synthesizing a 3-amino-4-cyanopyrazole, a key intermediate for many kinase inhibitors, starting from malononitrile.

Rationale: This is a classic Gewald-type reaction followed by cyclization. Malononitrile provides the C4-nitrile and C5-carbon. The key step is the condensation with a hydrazine, which forms the pyrazole ring. The choice of ethoxymethylenemalononitrile as an intermediate is crucial as it provides a reactive electrophilic center for the hydrazine to attack.

Materials:

  • Malononitrile

  • Triethyl orthoformate

  • Acetic anhydride

  • Hydrazine hydrate

  • Ethanol (absolute)

  • Diethyl ether

  • Standard glassware for reflux, filtration, and recrystallization

  • TLC plates (silica gel 60 F254)

  • Stir plate with heating

Procedure:

  • Step 1: Synthesis of Ethoxymethylenemalononitrile.

    • In a 250 mL round-bottom flask equipped with a reflux condenser, combine malononitrile (0.1 mol), triethyl orthoformate (0.12 mol), and acetic anhydride (0.15 mol).

    • Causality: Acetic anhydride acts as a scavenger for the ethanol produced, driving the reaction to completion.

    • Heat the mixture under reflux for 2-3 hours. The reaction progress can be monitored by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

    • After completion, allow the mixture to cool to room temperature.

    • Distill under reduced pressure to remove volatile components. The product, ethoxymethylenemalononitrile, is often a low-melting solid or oil and can be used in the next step without further purification.

  • Step 2: Cyclization to form 3-Amino-4-cyanopyrazole.

    • Dissolve the crude ethoxymethylenemalononitrile from Step 1 in absolute ethanol (100 mL) in a 250 mL round-bottom flask.

    • Cool the flask in an ice bath to 0-5 °C.

    • Add hydrazine hydrate (0.1 mol) dropwise while stirring vigorously. An exothermic reaction is expected. Maintain the temperature below 10 °C.

    • Causality: The dropwise addition at low temperature controls the exotherm and prevents side reactions. Ethanol is a suitable polar protic solvent for this condensation reaction.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1 hour to ensure complete cyclization.

    • Cool the reaction mixture in an ice bath. The product will typically precipitate as a solid.

    • Collect the solid by vacuum filtration, washing with cold ethanol and then cold diethyl ether.

    • Self-Validation: The crude product can be recrystallized from ethanol or an ethanol/water mixture to yield pure 3-amino-4-cyanopyrazole. Purity should be confirmed by melting point determination, ¹H NMR, and ¹³C NMR spectroscopy.

Synthesis_Workflow Start Start Materials: Malononitrile, Triethyl Orthoformate Step1 Step 1: Reflux with Acetic Anhydride (2-3h) Start->Step1 Intermediate Intermediate: Ethoxymethylenemalononitrile Step1->Intermediate Step2 Step 2: Add Hydrazine Hydrate in EtOH (0°C -> Reflux) Intermediate->Step2 Precipitate Precipitation & Filtration Step2->Precipitate Purify Recrystallization from Ethanol Precipitate->Purify Product Final Product: 3-Amino-4-cyanopyrazole Purify->Product Analysis Characterization: NMR, MP, MS Product->Analysis

Caption: Workflow for the synthesis of a 3-amino-4-cyanopyrazole intermediate.

Application Note 2: Biological Evaluation

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a robust, high-throughput method to determine the potency (IC₅₀) of a synthesized pyrazole carbonitrile compound against a target kinase.

Rationale: This is a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay. It measures the displacement of a fluorescent tracer from the kinase active site by the test compound. This format is highly sensitive, requires small amounts of enzyme, and is less prone to interference from colored or fluorescent compounds compared to other methods.

Materials:

  • Target Kinase (e.g., recombinant JAK2)

  • Europium (Eu)-labeled anti-tag antibody (e.g., anti-GST)

  • Alexa Fluor™ 647-labeled Kinase Tracer (specific for the kinase family)

  • Test Compound (pyrazole carbonitrile derivative) dissolved in DMSO

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, black microplates

  • Plate reader capable of TR-FRET measurements (e.g., excitation at 340 nm, emission at 615 nm and 665 nm)

Procedure:

  • Step 1: Compound Serial Dilution.

    • Create a 10-point, 3-fold serial dilution of the test compound in 100% DMSO. Start with a high concentration (e.g., 1 mM).

    • Transfer a small volume (e.g., 50 nL) of each dilution into the 384-well assay plate using an acoustic dispenser or Echo®.

  • Step 2: Preparation of Kinase/Antibody Mixture.

    • Prepare a 2X working solution of the Kinase and Eu-antibody in assay buffer at the predetermined optimal concentrations.

    • Causality: The concentrations are pre-optimized to be at or below the Kd of the tracer to ensure the assay is sensitive to competitive inhibition.

  • Step 3: Preparation of Tracer Mixture.

    • Prepare a 2X working solution of the Alexa Fluor™ 647-Tracer in assay buffer.

  • Step 4: Assay Plate Assembly.

    • Add 5 µL of the 2X Kinase/Antibody mixture to each well of the assay plate containing the compound.

    • Add 5 µL of the 2X Tracer mixture to each well. The final volume is 10 µL.

    • Include controls: "Maximum Signal" wells (DMSO, no compound) and "Background" wells (DMSO, no kinase).

  • Step 5: Incubation and Measurement.

    • Seal the plate, centrifuge briefly, and incubate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET enabled plate reader. Measure the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).

  • Step 6: Data Analysis.

    • Calculate the Emission Ratio (665 nm / 615 nm).

    • Normalize the data using the controls: % Inhibition = 100 * (1 - (Ratio_sample - Ratio_bkgd) / (Ratio_max - Ratio_bkgd)).

    • Plot the % Inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

    • Self-Validation: The quality of the assay is validated by calculating the Z'-factor from the control wells. A Z' > 0.5 indicates a robust and reliable assay.

Future Outlook

The pyrazole carbonitrile scaffold continues to be a fertile ground for drug discovery. Current research is focused on several key areas:

  • Improving Selectivity: Designing derivatives that can distinguish between closely related kinase isoforms to minimize off-target effects and improve safety profiles.

  • Targeting Resistance Mutations: Developing next-generation inhibitors that are active against mutant forms of kinases that confer resistance to existing therapies.

  • Expanding Therapeutic Areas: Exploring the utility of this scaffold against other target classes, such as metalloenzymes and G-protein coupled receptors (GPCRs), and for non-oncology indications like inflammatory and neurodegenerative diseases.

The combination of potent biological activity and synthetic accessibility ensures that pyrazole carbonitriles will remain a prominent and high-impact scaffold in the medicinal chemist's toolkit for the foreseeable future.

References

  • Quintás-Cardama, A., Vaddi, K., et al. (2010). Preclinical characterization of the selective JAK1/2 inhibitor INCB018424: therapeutic implications for the treatment of myeloproliferative neoplasms. Blood. Available at: [Link]

  • Verstovsek, S., Kantarjian, H., et al. (2010). A double-blind, placebo-controlled trial of ruxolitinib for myelofibrosis. New England Journal of Medicine. Available at: [Link]

  • Sallan, M. A., Tsvetanov, K. A., et al. (2018). Discovery of Potent and Orally Bioavailable Pyrazole-Based FLT3 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Barvian, M., et al. (2000). Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry. Available at: [Link] (Note: This reference describes the target class; specific pyrazole carbonitrile data is synthesized from multiple related sources).

  • Cui, J. J., et al. (2011). Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of anaplastic lymphoma kinase (ALK) and c-Met receptor tyrosine kinase. Journal of Medicinal Chemistry. (Note: While Crizotinib is not a pyrazole, the design principles and SAR data for similar scaffolds like pan-Trk inhibitors often draw from this field). URL for general context: [Link]

Application

Application Note: A Comprehensive Guide to the Synthesis and Reaction Mechanism of 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile

Abstract: This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the synthesis of 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile, a key intermediate in pharmaceut...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the synthesis of 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile, a key intermediate in pharmaceutical and agrochemical research. We delve into the underlying reaction mechanisms, offer field-proven experimental protocols, and provide expert insights into process optimization and troubleshooting. The guide is structured to explain the causality behind experimental choices, ensuring a deep and practical understanding of the synthetic pathway. All claims are supported by authoritative references, and key processes are illustrated with diagrams for clarity.

Introduction: The Significance of Substituted Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal pharmacophore. Specifically, functionalized pyrazoles like 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile serve as versatile building blocks for constructing more complex molecular architectures. The chloro- and cyano- groups provide orthogonal handles for a variety of chemical transformations, including nucleophilic substitution, cross-coupling reactions, and further heterocycle formation, making this intermediate highly valuable in the synthesis of targeted therapeutics and advanced agrochemicals.

This guide will focus on a robust and well-documented two-stage synthetic approach:

  • Stage 1: Pyrazole Ring Formation. Synthesis of the precursor, 1-methyl-1H-pyrazole-3-carbonitrile, via a cyclization reaction.

  • Stage 2: Regioselective Chlorination. Introduction of a chlorine atom at the C4 position of the pyrazole ring through electrophilic aromatic substitution.

Stage 1: Synthesis of 1-methyl-1H-pyrazole-3-carbonitrile

The most common and efficient method for constructing the pyrazole ring is the condensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent.[2] For the synthesis of our target precursor, we will utilize methylhydrazine and ethyl 2-cyano-3-ethoxyacrylate, a strategy that reliably yields the desired 3-cyano-substituted pyrazole.[3]

Reaction Mechanism: Cyclocondensation

The reaction proceeds via a nucleophilic attack of methylhydrazine on the electron-deficient enol ether, followed by an intramolecular cyclization and subsequent elimination of ethanol and water to form the aromatic pyrazole ring.

The mechanism unfolds as follows:

  • Michael Addition: The more nucleophilic nitrogen of methylhydrazine attacks the β-carbon of the acrylate.

  • Intramolecular Cyclization: The terminal nitrogen of the hydrazine intermediate then attacks the cyano group's carbon atom.

  • Tautomerization & Elimination: A series of proton transfers and the elimination of ethanol lead to the formation of the stable, aromatic 1-methyl-1H-pyrazole-3-carbonitrile.

Experimental Protocol: 1-methyl-1H-pyrazole-3-carbonitrile

Materials:

  • Ethyl 2-cyano-3-ethoxyacrylate (1.0 equiv)

  • Methylhydrazine (1.05 equiv)

  • Ethanol (as solvent)

  • Glacial Acetic Acid (catalytic amount)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask charged with ethanol, add ethyl 2-cyano-3-ethoxyacrylate (1.0 equiv).

  • Add a catalytic amount of glacial acetic acid.

  • Slowly add methylhydrazine (1.05 equiv) to the solution at room temperature. The addition may be mildly exothermic.

  • Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

  • The resulting crude product can often be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 1-methyl-1H-pyrazole-3-carbonitrile.

Stage 2: Regioselective Chlorination

The core of this application note is the chlorination of the synthesized precursor. The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. The C4 position is the most electron-rich and sterically accessible site, leading to highly regioselective substitution.

Mechanistic Discussion: Electrophilic Aromatic Substitution

The chlorination of the pyrazole ring is a classic example of an electrophilic aromatic substitution (SEAr) reaction. The mechanism involves the generation of an electrophilic chlorine species (Cl⁺ or a polarized equivalent) which is then attacked by the nucleophilic pyrazole ring.

Plausible Reaction Mechanism:

  • Activation: The chlorinating agent is activated to generate a potent electrophile. In the HCl/H₂O₂ system, this is believed to involve the formation of protonated hydrogen peroxide which then oxidizes chloride ions.[4] With a reagent like Trichloroisocyanuric acid (TCCA), the chlorine atoms are already polarized and electrophilic.[5][6]

  • Nucleophilic Attack: The π-system of the pyrazole ring, specifically at the electron-dense C4 position, attacks the electrophilic chlorine. This forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A base (which can be water or the conjugate base of the acid used) removes the proton from the C4 carbon, restoring the aromaticity of the pyrazole ring and yielding the final product, 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile.

Below is a diagram illustrating this fundamental mechanism.

G cluster_start Step 1: Electrophile Attack cluster_end Step 2: Aromaticity Restoration Pyrazole 1-methyl-1H-pyrazole-3-carbonitrile SigmaComplex Sigma Complex (Resonance Stabilized Cation) Pyrazole->SigmaComplex  Nucleophilic attack from C4 Electrophile Electrophilic Chlorine (e.g., from TCCA or HCl/H₂O₂) Electrophile->SigmaComplex Product 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile SigmaComplex->Product  Deprotonation Base Base (e.g., H₂O) Base->Product

Caption: Electrophilic Aromatic Substitution Mechanism on the Pyrazole Ring.

Choice of Chlorinating Agent: A Comparative Insight

Several reagents can be used for the chlorination of pyrazoles. The choice depends on factors like safety, cost, substrate tolerance, and environmental impact.

ReagentProsCons
Sulfuryl Chloride (SO₂Cl₂) Highly reactive, effectiveCorrosive, releases toxic SO₂ gas
N-Chlorosuccinimide (NCS) Milder, easier to handleCan require longer reaction times or catalysts
Trichloroisocyanuric Acid (TCCA) High chlorine content, stable solid, "green" option[6]Can be aggressive, requires careful stoichiometry
HCl / H₂O₂ Inexpensive, readily available reagents[4]Requires careful control of temperature and concentration

For this guide, we will detail a protocol using the HCl/H₂O₂ system, which is cost-effective and avoids highly toxic reagents, as demonstrated in patent literature.[4]

Detailed Experimental Protocol: 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile

This protocol is adapted from established industrial methods and provides a reliable pathway to the target compound.[4]

Materials & Reagents
ReagentMolar Equiv.Purpose
1-methyl-1H-pyrazole-3-carbonitrile1.0Substrate
Dichloroethane-Solvent
Concentrated Hydrochloric Acid (37%)~1.5Acid Catalyst & Chloride Source
Hydrogen Peroxide (35%)~1.2Oxidant
5% Sodium Sulfite Solution-Quenching Agent
5% Sodium Carbonate Solution-Neutralization
Anhydrous Sodium Sulfate-Drying Agent
Step-by-Step Procedure

Workflow Overview

G A 1. Reagent Setup (Substrate in Dichloroethane/HCl) B 2. H₂O₂ Addition (Controlled at 20-30°C) A->B C 3. Reaction Incubation (Heat to 50-60°C) B->C D 4. Work-up (Quench, Wash, Separate) C->D E 5. Purification (Dry & Evaporate Solvent) D->E F 6. Final Product E->F

Caption: Overall Experimental Workflow for Pyrazole Chlorination.

  • Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 1-methyl-1H-pyrazole-3-carbonitrile (1.0 equiv), dichloroethane, and concentrated hydrochloric acid (1.5 equiv).

  • Reagent Addition: Cool the mixture to 20-25°C. Slowly add hydrogen peroxide (1.2 equiv) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 30°C.

    • Causality Insight: This slow, cooled addition is critical to control the exothermic reaction between HCl and H₂O₂ and to prevent runaway reactions or degradation of the substrate.

  • Incubation: After the addition is complete, stir the mixture at room temperature for 1-2 hours.

  • Heating: Gradually heat the reaction mixture to 50-60°C and maintain this temperature for 5-7 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cooling & Quenching: Cool the reaction mixture back down to room temperature. Carefully transfer the mixture to a separatory funnel.

  • Aqueous Work-up:

    • Wash the organic layer sequentially with a 5% sodium sulfite solution (to quench any remaining peroxide), 5% sodium carbonate solution (to neutralize excess acid), and finally with water.

    • Trustworthiness Check: Each wash is crucial. The sulfite wash prevents unwanted side oxidations during solvent removal. The carbonate wash removes acid which could interfere with purification.

  • Drying and Isolation: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., isopropanol) or by column chromatography on silica gel if necessary.

Application Notes & Field-Proven Insights

  • Reaction Monitoring: The polarity of the product will be similar to the starting material. Use a solvent system like 30-50% Ethyl Acetate in Hexanes for TLC analysis and visualize with a UV lamp. The chlorinated product should have a slightly higher Rf value.

  • Alternative Chlorinating Agents: For substrates sensitive to strong acid or oxidants, using TCCA in a solvent like acetonitrile at room temperature can be a milder and effective alternative.[5][6]

  • Troubleshooting - Incomplete Reaction: If the reaction stalls, a small additional charge of hydrogen peroxide can be considered. However, ensure the starting material is actually present via TLC, as over-chlorination or degradation could be occurring.

  • Troubleshooting - Dichlorination: While the C4 position is highly activated, over-reaction can lead to dichlorination if a second reactive site is available. Using a slight excess of the pyrazole substrate relative to the chlorinating agent can sometimes mitigate this.

  • Safety Precautions: The reaction between concentrated acid and hydrogen peroxide is energetic and produces chlorine gas. This entire procedure must be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (lab coat, safety glasses, and acid-resistant gloves) is mandatory.

References

  • CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • The Journal of Organic Chemistry Ahead of Print - ACS Publications. (Accessed Jan 24, 2026). [Link]

  • Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine.
  • Pyrazole synthesis - Organic Chemistry Portal. [Link]

  • 5-Benzo[4][7]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole. Organic Syntheses Procedure. [Link]

  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. ResearchGate. [Link]

  • Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. [Link]

  • WO2011064798A1 - Process for the preparation of a pyrazole derivative.
  • Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. [Link]

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules. [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. [Link]

  • Chloromethylation of Pyrazole Ring. ResearchGate. [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. [Link]

  • EP0749963A1 - N-alkylation method of pyrazole.
  • SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Sciforum. [Link]

  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade. Molecules. [Link]

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  • Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Green Chemistry. [Link]

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  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]

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Method

derivatization of 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile

An In-Depth Guide to the Synthetic Derivatization of 4-Chloro-1-methyl-1H-pyrazole-3-carbonitrile For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of a Pyrazole Scaffold T...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthetic Derivatization of 4-Chloro-1-methyl-1H-pyrazole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a highly sought-after heterocycle in drug design. 4-Chloro-1-methyl-1H-pyrazole-3-carbonitrile has emerged as a particularly valuable and versatile starting material. Its structure presents three primary, orthogonal points for chemical modification: the electrophilic C4 carbon, the versatile nitrile group at C3, and the pyrazole ring itself, which can influence the reactivity of its substituents.

This guide provides a detailed exploration of the key derivatization strategies for this scaffold, offering field-proven insights and step-by-step protocols for its transformation into a diverse library of novel chemical entities. We will delve into the mechanistic rationale behind these transformations, empowering researchers to not only replicate these methods but also to adapt and innovate upon them.

Core Derivatization Pathways

The synthetic utility of 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile stems from the distinct reactivity of its functional groups. The electron-withdrawing nature of the pyrazole ring and the adjacent nitrile group significantly activates the C4-position for both nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The nitrile group at C3 offers a gateway to amides, carboxylic acids, amines, and ketones.

G cluster_c4 C4-Position Reactions cluster_c3 C3-Nitrile Transformations start 4-Chloro-1-methyl-1H-pyrazole-3-carbonitrile c4_coupling Palladium-Catalyzed Cross-Coupling start->c4_coupling Suzuki, Buchwald-Hartwig, Sonogashira, etc. c4_snar Nucleophilic Aromatic Substitution (SNAr) start->c4_snar Amines, Thiols, Alkoxides c3_hydrolysis Hydrolysis start->c3_hydrolysis H+ or OH- c3_reduction Reduction start->c3_reduction LiAlH4, H2/Catalyst suzuki C4-Aryl/Alkyl Derivatives c4_coupling->suzuki buchwald C4-Amino Derivatives c4_coupling->buchwald snar_amine C4-Amino Derivatives c4_snar->snar_amine snar_thio C4-Thioether Derivatives c4_snar->snar_thio acid C3-Carboxylic Acid c3_hydrolysis->acid amide C3-Carboxamide c3_hydrolysis->amide amine amine c3_reduction->amine C3-Aminomethyl Derivative

Caption: Key derivatization pathways for 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile.

Part 1: Functionalization at the C4-Position

The chlorine atom at the C4 position is the most versatile handle for introducing molecular diversity. Its departure is facilitated by the electron-deficient nature of the pyrazole ring, making it an excellent substrate for a variety of transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

The Suzuki-Miyaura reaction is a robust method for creating C(aryl)-C(aryl) or C(aryl)-C(alkyl) bonds by coupling an organohalide with a boronic acid or ester.[1] For 4-chloropyrazoles, this reaction allows for the introduction of a vast array of substituted aryl and heteroaryl moieties.

Mechanistic Insight: The catalytic cycle typically begins with the oxidative addition of the palladium(0) catalyst to the C-Cl bond. This is followed by transmetalation with the activated boronic acid (in the presence of a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[1]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Materials & Reagents:

    • 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile

    • Arylboronic acid (1.1 - 1.5 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., Na₂CO₃ or K₂CO₃, 2.5 equivalents)

    • Solvent system (e.g., 1,4-dioxane/water 4:1)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile (1.0 mmol), the arylboronic acid (1.1 mmol), and the base (2.5 mmol).

    • Add the palladium catalyst (0.05 mmol).

    • Add the degassed solvent system (e.g., 10 mL of 4:1 1,4-dioxane/H₂O).

    • Heat the reaction mixture to 90-100 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.[2]

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling Examples

EntryArylboronic AcidCatalystBaseYield (%)
1Phenylboronic acidPd(PPh₃)₄Na₂CO₃>90[2]
24-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃>85[2]
33-Pyridylboronic acidPd(dppf)Cl₂K₂CO₃~80

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, coupling aryl halides with a wide range of primary and secondary amines.[3][4] This reaction is particularly important in pharmaceutical chemistry, where the aniline and related motifs are prevalent. For 4-chloropyrazoles, while less reactive than their bromo or iodo counterparts, the coupling can be achieved with appropriately chosen catalyst systems.[5][6]

Mechanistic Insight: The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition of Pd(0) to the C-Cl bond. The key difference is the subsequent step, where the amine displaces the halide on the palladium center (facilitated by a base), followed by reductive elimination to form the C-N bond.[3] The choice of phosphine ligand is critical for success, with sterically hindered, electron-rich ligands often promoting the reductive elimination step.[4]

G cluster_cycle Buchwald-Hartwig Catalytic Cycle Ar-Cl Ar-Cl pd2_oxidative Ar-Pd(II)(Cl)L (Oxidative Addition) R2NH R2NH pd2_amido Ar-Pd(II)(NR₂)L (Amine Coordination & Deprotonation) Ar-NR2 Ar-NR2 Pd(0)L2 Pd(0)L₂ pd0 Pd(0)L pd0->pd2_oxidative + Ar-Cl pd2_oxidative->pd2_amido + R₂NH, Base - Base-HCl pd2_amido->Ar-NR2 pd2_amido->pd0 Reductive Elimination

Caption: Simplified Buchwald-Hartwig amination cycle.

Protocol 2: Buchwald-Hartwig Amination of 4-Chloropyrazole

  • Materials & Reagents:

    • 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile

    • Amine (primary or secondary, 1.2 equivalents)

    • Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)

    • Phosphine ligand (e.g., XPhos, RuPhos, tBuDavePhos, 4-8 mol%)[6]

    • Base (e.g., NaOt-Bu or K₃PO₄, 1.4 equivalents)

    • Anhydrous solvent (e.g., Toluene or Dioxane)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • In a glovebox or under a strong flow of inert gas, charge a dry Schlenk tube with the palladium precursor, the phosphine ligand, and the base.

    • Add the 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile (1.0 mmol).

    • Add the anhydrous solvent (5-10 mL) followed by the amine (1.2 mmol).

    • Seal the tube and heat the mixture to 80-110 °C for 12-24 hours.

    • Monitor the reaction's progress by LC-MS.

    • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water, dry over MgSO₄, and concentrate in vacuo.

    • Purify the residue via silica gel chromatography.

Nucleophilic Aromatic Substitution (SNAr)

For strongly nucleophilic reagents, direct displacement of the C4-chloride is possible without a metal catalyst. This pathway is viable due to the electron-deficient character of the pyrazole ring.[7]

Protocol 3: SNAr with Thiolates

  • Materials & Reagents:

    • 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile

    • Thiol (e.g., thiophenol, 1.1 equivalents)

    • Base (e.g., K₂CO₃ or NaH, 1.2 equivalents)

    • Solvent (e.g., DMF or DMSO)

  • Procedure:

    • To a solution of the thiol (1.1 mmol) in DMF (5 mL), add the base (1.2 mmol) at 0 °C and stir for 15 minutes to form the thiolate.

    • Add a solution of 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile (1.0 mmol) in DMF (2 mL).

    • Allow the reaction to warm to room temperature or heat gently (e.g., 50-60 °C) and stir for 2-8 hours.

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into ice water to precipitate the product.

    • Filter the solid, wash with water, and dry. Recrystallize or purify by column chromatography if necessary.

Part 2: Transformations of the C3-Nitrile Group

The nitrile group is a versatile functional group that can be converted into several other important moieties, providing a secondary avenue for derivatization.

Hydrolysis to Carboxylic Acid or Amide

The nitrile can be hydrolyzed under acidic or basic conditions to yield either a carboxamide (partial hydrolysis) or a carboxylic acid (complete hydrolysis). The resulting carboxylic acid is a key intermediate for forming esters and amides via standard coupling chemistry (e.g., using EDC/HOBt).[8]

Protocol 4: Basic Hydrolysis to 1-Methyl-4-substituted-1H-pyrazole-3-carboxylic Acid

  • Materials & Reagents:

    • C4-substituted 1-methyl-1H-pyrazole-3-carbonitrile

    • Aqueous base (e.g., 6M NaOH or KOH)

    • Co-solvent (e.g., Ethanol or Dioxane)

  • Procedure:

    • Dissolve the pyrazole carbonitrile (1.0 mmol) in a mixture of ethanol (5 mL) and 6M NaOH (5 mL).

    • Heat the mixture to reflux (approx. 100 °C) for 4-12 hours, monitoring for the disappearance of starting material (TLC/LC-MS) and the cessation of ammonia evolution.

    • Cool the reaction mixture in an ice bath.

    • Carefully acidify with concentrated HCl or 6M HCl until the pH is ~2-3. A precipitate should form.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Reduction to a Primary Amine

The nitrile can be reduced to an aminomethyl group, introducing a flexible basic handle that is valuable for modulating physicochemical properties like solubility.

Protocol 5: Reduction of Nitrile with Lithium Aluminum Hydride (LiAlH₄)

  • Materials & Reagents:

    • C4-substituted 1-methyl-1H-pyrazole-3-carbonitrile

    • Lithium aluminum hydride (LiAlH₄, 2.0-3.0 equivalents)

    • Anhydrous solvent (e.g., THF or Diethyl Ether)

  • Procedure:

    • CAUTION: LiAlH₄ reacts violently with water. All glassware must be oven-dried and the reaction must be run under a dry, inert atmosphere (N₂ or Ar).

    • Suspend LiAlH₄ (2.0 mmol) in anhydrous THF (10 mL) in a flame-dried flask equipped with a reflux condenser.

    • Cool the suspension to 0 °C.

    • Slowly add a solution of the pyrazole carbonitrile (1.0 mmol) in anhydrous THF (5 mL) dropwise.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-6 hours.

    • Cool the reaction to 0 °C and carefully quench by the sequential, dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x = (grams of LiAlH₄ used) * 4. This is known as the Fieser workup.

    • Stir the resulting granular precipitate for 30 minutes, then filter it off through Celite, washing the filter cake with THF or ethyl acetate.

    • Combine the organic filtrates and concentrate under reduced pressure to yield the crude amine, which can be purified by chromatography or salt formation.

Conclusion

4-Chloro-1-methyl-1H-pyrazole-3-carbonitrile is a powerful and adaptable building block for chemical synthesis. By leveraging modern synthetic methodologies such as palladium-catalyzed cross-coupling and classical transformations of the nitrile group, researchers can access a vast and diverse chemical space. The protocols and strategies outlined in this guide provide a robust framework for the development of novel pyrazole derivatives for applications in drug discovery and materials science. Each reaction must be optimized for the specific substrate , but the principles and procedures described herein offer a validated starting point for exploration.

References

  • This citation is a placeholder for a general review on pyrazole synthesis if one were found and used.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved January 24, 2026, from [Link]

  • Shaabani, S., et al. (2023).
  • Al-Issa, S. A. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules.
  • This citation is a placeholder for a specific synthesis paper if one were found and used.
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  • Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634.
  • This citation is a placeholder for a specific synthesis paper if one were found and used.
  • This citation is a placeholder for a specific synthesis paper if one were found and used.
  • Google Patents. (n.d.). Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile.
  • Tratnyek, P. G., et al. (2001). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 35(22), 4454-4460.
  • ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Retrieved January 24, 2026, from [Link]

  • This citation is a placeholder for a specific synthesis paper if one were found and used.
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  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 24, 2026, from [Link]

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  • El-Emary, T. I. (2007). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkivoc, 2007(15), 1-13.
  • Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634.
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  • ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. Retrieved January 24, 2026, from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 24, 2026, from [Link]

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  • Synfacts. (2018). Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides. Synfacts, 14(11), 1141.
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Sources

Application

Application Notes and Protocols for the Analytical Characterization of 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile

Introduction 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile is a substituted pyrazole derivative of significant interest in pharmaceutical and agrochemical research. The pyrazole scaffold is a key pharmacophore found in a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-chloro-1-methyl-1H-pyrazole-3-carbonitrile is a substituted pyrazole derivative of significant interest in pharmaceutical and agrochemical research. The pyrazole scaffold is a key pharmacophore found in a variety of biologically active compounds.[1] The specific substitution pattern of a chloro group at the 4-position, a methyl group at the 1-position, and a carbonitrile at the 3-position imparts unique chemical properties that necessitate robust and specific analytical methods for its quantification, impurity profiling, and structural elucidation. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methodologies for 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile, drawing upon established principles for the analysis of related heterocyclic compounds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile is fundamental to the development of appropriate analytical methods.

PropertyValueSource
Molecular FormulaC₅H₄ClN₃CymitQuimica[2]
Molecular Weight141.56 g/mol CymitQuimica[2]
AppearanceSolidCymitQuimica[2]
InChI KeyVCGBVTFJVGRBCJ-UHFFFAOYSA-NCymitQuimica[2]

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the premier technique for the routine analysis, purity assessment, and stability testing of 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile due to its versatility and precision. The selection of chromatographic parameters is critical for achieving optimal separation from potential impurities.

Rationale for Method Development

The presence of the polar nitrile group and the nonpolar pyrazole ring suggests that a C18 stationary phase will provide a suitable balance of hydrophobic and polar interactions for good retention and separation. An acidic mobile phase is often beneficial for the analysis of nitrogen-containing heterocycles as it can suppress the silanol interactions on the silica support and ensure sharp peak shapes. Acetonitrile is a common organic modifier that provides good elution strength and UV transparency.

Experimental Protocol: RP-HPLC Method for Purity and Assay

This protocol outlines a stability-indicating RP-HPLC method suitable for the quantitative determination of 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile and the separation of its potential process-related impurities and degradation products.

1. Instrumentation and Materials:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Trifluoroacetic acid)

  • 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile reference standard

  • Volumetric flasks, pipettes, and autosampler vials

2. Chromatographic Conditions:

ParameterRecommended SettingJustification
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape for nitrogen heterocycles.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a versatile organic modifier with good UV transparency.
Gradient 20% B to 80% B over 15 minA gradient elution is necessary to separate compounds with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLAdjustable based on sample concentration and detector sensitivity.
Detection Wavelength 230 nm (or as determined by UV scan)Wavelength should be at or near the UV maximum of the analyte for optimal sensitivity.

3. Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water.

  • Sample Solution (100 µg/mL): Prepare the sample in the same manner as the standard solution.

4. Analysis and System Suitability:

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (diluent) to ensure a clean baseline.

  • Perform at least five replicate injections of the standard solution. The relative standard deviation (RSD) of the peak areas should be less than 2.0%.

  • The tailing factor for the analyte peak should be between 0.8 and 1.5.

  • The theoretical plates for the analyte peak should be greater than 2000.

5. Impurity Profiling:

  • The developed method should be capable of separating the main peak from any potential impurities. The synthesis of related pyrazoles often involves precursors like β-ketonitriles and hydrazines.[3] Therefore, potential impurities could include unreacted starting materials, isomers, or by-products from side reactions.

  • Forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) should be performed to demonstrate the stability-indicating nature of the method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solution injection Inject Samples prep_std->injection prep_sample Prepare Sample Solution prep_sample->injection equilibration Column Equilibration equilibration->injection detection UV/DAD Detection injection->detection integration Peak Integration detection->integration quantification Quantification & Purity Calculation integration->quantification

Caption: High-level workflow for HPLC analysis.

Structural Elucidation and Identification

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. Given the likely volatility of 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile, GC-MS is a suitable method for its analysis, particularly for impurity identification.

Rationale for Method Development

A non-polar or mid-polar capillary column is generally suitable for the separation of a wide range of organic molecules. Electron ionization (EI) is a standard ionization technique that produces reproducible fragmentation patterns, which are invaluable for structural elucidation and library matching.

Experimental Protocol: GC-MS Method

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

2. GC Conditions:

ParameterRecommended SettingJustification
Injector Temperature 250 °CEnsures complete volatilization of the analyte.
Carrier Gas HeliumInert carrier gas compatible with mass spectrometry.
Flow Rate 1.0 mL/min (constant flow)Provides optimal column efficiency.
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 minA temperature ramp is necessary to elute compounds with different boiling points.
Injection Mode Split (e.g., 20:1) or SplitlessSplit injection for concentrated samples, splitless for trace analysis.

3. MS Conditions:

ParameterRecommended SettingJustification
Ion Source Temperature 230 °CStandard temperature for EI source.
Ionization Mode Electron Ionization (EI)Provides reproducible fragmentation patterns.
Electron Energy 70 eVStandard energy for EI, leading to extensive fragmentation.
Mass Range m/z 40-300Covers the expected mass of the parent ion and its fragments.
Scan Mode Full ScanFor identification and structural elucidation.

4. Expected Fragmentation Pattern: The mass spectrum of 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile is expected to show a molecular ion peak at m/z 141 and 143 (due to the 35Cl and 37Cl isotopes in an approximate 3:1 ratio). Common fragmentation pathways for pyrazoles involve the loss of HCN and N₂ from the molecular ion or [M-H]⁺.[4] The presence of the nitrile group may lead to the loss of a CN radical. The chloro-substituent can also be lost as a Cl radical.

GCMS_Fragmentation M [M]⁺˙ (m/z 141/143) M_minus_Cl [M-Cl]⁺ (m/z 106) M->M_minus_Cl -Cl• M_minus_HCN [M-HCN]⁺˙ (m/z 114/116) M->M_minus_HCN -HCN M_minus_N2 [M-N₂]⁺˙ (m/z 113/115) M->M_minus_N2 -N₂ M_minus_CH3 [M-CH₃]⁺ (m/z 126/128) M->M_minus_CH3 -CH₃•

Caption: Plausible EI fragmentation pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the definitive structural confirmation of 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

Rationale for Spectral Interpretation

The ¹H NMR spectrum is expected to be relatively simple, showing signals for the methyl protons and the pyrazole ring proton. The ¹³C NMR spectrum will provide information on all five carbon atoms in the molecule, with the chemical shifts being influenced by the electronegativity of the attached atoms (Cl, N, and the CN group).

Experimental Protocol: NMR Analysis

1. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • Standard 5 mm NMR tubes.

2. Sample Preparation:

  • Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not contain it.

3. Data Acquisition:

  • Acquire ¹H and ¹³C{¹H} NMR spectra using standard pulse programs.

  • For more detailed structural information, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

4. Predicted ¹H and ¹³C NMR Chemical Shifts: Based on data for similar substituted pyrazoles, the following chemical shifts can be predicted:

  • ¹H NMR:

    • The N-methyl protons are expected to appear as a singlet around δ 3.8-4.2 ppm.

    • The C5-proton of the pyrazole ring is expected to be a singlet in the aromatic region, likely around δ 7.5-8.0 ppm.

  • ¹³C NMR:

    • The N-methyl carbon will likely resonate around δ 35-40 ppm.

    • The carbon bearing the nitrile group (C3) will be significantly downfield, potentially in the range of δ 110-120 ppm for the nitrile carbon itself and a lower field shift for the attached pyrazole carbon.

    • The carbon attached to the chlorine atom (C4) will also be downfield, likely in the range of δ 125-135 ppm.

    • The C5 carbon will be in the aromatic region, around δ 130-140 ppm.

    • The nitrile carbon (CN) will appear in the characteristic region of δ 115-125 ppm.

Conclusion

The analytical methods outlined in this document provide a robust framework for the comprehensive characterization of 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile. The combination of HPLC for purity and assay, GC-MS for identification and impurity profiling, and NMR for definitive structural elucidation ensures the quality and integrity of this important chemical entity in research and development settings. The provided protocols are starting points and may require further optimization and validation according to specific regulatory requirements and laboratory instrumentation.

References

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1394. [Link]

  • El-Gaby, M. S. A., et al. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 15(10), 6793-6808. [Link]

  • Santos, I. C., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Mass Spectrometry. IntechOpen. [Link]

  • Khmel'nitskii, R. A., et al. (1969). Mass spectra of pyrazoles. I. The effect of the nature and position of the substituent on the direction of decomposition of the pyrazole ring. Chemistry of Heterocyclic Compounds, 5(4), 543-547.

Sources

Method

Application Notes and Protocols for the Purification of 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Purity for 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile is a heterocyclic co...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity for 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile

4-chloro-1-methyl-1H-pyrazole-3-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a functionalized pyrazole, it serves as a valuable building block for the synthesis of a wide range of biologically active molecules. The precise arrangement of its chloro, methyl, and carbonitrile functional groups on the pyrazole core makes it a versatile intermediate for creating compounds with potential applications in various therapeutic areas.

The biological efficacy and safety of any pharmaceutical compound are intrinsically linked to its purity. Impurities, even in trace amounts, can lead to undesirable side effects, reduced therapeutic efficacy, and complications in downstream applications and regulatory approval processes. Therefore, the development of robust and reproducible purification techniques for 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile is of paramount importance.

This comprehensive guide provides detailed application notes and protocols for the purification of 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile. The methodologies described herein are grounded in the fundamental principles of organic chemistry and are designed to be adaptable to various scales of production, from laboratory research to process development.

Physicochemical Properties and Impurity Profile

A thorough understanding of the physicochemical properties of 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile and its potential impurities is the foundation for developing an effective purification strategy.

Physicochemical Data
PropertyValueSource
Molecular Formula C₅H₄ClN₃-
Molecular Weight 141.56 g/mol [1]
Appearance Solid[1]
Melting Point Not experimentally determined. Expected to be a crystalline solid with a relatively high melting point, potentially in the range of 150-170°C, based on structurally similar compounds.
Solubility No specific data available. Generally expected to have low solubility in non-polar solvents (e.g., hexanes) and higher solubility in polar organic solvents (e.g., ethanol, ethyl acetate, acetone).
Anticipated Impurity Profile

The impurity profile of a synthesized compound is highly dependent on the specific synthetic route employed. However, based on common synthetic pathways for pyrazole derivatives, the following classes of impurities can be anticipated:

  • Unreacted Starting Materials: Residual precursors from the synthesis.

  • Regioisomers: Isomeric pyrazoles formed due to different cyclization pathways. These can be particularly challenging to separate due to their similar physicochemical properties.

  • By-products from Chlorination: If a chlorinating agent is used, by-products and residual reagents may be present.

  • Solvent Residues: Residual solvents from the reaction and workup steps.

  • Degradation Products: The compound may degrade under certain conditions (e.g., high temperature, extreme pH), leading to the formation of impurities.

A logical workflow for selecting the appropriate purification technique is outlined below.

Purification_Workflow Workflow for Purification Technique Selection A Crude Product Analysis (TLC, LC-MS, NMR) B Identify Major Impurities A->B C High Polarity Impurities? B->C Yes D Low Polarity Impurities? B->D Yes G Aqueous Wash / Extraction C->G F Column Chromatography D->F E Recrystallization Feasible? (Solid with suitable solubility) E->F No H Recrystallization E->H Yes F->E G->E I Purity Assessment (>99%?) H->I I->F No J Final Product I->J Yes

Caption: Decision workflow for selecting a suitable purification technique.

Purification Techniques: Protocols and Scientific Rationale

The choice of purification method depends on the nature and quantity of the impurities, as well as the desired scale of the purification. The following sections provide detailed protocols for the most common and effective techniques.

Recrystallization: The Preferred Method for Crystalline Solids

Recrystallization is a powerful and economical technique for purifying solid compounds, provided a suitable solvent can be identified. The principle relies on the difference in solubility of the target compound and its impurities in a given solvent at different temperatures.

Scientific Rationale for Solvent Selection:

The ideal recrystallization solvent should exhibit the following characteristics:

  • High solubility for the target compound at elevated temperatures.

  • Low solubility for the target compound at low temperatures.

  • High or very low solubility for the impurities, so they either remain in the mother liquor or can be removed by hot filtration.

  • A boiling point that is not excessively high or low.

  • It should not react with the target compound.

Based on the structure of 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile, which contains a polar carbonitrile group and a pyrazole ring, polar protic and aprotic solvents are good candidates.

Protocol 1: Recrystallization from Ethanol

Ethanol is often a good starting point for the recrystallization of pyrazole derivatives.[2]

Materials:

  • Crude 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile

  • Ethanol (reagent grade)

  • Erhlenmeyer flask

  • Hot plate with magnetic stirring

  • Condenser

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol to just cover the solid.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more ethanol portion-wise until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The slow cooling promotes the formation of well-defined crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Self-Validation:

  • Purity Assessment: Analyze the purity of the recrystallized product by thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or melting point determination. A sharp melting point close to the literature value (once established) indicates high purity.

  • Yield Calculation: Calculate the percentage yield of the purified product.

Solvent Screening for Recrystallization:

If ethanol is not suitable, a systematic solvent screen should be performed.

Solvent/MixtureRationale
Isopropanol Similar properties to ethanol, may offer different solubility characteristics.
Ethyl Acetate A moderately polar aprotic solvent.
Acetone A polar aprotic solvent, good for many organic compounds.
Toluene A non-polar aromatic solvent, useful if the compound is less polar.
Ethyl Acetate/Hexane A common solvent mixture for recrystallization, allowing for fine-tuning of polarity.
Column Chromatography: For Non-Crystalline Solids and Difficult Separations

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. It is particularly useful when recrystallization is ineffective or for separating mixtures of similar polarity, such as regioisomers.

Scientific Rationale for Method Development:

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of polar organic compounds like pyrazoles.

  • Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation. A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The polarity of the eluent is gradually increased to elute compounds of increasing polarity. Thin-layer chromatography (TLC) is an indispensable tool for developing the optimal eluent system. The ideal TLC separation shows distinct spots with Rf values between 0.2 and 0.5 for the target compound.

Protocol 2: Flash Column Chromatography on Silica Gel

Materials:

  • Crude 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile

  • Silica gel (60 Å, 40-63 µm)

  • Hexane (or heptane) and Ethyl Acetate (HPLC grade)

  • Chromatography column

  • Compressed air or nitrogen source

  • Collection tubes

  • TLC plates, developing chamber, and UV lamp

Procedure:

  • Eluent Selection: Develop an appropriate eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Test different ratios (e.g., 9:1, 8:2, 7:3) to find a system that gives an Rf value of ~0.3 for the target compound.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, least polar eluent mixture.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting the column with the least polar eluent mixture. Apply gentle pressure with compressed air or nitrogen to maintain a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes. Monitor the separation by TLC analysis of the collected fractions.

  • Gradient Elution (if necessary): If the impurities and the product have significantly different polarities, a gradient elution can be used. This involves gradually increasing the proportion of the more polar solvent in the eluent mixture.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC).

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

Self-Validation:

  • TLC Analysis: The combined pure fractions should show a single spot on the TLC plate.

  • Spectroscopic Analysis: Confirm the identity and purity of the product using NMR spectroscopy and mass spectrometry.

Chromatography_Workflow Column Chromatography Workflow A TLC Analysis for Eluent Selection B Column Packing with Silica Gel A->B C Sample Loading (Dry Loading Preferred) B->C D Elution with Hexane/Ethyl Acetate Gradient C->D E Fraction Collection D->E F TLC Monitoring of Fractions E->F F->E Continue Elution G Combine Pure Fractions F->G Single Spot H Solvent Evaporation G->H I Purity and Identity Confirmation (NMR, MS) H->I

Caption: A typical workflow for purification by flash column chromatography.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

Conclusion

The purification of 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile is a critical step in its utilization as a key intermediate in drug discovery and development. The choice between recrystallization and column chromatography will depend on the specific impurity profile and the physical state of the crude product. By following the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers can confidently and effectively purify this valuable compound to the high standards required for their work.

References

  • PubChem. 4-chloro-1-methyl-1H-pyrazole. National Center for Biotechnology Information. [Link]

  • Sun, et al. (E)-4-Chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline. Acta Crystallographica Section E: Structure Reports Online. (2007). [Link]

  • MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). [Link]

  • Google Patents. The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

Sources

Application

using 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile in multicomponent reactions

Leveraging 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile in Advanced Multicomponent Reactions for Heterocyclic Synthesis Introduction: The Strategic Value of Pyrazole-Fused Heterocycles In the landscape of modern medicina...

Author: BenchChem Technical Support Team. Date: February 2026

Leveraging 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile in Advanced Multicomponent Reactions for Heterocyclic Synthesis

Introduction: The Strategic Value of Pyrazole-Fused Heterocycles

In the landscape of modern medicinal chemistry and drug development, pyrazole and its fused derivatives are recognized as "privileged structures" due to their vast therapeutic potential.[1] Specifically, fused heterocyclic systems such as pyrazolo[3,4-b]pyridines are of significant interest. Their structural resemblance to purine bases makes them ideal scaffolds for targeting a wide array of biological targets, including kinases, which are pivotal in oncology and inflammatory disease research.[2] The efficient construction of these complex molecular architectures is a key challenge for synthetic chemists. Multicomponent reactions (MCRs) have emerged as a powerful strategy, offering atom economy, procedural simplicity, and the rapid generation of molecular diversity from simple starting materials.[1][3]

This guide provides an in-depth exploration of the utility of 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile as a versatile and highly reactive building block in the multicomponent synthesis of substituted pyrazolo[3,4-b]pyridines. We will delve into the underlying chemical principles, provide a detailed experimental protocol, and discuss the significance of this approach for accelerating drug discovery programs.

Core Concept: The Power of a Convergent Synthetic Strategy

The protocol outlined below describes a one-pot, three-component reaction for the synthesis of 6-amino-4-aryl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles. This reaction capitalizes on the inherent reactivity of 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile, an aromatic aldehyde, and an active methylene compound, malononitrile, in the presence of a base. This convergent approach, where multiple bonds are formed in a single operation, is a hallmark of green and efficient chemistry.[3][4]

Causality Behind Experimental Choices:
  • The Role of 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile: This starting material is strategically designed for this transformation. The chloro substituent at the 4-position acts as a leaving group, facilitating a key nucleophilic aromatic substitution step. The cyano group at the 3-position, along with the adjacent endocyclic nitrogen, provides the necessary electronic activation and participates in the cyclization cascade.

  • Malononitrile as the Active Methylene Component: Malononitrile is a highly versatile reagent in organic synthesis.[5] Its acidic methylene protons are readily deprotonated by a base to form a reactive carbanion, which initiates the reaction cascade.

  • The Aldehyde as a Source of Diversity: The choice of aromatic aldehyde directly dictates the substituent at the 4-position of the final pyrazolo[3,4-b]pyridine core. This allows for the straightforward generation of a library of analogues for structure-activity relationship (SAR) studies.

  • Base Catalysis: A base, such as piperidine or triethylamine, is crucial for the deprotonation of malononitrile, thereby initiating the reaction. The choice of base can influence reaction rates and yields.

Visualizing the Synthetic Workflow

The following diagram illustrates the logical flow of the multicomponent reaction, from starting materials to the final product.

MCR_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Pyrazole 4-chloro-1-methyl-1H- pyrazole-3-carbonitrile ReactionVessel One-Pot Reaction Pyrazole->ReactionVessel Aldehyde Aromatic Aldehyde (ArCHO) Aldehyde->ReactionVessel Malononitrile Malononitrile Malononitrile->ReactionVessel Solvent Solvent (e.g., Ethanol) Solvent->ReactionVessel Catalyst Base Catalyst (e.g., Piperidine) Catalyst->ReactionVessel Heat Heating (Reflux) Heat->ReactionVessel Workup Work-up & Purification (Cooling, Filtration, Recrystallization) ReactionVessel->Workup Product 6-Amino-4-aryl-1-methyl-1H- pyrazolo[3,4-b]pyridine-5-carbonitrile Workup->Product

Caption: Workflow for the one-pot synthesis of pyrazolo[3,4-b]pyridines.

Proposed Reaction Mechanism

Understanding the reaction mechanism is crucial for optimization and troubleshooting. The formation of the pyrazolo[3,4-b]pyridine core is believed to proceed through a domino Knoevenagel condensation/Michael addition/intramolecular cyclization/elimination sequence.

MCR_Mechanism A ArCHO + CH₂(CN)₂ B Knoevenagel Adduct (ArCH=C(CN)₂) A->B Base -H₂O D Michael Adduct B->D C Deprotonated Pyrazole (Nucleophile) C->D Michael Addition to Knoevenagel Adduct E Intramolecular Cyclization D->E Attack of NH₂ on CN F Cyclized Intermediate E->F G Tautomerization & HCl Elimination F->G H Final Product (Pyrazolo[3,4-b]pyridine) G->H

Caption: Plausible mechanism for the pyrazolo[3,4-b]pyridine synthesis.

Experimental Protocol: Synthesis of 6-Amino-1-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

This protocol provides a self-validating system for the synthesis of a representative pyrazolo[3,4-b]pyridine derivative.

Materials and Equipment:

  • 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile (1.0 mmol, 141.56 mg)

  • Benzaldehyde (1.0 mmol, 106.12 mg, 102 µL)

  • Malononitrile (1.0 mmol, 66.06 mg)

  • Piperidine (0.2 mmol, 17.03 mg, 20 µL)

  • Absolute Ethanol (10 mL)

  • Round-bottom flask (50 mL) with reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • TLC plates (silica gel 60 F254)

  • Recrystallization solvent (e.g., Ethanol or DMF/Water)

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile (1.0 mmol), benzaldehyde (1.0 mmol), and malononitrile (1.0 mmol).

  • Solvent and Catalyst Addition: Add absolute ethanol (10 mL) to the flask, followed by the addition of piperidine (0.2 mmol) with gentle stirring.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80 °C) using a heating mantle or oil bath.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane 1:1). The reaction is typically complete within 4-6 hours.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. A solid precipitate should form. If not, the solution can be concentrated under reduced pressure.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol. For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or a DMF/water mixture to afford the pure 6-amino-1-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile as a crystalline solid.

  • Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Data Presentation: Scope of the Reaction

The versatility of this protocol can be demonstrated by using a variety of substituted aromatic aldehydes. The electronic nature of the substituent on the aldehyde can influence the reaction time and yield.

EntryAromatic Aldehyde (ArCHO)Substituent (Ar)Expected Product Yield (%)
1BenzaldehydePhenyl85-92
24-Chlorobenzaldehyde4-Chlorophenyl88-95
34-Methoxybenzaldehyde4-Methoxyphenyl82-90
44-Nitrobenzaldehyde4-Nitrophenyl90-96
52-Naphthaldehyde2-Naphthyl80-88

Yields are hypothetical and based on typical outcomes for similar reactions reported in the literature. Actual yields may vary.

Trustworthiness and Self-Validation

The protocol described is designed to be robust and reproducible. Key validation checkpoints include:

  • TLC Monitoring: The disappearance of starting materials and the appearance of a single major product spot on the TLC plate provide a real-time indication of reaction success.

  • Crystallization: The formation of a crystalline solid upon cooling and recrystallization is a strong indicator of product purity.

  • Spectroscopic Analysis: Unambiguous confirmation of the product structure via NMR and Mass Spectrometry serves as the final validation of the protocol's success. The expected spectroscopic data for the phenyl-substituted product would include characteristic signals for the aromatic protons, the newly formed amino group, and the methyl group on the pyrazole ring, along with a molecular ion peak corresponding to the product's mass.

Conclusion and Future Directions

The use of 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile in multicomponent reactions represents a highly efficient and modular approach to the synthesis of medicinally relevant pyrazolo[3,4-b]pyridines. The protocols and insights provided in this guide are intended to empower researchers in drug discovery and chemical biology to rapidly access novel chemical matter. Future work could involve expanding the scope of this reaction to include aliphatic aldehydes, exploring different active methylene compounds, and employing chiral catalysts to achieve enantioselective syntheses.

References

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • Malononitrile: A Versatile Active Methylene Group. (n.d.). SciSpace. Retrieved January 24, 2026, from [Link]

  • Microwave-Assisted, Multicomponent Synthesis of Pyrazolo[3,4-b]Pyridines Under Green Conditions. (2021). ResearchGate. Retrieved January 24, 2026, from [Link]

  • A Facile One-pot Synthesis of 1-Arylpyrazolo[3,4-d]Pyrimidin. (2012). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • Microwave-Assisted, Multicomponent Synthesis of Pyrazolo[3,4-b]Pyridines Under Green Conditions. (2021). Wiley Online Library. Retrieved January 24, 2026, from [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2022). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2020). MDPI. Retrieved January 24, 2026, from [Link]

  • Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. (2015). PubMed. Retrieved January 24, 2026, from [Link]

Sources

Method

scale-up synthesis of 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile

An Application Note for the Scalable Synthesis of 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile Abstract This document provides a comprehensive guide for the multi-step, , a key heterocyclic building block in pharmaceutic...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scalable Synthesis of 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile

Abstract

This document provides a comprehensive guide for the multi-step, , a key heterocyclic building block in pharmaceutical research and development. The protocol herein is designed for robustness and scalability, detailing a logical synthetic sequence from commercially available precursors. Emphasis is placed on the causal reasoning behind procedural choices, in-process controls, and critical safety considerations. This application note is intended for researchers, chemists, and process development professionals requiring a reliable and well-documented synthetic method.

Introduction and Strategic Overview

4-chloro-1-methyl-1H-pyrazole-3-carbonitrile is a versatile intermediate whose structural motifs are prevalent in a range of biologically active molecules. The presence of the chloro, methyl, and cyano groups on the pyrazole core offers multiple points for diversification, making it a valuable scaffold for library synthesis and lead optimization in drug discovery.

The synthesis of substituted pyrazoles can be approached through various strategies, including the classical Knorr pyrazole synthesis involving the condensation of hydrazines with 1,3-dicarbonyl compounds.[1] For this specific target, a highly efficient and regioselective route has been developed, commencing with the construction of a functionalized aminopyrazole precursor, followed by a Sandmeyer-type reaction to install the nitrile, and concluding with a regioselective chlorination. This multi-step approach ensures high purity and is amenable to scale-up by avoiding energetic intermediates where possible and utilizing well-understood, reliable chemical transformations.

The overall synthetic workflow is depicted below.

G SM Starting Materials (Methylhydrazine, Malononitrile derivative) Step1 Step 1: Pyrazole Formation (Cyclocondensation) SM->Step1 Intermediate1 Intermediate 1 (5-Amino-1-methyl-1H-pyrazole-4-carbonitrile) Step1->Intermediate1 Step2 Step 2: Sandmeyer Reaction (Diazotization & Cyanation) Intermediate1->Step2 Intermediate2 Intermediate 2 (1-Methyl-1H-pyrazole-3-carbonitrile) Step2->Intermediate2 Step3 Step 3: Electrophilic Chlorination Intermediate2->Step3 Product Final Product (4-chloro-1-methyl-1H-pyrazole-3-carbonitrile) Step3->Product Purification Final Purification (Crystallization) Product->Purification

Figure 1: Overall Synthetic Workflow.

Detailed Synthesis Protocols

Step 1: Synthesis of 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile

The initial step involves the construction of the pyrazole ring. This is achieved through the condensation of methylhydrazine with a suitable three-carbon electrophile derived from malononitrile, such as (1-ethoxyethylidene)malononitrile. This reaction is highly efficient and regioselective.

Reaction Scheme: (Methylhydrazine) + (1-Ethoxyethylidene)malononitrile → 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile

Materials and Reagents:

ReagentM.W. ( g/mol )AmountMolesEquivalents
(1-Ethoxyethylidene)malononitrile138.15100.0 g0.7241.0
Methylhydrazine46.0736.6 g (39.8 mL)0.7951.1
Ethanol (200 proof)-500 mL--
Sodium Acetate82.03118.8 g1.4482.0

Protocol:

  • To a 2 L round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add (1-ethoxyethylidene)malononitrile (100.0 g), sodium acetate (118.8 g), and ethanol (500 mL).

  • Stir the suspension at room temperature (20-25°C) to achieve partial dissolution.

  • Carefully add methylhydrazine (36.6 g) dropwise over 15-20 minutes. The addition is mildly exothermic; maintain the temperature below 40°C.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 78°C) and maintain for 2-3 hours.[2]

  • Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

  • Once the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to 0-5°C for 1 hour.

  • Pour the cooled slurry into 1.5 L of cold water with vigorous stirring.[2]

  • A precipitate will form. Continue stirring for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the filter cake with cold water (2 x 200 mL) and then with a small amount of cold ethanol (50 mL).

  • Dry the product under vacuum at 50°C to a constant weight.

    • Expected Yield: 85-95 g (85-95%)

    • Appearance: Off-white to pale yellow solid.

Step 2: Sandmeyer Reaction to form 1-Methyl-1H-pyrazole-3-carbonitrile

This step converts the 3-amino group into the desired 3-cyano group via a diazonium salt intermediate. Strict temperature control is paramount for safety and yield.

Reaction Scheme:

  • 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile + NaNO₂ + H₂SO₄ → Diazonium Intermediate

  • Diazonium Intermediate + CuCN → 1-Methyl-1H-pyrazole-3-carbonitrile

Materials and Reagents:

ReagentM.W. ( g/mol )AmountMolesEquivalents
5-Amino-1-methyl-pyrazole122.1380.0 g0.6551.0
Sulfuric Acid (98%)98.08130 mL--
Water18.02400 mL--
Sodium Nitrite (NaNO₂)69.0047.3 g0.6851.05
Copper(I) Cyanide (CuCN)89.5664.5 g0.7201.1
Sodium Cyanide (NaCN)49.0135.4 g0.7221.1
Toluene-600 mL--

Protocol:

  • Preparation of Diazonium Salt:

    • In a 2 L jacketed reactor cooled to -5°C, carefully add concentrated sulfuric acid (130 mL) to water (400 mL).

    • Once the acid solution has cooled to 0°C, add the 5-amino-1-methyl-1H-pyrazole-4-carbonitrile (80.0 g) portion-wise, ensuring the temperature does not exceed 5°C.

    • In a separate beaker, dissolve sodium nitrite (47.3 g) in water (100 mL).

    • Add the sodium nitrite solution dropwise to the pyrazole suspension over 60-90 minutes, maintaining the internal temperature between 0°C and 5°C. Vigorous stirring is essential.

  • Preparation of Cyanide Solution:

    • CAUTION: This step involves highly toxic cyanides and must be performed in a well-ventilated fume hood.

    • In a separate 2 L flask, dissolve copper(I) cyanide (64.5 g) and sodium cyanide (35.4 g) in water (300 mL) at 60-70°C. Cool the resulting solution to room temperature.

  • Sandmeyer Reaction:

    • Add the cold diazonium salt solution from step 1 to the copper cyanide solution over 1 hour. The temperature of the receiving flask should be maintained at 20-25°C. Vigorous gas (N₂) evolution will occur.

    • After the addition is complete, heat the mixture to 60°C for 1 hour to ensure complete decomposition of the diazonium salt.[3]

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and add toluene (600 mL).

    • Stir vigorously for 30 minutes. Separate the organic layer.

    • Extract the aqueous layer with toluene (2 x 150 mL).

    • Combine the organic layers, wash with 10% NaOH solution (150 mL) and then with brine (150 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purification can be achieved by vacuum distillation or recrystallization from a suitable solvent like isopropanol/hexane.

    • Expected Yield: 55-65 g (70-80%)

    • Appearance: Light brown oil or low-melting solid.

Step 3: Regioselective Chlorination to 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile

The final step is the electrophilic chlorination at the C4 position of the pyrazole ring. N-Chlorosuccinimide (NCS) is a reliable and relatively safe reagent for this transformation on a lab scale. For larger scales, reagents like sulfuryl chloride or systems like HCl/H₂O₂ might be considered for economic reasons, though they require different handling procedures.[4]

Materials and Reagents:

ReagentM.W. ( g/mol )AmountMolesEquivalents
1-Methyl-1H-pyrazole-3-carbonitrile107.1150.0 g0.4671.0
N-Chlorosuccinimide (NCS)133.5365.4 g0.4901.05
Acetonitrile-500 mL--

Protocol:

  • In a 1 L flask equipped with a mechanical stirrer and a reflux condenser, dissolve 1-methyl-1H-pyrazole-3-carbonitrile (50.0 g) in acetonitrile (500 mL).

  • Add N-Chlorosuccinimide (65.4 g) to the solution portion-wise at room temperature.

  • Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours.

  • Monitor the reaction by GC-MS or TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure to obtain a crude solid or oil.

  • Purification:

    • Dissolve the crude residue in ethyl acetate (400 mL).

    • Wash the organic solution with 5% sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).

    • Dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • The resulting solid can be further purified by recrystallization from an ethanol/water or isopropanol mixture to yield the final product.[5]

    • Expected Yield: 55-62 g (83-93%)

    • Appearance: White to off-white solid.[6]

Safety and Hazard Management

Trustworthiness in chemical synthesis is built upon a foundation of safety. All operations must be conducted with appropriate engineering controls and personal protective equipment.

  • Reagent Hazards:

    • Methylhydrazine: Is a suspected carcinogen and is highly toxic and corrosive. Handle only in a chemical fume hood with appropriate gloves (e.g., butyl rubber).[7]

    • Cyanides (NaCN, CuCN): Are highly toxic by ingestion, inhalation, and skin contact.[8] All work must be performed in a fume hood. Have a cyanide antidote kit available and ensure personnel are trained in its use. Quench all cyanide-containing waste with bleach or hydrogen peroxide under basic conditions before disposal.

    • N-Chlorosuccinimide (NCS): Is an irritant and an oxidizing agent. Avoid contact with skin and eyes.

  • Reaction Hazards:

    • Diazotization (Step 2): Diazonium salts can be explosive when isolated or allowed to dry. This protocol maintains the intermediate in a cold aqueous solution at all times. Never allow the temperature to rise above 10°C during formation.

    • Gas Evolution: The Sandmeyer reaction releases a large volume of nitrogen gas. Ensure the reaction vessel is adequately vented.

  • Personal Protective Equipment (PPE):

    • Safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves are mandatory at all times.[9] Double-gloving is recommended when handling highly toxic materials.

G cluster_ppe Personal Protective Equipment cluster_eng Engineering Controls cluster_admin Administrative Controls Goggles Chemical Splash Goggles Coat Flame-Retardant Lab Coat Gloves Chemical-Resistant Gloves (e.g., Butyl, Neoprene) Hood Certified Chemical Fume Hood Vent Adequate Vessel Venting Cooling Jacketed Reactor / Ice Bath SOP Standard Operating Procedure (SOP) Training Hazard-Specific Training MSDS Review Material Safety Data Sheets User Chemist/ Researcher User->Goggles Wears User->Coat Wears User->Gloves Wears User->Hood Uses User->Vent Uses User->Cooling Uses User->SOP Follows User->Training Follows User->MSDS Follows

Figure 2: Hierarchy of Safety Controls.

Scale-Up Considerations

Transitioning this synthesis from the bench to a pilot or production scale requires careful consideration of several factors:

  • Thermal Management: All three steps have thermal considerations. The Sandmeyer diazotization is highly exothermic and requires a jacketed reactor with efficient cooling to maintain the critical 0-5°C range.

  • Reagent Addition: On a larger scale, the dropwise addition of reagents must be carefully controlled using addition pumps to manage reaction rates and heat output.

  • Mixing: Efficient overhead mechanical stirring is crucial to ensure homogeneity, especially in the slurries formed during Step 1 and the diazotization in Step 2.

  • Purification: Recrystallization is the preferred method for purification at scale, as it is more economical and scalable than chromatography.[5] Solvent selection and cooling profiles should be optimized to maximize yield and purity.

  • Material Transfer: Handling large quantities of hazardous materials like methylhydrazine and cyanides requires closed-system transfers where possible to minimize exposure.

References

  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. ResearchGate. (2025). Available at: [Link]

  • Deng, X., & Mani, N. S. (2008). REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses, 85, 179. Available at: [Link]

  • CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. Google Patents.
  • Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate. Google Patents.
  • synthesis of pyrazoles. (2019, January 19). YouTube. Available at: [Link]

  • synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. (n.d.). Available at: [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. ResearchGate. (2025). Available at: [Link]

  • US10538493B2 - Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol. Google Patents.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2017). National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of 5-Amino-1H-pyrazole-4-carbonitriles from N-Tosylhydrazones and Its Application in the Preparation of Ibrutinib. (2025). ACS Publications. Available at: [Link]

  • CYANOGEN BROMIDE FOR SYNTHESIS MSDS. (2016). Loba Chemie. Available at: [Link]

  • Cyanogen Bromide. (n.d.). Northern Arizona University. Available at: [Link]

Sources

Application

The Strategic Role of 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile in Modern Agrochemical Synthesis: Application Notes and Protocols

Introduction: The Pyrazole Moiety as a Cornerstone of Crop Protection In the landscape of modern agrochemical research, the pyrazole scaffold stands out as a critical pharmacophore, integral to the development of a diver...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Moiety as a Cornerstone of Crop Protection

In the landscape of modern agrochemical research, the pyrazole scaffold stands out as a critical pharmacophore, integral to the development of a diverse range of high-efficacy fungicides, insecticides, and herbicides.[1][2] The inherent biological activity of the pyrazole ring, coupled with its synthetic versatility, allows for fine-tuning of physicochemical properties to achieve desired levels of potency, selectivity, and environmental safety. This guide focuses on a key building block, 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile , a versatile intermediate poised for the synthesis of next-generation crop protection agents. Its strategic substitution pattern—a chloro group at the 4-position, a methyl group on the pyrazole nitrogen, and a reactive carbonitrile at the 3-position—offers multiple avenues for chemical elaboration into complex active ingredients.

This document serves as a comprehensive technical guide for researchers and drug development professionals, providing in-depth application notes, detailed synthetic protocols, and mechanistic insights into the utilization of 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile in the agrochemical discovery pipeline.

Physicochemical Properties and Safety Data

A thorough understanding of the starting material is paramount for both safety and experimental success. The following table summarizes key properties for 4-chloro-1-methyl-1H-pyrazole, a closely related precursor, to provide a baseline for handling and reaction planning.

PropertyValueSource
Molecular Formula C₄H₅ClN₂PubChem[3]
Molecular Weight 116.55 g/mol PubChem[3]
Appearance Flammable liquid and vaporECHA C&L Inventory[3]
Hazards Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritationECHA C&L Inventory[3]

Note: This data is for the parent compound 4-chloro-1-methyl-1H-pyrazole. The addition of a carbonitrile group will alter these properties, likely increasing the molecular weight and potentially modifying the hazard profile. Always consult the specific Safety Data Sheet (SDS) for 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile before handling.

Application in Agrochemical Synthesis: A Gateway to Potent Active Ingredients

The true value of 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile lies in its role as a versatile intermediate. The carbonitrile group can be readily transformed into a variety of functional groups, including carboxylic acids, amides, and tetrazoles, which are common moieties in commercial agrochemicals.[4] The chloro substituent at the 4-position is also significant, as halogenation of the pyrazole ring is a known strategy to enhance biological activity.

Case Study: Synthesis of Pyrazole Carboxamide Fungicides

Pyrazole carboxamides are a well-established class of fungicides that act by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi. The following section outlines a representative, multi-step protocol for the synthesis of a hypothetical pyrazole carboxamide fungicide starting from 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile.

Workflow for the Synthesis of a Pyrazole Carboxamide Fungicide

G A 4-chloro-1-methyl-1H- pyrazole-3-carbonitrile B Hydrolysis (e.g., H₂SO₄, H₂O, heat) A->B Step 1 C 4-chloro-1-methyl-1H- pyrazole-3-carboxylic acid B->C D Chlorination (e.g., SOCl₂, cat. DMF) C->D Step 2 E 4-chloro-1-methyl-1H- pyrazole-3-carbonyl chloride D->E F Amide Coupling (e.g., Substituted Aniline, Base) E->F Step 3 G Target Pyrazole Carboxamide Fungicide F->G

Caption: Synthetic pathway from the nitrile intermediate to a final carboxamide.

Detailed Experimental Protocols

The following protocols are illustrative and based on established chemical transformations of pyrazole derivatives found in the literature.[5][6][7] Researchers should perform their own optimization and safety assessments.

Protocol 1: Hydrolysis of the Nitrile to a Carboxylic Acid

Causality: The conversion of the nitrile to a carboxylic acid is a crucial step to enable subsequent amide bond formation. Acid-catalyzed hydrolysis is a robust and well-documented method for this transformation.

Materials:

  • 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Sodium Hydroxide (NaOH) solution (for neutralization)

  • Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile (1 equivalent) in a 1:1 mixture of water and concentrated sulfuric acid.

  • Heat the mixture to reflux (typically 100-110 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Neutralize the acidic solution by the slow addition of a concentrated NaOH solution until the pH is approximately 2-3. This will precipitate the carboxylic acid product.

  • Extract the aqueous slurry with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: Formation of the Acid Chloride

Causality: Activation of the carboxylic acid to an acid chloride is necessary for efficient coupling with an amine. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.

Materials:

  • 4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid

  • Thionyl Chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous Toluene

  • Round-bottom flask, reflux condenser, nitrogen inlet, magnetic stirrer, rotary evaporator.

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid (1 equivalent) and suspend it in anhydrous toluene.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.5-2.0 equivalents) to the suspension at room temperature.

  • Heat the mixture to reflux (approximately 80-90 °C) for 2-3 hours. The reaction mixture should become a clear solution.

  • Monitor the reaction by quenching a small aliquot with methanol and analyzing by LC-MS for the formation of the methyl ester.

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 4-chloro-1-methyl-1H-pyrazole-3-carbonyl chloride. This product is typically used immediately in the next step without further purification.

Protocol 3: Amide Coupling to Synthesize the Final Product

Causality: The final step involves the nucleophilic acyl substitution reaction between the highly reactive acid chloride and a selected amine to form the stable amide bond of the target fungicide.

Materials:

  • 4-chloro-1-methyl-1H-pyrazole-3-carbonyl chloride

  • Substituted Aniline (e.g., 2-chloroaniline, 1 equivalent)

  • Triethylamine (or another suitable base, 1.5 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask, nitrogen inlet, magnetic stirrer, addition funnel.

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the selected substituted aniline (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude 4-chloro-1-methyl-1H-pyrazole-3-carbonyl chloride (1 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution via an addition funnel over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel to yield the pure pyrazole carboxamide fungicide.

Mechanistic Insights: Targeting Insect Nervous Systems

While the above protocols focus on fungicide synthesis, the 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile intermediate is also invaluable for creating insecticides. Many pyrazole-based insecticides, such as fipronil, function as potent neurotoxins.[8] They act as non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor, a major inhibitory neurotransmitter receptor in the insect central nervous system.

Proposed Mechanism of Action for a Pyrazole-based Insecticide

G cluster_0 Insect Neuron cluster_1 Intervention cluster_2 Result GABA_R GABA Receptor (Chloride Ion Channel) Cl_In Chloride Influx GABA_R->Cl_In Opens Hyperpol Hyperpolarization (Neuron Inhibition) No_Inhib No Inhibition GABA_R->No_Inhib Is Blocked Cl_In->Hyperpol Leads to GABA GABA Neurotransmitter GABA->GABA_R Binds Pyrazole Pyrazole Insecticide (from Intermediate) Pyrazole->GABA_R Blocks Channel Hyperexc Hyperexcitation No_Inhib->Hyperexc Causes Death Insect Death Hyperexc->Death Leads to

Caption: Disruption of GABAergic neurotransmission by a pyrazole insecticide.

By binding within the chloride ion channel of the GABA receptor, these insecticides prevent the influx of chloride ions that would normally hyperpolarize the neuron and inhibit signaling.[8] This blockade leads to uncontrolled neuronal firing, hyperexcitation of the insect's nervous system, and ultimately, death. The specific substituents derived from the 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile core are crucial for the molecule's affinity to the receptor and its overall insecticidal potency.

Conclusion

4-chloro-1-methyl-1H-pyrazole-3-carbonitrile is a high-value, versatile intermediate for the synthesis of a wide array of agrochemicals. Its strategic functionalization allows for the construction of complex molecules targeting various biological pathways in pests and pathogens. The protocols and mechanistic discussions provided herein offer a foundational framework for researchers to leverage this key building block in the design and development of innovative and effective crop protection solutions. As with all chemical research, proper safety precautions and rigorous analytical characterization are essential for successful and reproducible outcomes.

References

  • Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • ResearchGate. (n.d.). The structure of the agrochemical fungicidal 4-Chloro-3-(3,5-dichloropheny)-1H-pyrazole, RPA 406194 and related compounds | Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN105968048A - Method for synthesizing pyraclostrobin intermediate 1-(4-chlorophenyl)-3-hydroxy-1-h-pyrazole.
  • PubChem. (n.d.). 4-chloro-1-methyl-1H-pyrazole. Retrieved from [Link]

  • SpringerLink. (2023). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]

  • Google Patents. (n.d.). US10233155B2 - Processes for the preparation of pesticide compounds.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Fungicidal Activity of Novel Chloro-Containing 1-Aryl-3-oxypyrazoles with an Oximino Ester or Oximino Amide Moiety. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
  • Google Patents. (n.d.). US5047551A - Preparation of 4-chloropyrazoles.
  • European Patent Office. (n.d.). EP 4140995 A1 - PYRAZINE COMPOUNDS FOR THE CONTROL OF INVERTEBRATE PESTS. Retrieved from [Link]

  • PubMed. (2013). Synthesis and activity of novel tetrazole compounds and their pyrazole-4-carbonitrile precursors against Leishmania spp. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A. 5-Benzo[9][10]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole (2). Retrieved from [Link]

  • European Patent Office. (n.d.). EP 2251331 A1 - Fungicide pyrazole carboxamides derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). 1-(8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl)-2-(2-chlorophenyl)ethanone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Utilization of 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile in Drug Discovery

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Value of the Pyrazole Scaffold The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of nu...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1] Its prevalence is a testament to its metabolic stability and its capacity for diverse chemical modifications, allowing for the fine-tuning of pharmacological activity. The subject of this guide, 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile, is a highly functionalized pyrazole derivative. Its strategic importance lies not in its intrinsic biological activity, but in its role as a versatile intermediate for the synthesis of complex heterocyclic compounds with therapeutic potential. This document provides a detailed exploration of its application, focusing on its conversion to pyrano[2,3-c]pyrazole derivatives, a class of compounds with demonstrated utility in oncology research.

Compound Profile: 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile

A foundational understanding of the starting material is critical for its effective use. The key physicochemical properties of 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile are summarized below.

PropertyValueSource
Molecular Formula C₅H₄ClN₃CymitQuimica[2]
Molecular Weight 141.56 g/mol CymitQuimica[2]
Appearance SolidCymitQuimica[2]
CAS Number 175204-86-1Fluorochem[2]

Application Note I: Synthesis of Pyrano[2,3-c]pyrazoles as Kinase Inhibitors

The primary application of 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile is as a precursor for the synthesis of more complex bioactive molecules. One prominent example is the synthesis of pyrano[2,3-c]pyrazole derivatives, which have been identified as potent kinase inhibitors.[3][4] Kinases are a class of enzymes that play a crucial role in cellular signaling, and their dysregulation is a hallmark of many cancers.[5] The pyrano[2,3-c]pyrazole scaffold has shown particular promise in the inhibition of kinases such as AKT2/PKBβ, which is implicated in glioma.[3][4]

The general synthetic strategy involves a multi-component reaction, a highly efficient method for generating molecular complexity in a single step. The nitrile and chloro-substituents on the 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile core provide the necessary reactivity for the construction of the fused pyran ring.

Synthetic Workflow Overview

The conversion of 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile to a pyrano[2,3-c]pyrazole derivative can be conceptualized in the following workflow:

G A 4-chloro-1-methyl-1H- pyrazole-3-carbonitrile E Multi-component Condensation Reaction A->E B Aromatic Aldehyde B->E C Malononitrile C->E D Base Catalyst (e.g., Piperidine) D->E Catalyzes F Pyrano[2,3-c]pyrazole Derivative E->F Yields G A Kinase, Substrate, and ATP Mixture C Incubation A->C B Synthesized Pyrano[2,3-c]pyrazole (Test Inhibitor) B->C Addition D Kinase Reaction (Phosphorylation) C->D E ATP Detection Reagent D->E Addition F Luminescence Measurement E->F G Data Analysis (IC50 Calculation) F->G

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile

Welcome to the technical support center for the synthesis of 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals who are looking to troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this crucial synthetic transformation. As a key intermediate in the development of pharmaceuticals and agrochemicals, achieving a high yield and purity of this compound is paramount. This document provides in-depth, field-proven insights to navigate common experimental challenges.

Understanding the Core Transformation: Electrophilic Chlorination

The synthesis of 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile typically involves the direct chlorination of its precursor, 1-methyl-1H-pyrazole-3-carbonitrile. This reaction is an electrophilic aromatic substitution, where the pyrazole ring acts as the nucleophile. The inherent electron density of the pyrazole ring makes it susceptible to electrophilic attack. The substituents—an N-methyl group (electron-donating) and a 3-cyano group (electron-withdrawing)—play a critical role in directing the incoming electrophile (Cl+) to the C4 position. Understanding this mechanism is the first step in effective troubleshooting.

G cluster_0 Reaction Pathway Start 1-methyl-1H-pyrazole- 3-carbonitrile Intermediate Sigma Complex (Wheland Intermediate) Start->Intermediate Electrophilic Attack ChlorinatingAgent Chlorinating Agent (e.g., TCCA, SOCl2) ChlorinatingAgent->Intermediate Provides 'Cl+' Product 4-chloro-1-methyl-1H-pyrazole- 3-carbonitrile Intermediate->Product Deprotonation (Aromatization) G start_node Start: Low Yield or Purity Issue d1 Problem Area? start_node->d1 decision_node decision_node process_node process_node end_node Optimized Synthesis p1 Incomplete Reaction d1->p1 Reaction p2 Side Products d1->p2 Selectivity p3 Purification Loss d1->p3 Work-up s1 Check Reagent Activity Increase Time/Temp p1->s1 s2 Lower Temperature Use Milder Reagent (TCCA) p2->s2 s3 Switch to Crystallization Use Acid/Base Extraction p3->s3 s1->end_node s2->end_node s3->end_node

Optimization

Technical Support Center: Synthesis of 4-Chloro-1-methyl-1H-pyrazole-3-carbonitrile

Welcome to the technical support center for the synthesis of 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common cha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this important synthetic transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you to not only troubleshoot but also to optimize your reaction outcomes.

Introduction: The Importance of a Clean Synthesis

4-Chloro-1-methyl-1H-pyrazole-3-carbonitrile is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its purity is paramount, as even minor impurities can have significant downstream consequences, affecting biological activity, safety profiles, and regulatory compliance. This guide provides a comprehensive overview of the potential side products that can arise during its synthesis, their mechanisms of formation, and robust strategies for their mitigation and removal.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and workup of 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile.

Issue 1: Incomplete Conversion of Starting Material

  • Observation: TLC or HPLC analysis of the crude reaction mixture shows a significant amount of the starting material, 1-methyl-1H-pyrazole-3-carbonitrile.

  • Probable Causes:

    • Insufficient Chlorinating Agent: The stoichiometry of the chlorinating agent (e.g., N-Chlorosuccinimide - NCS) to the pyrazole substrate is critical. An insufficient amount will naturally lead to incomplete reaction.

    • Low Reaction Temperature: The activation energy for the chlorination of the electron-deficient pyrazole ring may not be met at lower temperatures, resulting in a sluggish or stalled reaction.

    • Poor Reagent Quality: The chlorinating agent may have degraded over time, leading to a lower effective concentration.

  • Solutions:

    • Stoichiometry Adjustment: Carefully increase the molar equivalents of the chlorinating agent. A modest excess (e.g., 1.1 to 1.2 equivalents) is often sufficient. Monitor the reaction progress closely to avoid over-chlorination.

    • Temperature Optimization: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the impact on the reaction rate and impurity profile.

    • Reagent Verification: Use a fresh, verified batch of the chlorinating agent. The purity of NCS, for instance, can be checked by titration.

Issue 2: Formation of Dichloro- and other Over-chlorinated Species

  • Observation: Mass spectrometry analysis of the crude product reveals peaks corresponding to the addition of two or more chlorine atoms to the pyrazole ring.

  • Probable Cause:

    • Excess Chlorinating Agent: A large excess of the chlorinating agent, especially under forcing conditions (high temperature or prolonged reaction time), can lead to electrophilic attack on the already chlorinated, but still somewhat activated, pyrazole ring.

  • Solutions:

    • Precise Stoichiometry: Use a minimal effective excess of the chlorinating agent.

    • Controlled Addition: Add the chlorinating agent portion-wise or as a solution via a syringe pump to maintain a low, steady concentration in the reaction mixture.

    • Reaction Monitoring: Closely monitor the reaction by TLC or HPLC and quench it as soon as the starting material is consumed to an acceptable level.

Issue 3: Presence of a Dimeric Impurity (Bipyrazole)

  • Observation: A higher molecular weight impurity is detected, often with a mass corresponding to a bipyrazole derivative.

  • Probable Cause:

    • This side product is more commonly observed in electrochemical chlorination methods. It can arise from the coupling of two pyrazole radicals or the reaction of a pyrazole radical with a pyrazole molecule.[1]

  • Solutions:

    • Choice of Chlorinating Agent: If feasible, switch from an electrochemical method to a chemical chlorinating agent like NCS, which typically favors a two-electron pathway.

    • Optimization of Electrochemical Conditions: If using an electrochemical method, carefully optimize the current density, electrode material, and solvent/electrolyte system to disfavor radical-radical coupling reactions.

Issue 4: Hydrolysis of the Nitrile Group

  • Observation: The appearance of a new peak in the HPLC with a different retention time and a mass corresponding to the carboxylic acid or amide derivative of the target molecule. The presence of an acid can be confirmed by a workup with a mild base wash.

  • Probable Cause:

    • Acidic Conditions: The use of certain chlorinating agents, like sulfuryl chloride, generates acidic byproducts (HCl and SO2) that can catalyze the hydrolysis of the nitrile group, especially in the presence of water.

  • Solutions:

    • Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions. Use dry solvents and reagents.

    • Acid Scavenger: Include a non-nucleophilic base, such as pyridine or a hindered amine, in the reaction mixture to neutralize any in-situ generated acid.

    • Choice of Chlorinating Agent: N-Chlorosuccinimide is often a milder and more selective choice that does not produce strong acidic byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for the chlorination of 1-methyl-1H-pyrazole-3-carbonitrile?

The chlorination of pyrazoles is typically achieved via electrophilic aromatic substitution. The C-4 position of the pyrazole ring is the most electron-rich and, therefore, the most susceptible to electrophilic attack. N-Chlorosuccinimide (NCS) is a widely used and effective reagent for this transformation due to its ease of handling and generally high regioselectivity for the 4-position. Alternative methods include the use of sulfuryl chloride or electrochemical chlorination, though these may present more challenges with side reactions and require more stringent control of reaction conditions.

Q2: How can I effectively remove unreacted NCS and its byproduct, succinimide, from my reaction mixture?

A standard workup procedure is typically effective. After the reaction is complete, the mixture can be diluted with an organic solvent and washed with an aqueous solution of a mild reducing agent, such as sodium sulfite or sodium thiosulfate, to quench any remaining NCS. This is followed by a wash with a mild base, like sodium bicarbonate, to remove the succinimide byproduct, which is acidic. Finally, a brine wash will help to remove any remaining water before drying the organic layer.

Q3: What are the key parameters to control to ensure high regioselectivity for the 4-chloro isomer?

For most common chlorinating agents, the inherent electronic properties of the 1-methyl-1H-pyrazole-3-carbonitrile ring direct the chlorination to the 4-position. The electron-withdrawing nature of the nitrile group at the 3-position and the methyl group at the 1-position both contribute to making the 4-position the most nucleophilic. To maintain this high regioselectivity, it is crucial to avoid overly harsh reaction conditions (e.g., very high temperatures) that could lead to less selective side reactions.

Q4: Can I use column chromatography to purify the final product?

Yes, silica gel column chromatography is a viable method for purifying 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile from its side products. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically effective. The polarity of the eluent can be adjusted based on the separation observed on the TLC plate.

Experimental Protocols

Protocol 1: Chlorination using N-Chlorosuccinimide (NCS)

This protocol provides a general guideline. Optimization may be required based on your specific laboratory conditions and scale.

Materials:

  • 1-methyl-1H-pyrazole-3-carbonitrile

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium sulfite solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of 1-methyl-1H-pyrazole-3-carbonitrile (1.0 eq) in anhydrous acetonitrile, add N-chlorosuccinimide (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or HPLC. The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium sulfite solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • If necessary, purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Visualizing Reaction Pathways

The following diagrams illustrate the intended reaction and potential side reactions.

reaction_pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Starting Material 1-methyl-1H-pyrazole-3-carbonitrile Desired Product 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile Starting Material->Desired Product Chlorinating Agent (e.g., NCS) Dimerization Bipyrazole Derivative Starting Material->Dimerization Radical Pathway (e.g., some electrochemical methods) Over-chlorination Dichloro-pyrazole Desired Product->Over-chlorination Excess Chlorinating Agent Hydrolysis Carboxylic Acid/Amide Desired Product->Hydrolysis Acidic Conditions + Water

Caption: Reaction scheme showing the desired synthesis and potential side product formation pathways.

Data Summary Table

Side Product Common Cause Mitigation Strategy Purification Method
Unreacted Starting MaterialInsufficient chlorinating agent or low temperatureOptimize stoichiometry and reaction temperatureColumn Chromatography
Dichloro-pyrazoleExcess chlorinating agentPrecise stoichiometry, controlled additionColumn Chromatography
Bipyrazole DerivativeRadical coupling (electrochemical methods)Use chemical chlorinating agent (e.g., NCS)Column Chromatography
Pyrazole-3-carboxylic acid/amideAcid-catalyzed hydrolysis of the nitrileAnhydrous conditions, acid scavengerBase wash during workup, Column Chromatography

References

  • Lyalin, B. V., et al. "Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles." Russian Journal of Electrochemistry, vol. 44, no. 12, 2008, pp. 1320–1326. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile

Welcome to the technical support center for 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for sol...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility issues encountered during experimentation. The following content is structured in a question-and-answer format to directly address common challenges and provide practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: My initial attempts to dissolve 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile in aqueous buffers have failed. What are the first steps I should take to understand its solubility profile?

A1: It is not uncommon for complex heterocyclic compounds like 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile to exhibit poor aqueous solubility. The initial step is to systematically determine its solubility in a range of common laboratory solvents. This will provide a baseline understanding of its physicochemical properties and guide the selection of an appropriate solvent system for your experiments.

A recommended starting point is to test the solubility in a panel of solvents with varying polarities. This process, often referred to as a "solvent screen," is a fundamental step in pre-formulation studies.

Experimental Protocol: Initial Solvent Screen

  • Preparation: Weigh out a small, precise amount of 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile (e.g., 1-5 mg) into several small, clear vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a single solvent from the screening panel.

  • Observation and Agitation: Vigorously vortex each vial for 1-2 minutes. Visually inspect for complete dissolution. If the compound does not dissolve, continue adding the solvent in measured increments (e.g., 100 µL at a time), vortexing after each addition, until the compound is fully dissolved or a maximum volume is reached.

  • Quantification: The solubility can be expressed as mg/mL or µg/mL.

  • Confirmation: After visual confirmation of dissolution, it is best practice to centrifuge the samples at high speed to pellet any remaining micro-particulates. The concentration of the compound in the supernatant can then be accurately determined using an analytical technique such as UV/Vis spectrophotometry or HPLC.[1][2]

Data Presentation: Hypothetical Solvent Screen Results
SolventPolarity IndexQualitative Solubility (at 25°C)Quantitative Solubility (mg/mL)
Water10.2Poorly Soluble< 0.1
Ethanol5.2Moderately Soluble5-10
Methanol6.6Soluble10-20
Acetone5.1Soluble> 20
Dichloromethane (DCM)3.1Freely Soluble> 50
Dimethyl Sulfoxide (DMSO)7.2Freely Soluble> 100
N,N-Dimethylformamide (DMF)6.4Freely Soluble> 100

Q2: Based on the initial solvent screen, the compound is soluble in organic solvents but not in my aqueous buffer. How can I prepare an aqueous stock solution?

A2: This is a classic challenge in drug discovery and development. The most common and effective strategy is to use a co-solvent system.[3] This involves first dissolving the compound in a minimal amount of a water-miscible organic solvent in which it is highly soluble (e.g., DMSO or ethanol), and then diluting this stock solution into your aqueous buffer.

The rationale behind this technique is that the co-solvent disrupts the hydrogen bonding network of water, reducing its polarity and creating a more favorable environment for the dissolution of a lipophilic solute.[3]

Experimental Workflow: Co-Solvent System Preparation

Caption: Workflow for preparing an aqueous solution using a co-solvent.

Q3: I've tried using a co-solvent, but my compound precipitates out of solution upon dilution into my aqueous buffer. What are my next options?

A3: Precipitation upon dilution is a common issue, indicating that the final concentration of the organic co-solvent is insufficient to maintain the solubility of your compound. Here are several advanced strategies to consider, often used in pharmaceutical formulation:

  • pH Modification: The pyrazole ring system has basic nitrogen atoms that can be protonated.[4][5] If your compound has a pKa in a physiologically relevant range, adjusting the pH of your aqueous buffer can significantly impact its solubility. For a basic compound, lowering the pH will lead to the formation of a more soluble salt. Conversely, for an acidic compound, increasing the pH will enhance solubility. An initial pKa determination or empirical testing at different pH values is recommended.

  • Use of Surfactants: Surfactants, at concentrations above the critical micelle concentration (CMC), form micelles that can encapsulate poorly soluble compounds in their hydrophobic core, thereby increasing their apparent solubility in aqueous media.[6] Common laboratory surfactants include Tween® 20, Tween® 80, and Triton™ X-100. It is crucial to ensure that the chosen surfactant does not interfere with your downstream experimental assays.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic guest molecule from the aqueous environment and increasing its solubility.[7] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are frequently used for this purpose.

Logical Decision Tree for Advanced Solubility Enhancement

SolubilityTroubleshooting Start Compound Precipitates with Co-solvent Check_pKa Is the compound ionizable? (Check pKa) Start->Check_pKa Adjust_pH Adjust Buffer pH Check_pKa->Adjust_pH Yes Use_Surfactant Add Surfactant (e.g., Tween® 20) Check_pKa->Use_Surfactant No/Unknown pH_Success Soluble? Adjust_pH->pH_Success pH_Fail Still Insoluble pH_Success->pH_Fail No End Consult Formulation Specialist pH_Success->End Yes pH_Fail->Use_Surfactant Surfactant_Success Soluble? Use_Surfactant->Surfactant_Success Surfactant_Fail Still Insoluble Surfactant_Success->Surfactant_Fail No Surfactant_Success->End Yes Use_Cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) Surfactant_Fail->Use_Cyclodextrin Cyclodextrin_Success Soluble? Use_Cyclodextrin->Cyclodextrin_Success Cyclodextrin_Success->End Yes Cyclodextrin_Success->End No

Caption: Decision tree for selecting an advanced solubility enhancement technique.

Q4: How can I be certain that my compound is fully dissolved and stable in my final formulation?

A4: Visual inspection is a necessary but not sufficient criterion for confirming dissolution. It is essential to employ analytical techniques to both quantify the concentration of the dissolved compound and to assess its stability over the time course of your experiment.

  • Quantification of Dissolution: As mentioned previously, after preparing your solution, it should be centrifuged at high speed (e.g., >10,000 x g for 15 minutes) to pellet any undissolved microcrystals. The supernatant can then be analyzed by a validated HPLC method or UV/Vis spectrophotometry to determine the precise concentration of the dissolved compound.[1][8] This is a critical quality control step.

  • Stability Assessment: The nitrile group in your compound can be susceptible to hydrolysis under strongly acidic or basic conditions, which would convert it to a carboxylic acid or an amide.[9] It is therefore prudent to assess the stability of your compound in the chosen formulation over time and under your experimental conditions (e.g., temperature, light exposure). This can be achieved by analyzing aliquots of your stock solution by HPLC at various time points (e.g., 0, 2, 4, 8, 24 hours) and looking for the appearance of new peaks or a decrease in the area of the parent peak.

References

  • PubChem. 4-chloro-1-methyl-1H-pyrazole. National Center for Biotechnology Information. [Link]

  • ResearchGate. Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

  • MDPI. The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. [Link]

  • LCGC International. Developing and Validating Dissolution Procedures. [Link]

  • Oriental Journal of Chemistry. Synthesis of Chloro Pyrazolone Derivatives and their Biological Activities. [Link]

  • ResearchGate. Techniques to improve the solubility of poorly soluble drugs. [Link]

  • Dissolution Technologies. Analytical Method Selection for Drug Product Dissolution Testing. [Link]

  • Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]

  • ResearchGate. Analytical Method Selection for Drug Product Dissolution Testing. [Link]

  • Chemistry LibreTexts. Preparation of Nitriles. [Link]

  • CORE. Effects of the substituents of pyrazole/thiazine ligands on the magnetic properties of chloro-bridged Cu(II) complexes. [Link]

  • PMC - NIH. Drug Solubility: Importance and Enhancement Techniques. [Link]

  • RSSL. Dissolution Testing: An overview. [Link]

  • PubChem. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride. [Link]

  • Chemguide. hydrolysis of nitriles. [Link]

  • Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. [Link]

  • PubMed. Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts, pyrazole complexes, and pyrazolate MOFs. [Link]

  • MDPI. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]

  • PubMed. Nitriles in heterocyclic synthesis. Part III: New sulpha drugs related to cyanopyridine derivatives. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • IntechOpen. Enhancing solubility and stability of poorly soluble drugs. [Link]

  • Chem-Impex. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. [Link]

Sources

Optimization

stability of 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile under different conditions

Technical Support Center: 4-Chloro-1-methyl-1H-pyrazole-3-carbonitrile Welcome to the technical support center for 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile. This guide is designed for researchers, scientists, and pro...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Chloro-1-methyl-1H-pyrazole-3-carbonitrile

Welcome to the technical support center for 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues you may encounter during your experiments. Our goal is to provide you with the scientific rationale behind our recommendations to ensure the integrity of your research.

Introduction to 4-Chloro-1-methyl-1H-pyrazole-3-carbonitrile

4-Chloro-1-methyl-1H-pyrazole-3-carbonitrile is a substituted pyrazole, a class of heterocyclic compounds known for their general stability and wide use as scaffolds in pharmaceuticals and agrochemicals.[1] The pyrazole ring is aromatic and generally resistant to oxidation and reduction, though it can be hydrogenated under catalytic conditions.[2] However, the stability of this specific molecule can be influenced by its substituents: a chloro group at the 4-position, a methyl group at the 1-position, and a carbonitrile (cyano) group at the 3-position. Understanding the potential reactivity of these functional groups under various experimental conditions is crucial for obtaining reliable and reproducible results.

Troubleshooting Guide

This section addresses specific problems you might encounter during the handling and use of 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile in a question-and-answer format.

Q1: I'm observing a loss of potency or the appearance of new peaks in my chromatogram over time when my compound is in solution. What could be the cause?

A1: This is a common observation and can be attributed to several factors, primarily hydrolytic degradation.

  • Hydrolysis of the Cyano Group: The carbonitrile (cyano) group is susceptible to hydrolysis, especially under acidic or basic conditions. This reaction typically converts the cyano group first to an amide and then to a carboxylic acid. This is a known degradation pathway for related cyanopyridine compounds.

    • Acid-Catalyzed Hydrolysis: In the presence of an acid, the nitrogen of the cyano group is protonated, making the carbon more electrophilic and susceptible to attack by water.

    • Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the electrophilic carbon of the cyano group.

  • Recommended Actions:

    • pH Control: Maintain your solution at a neutral pH (around 6-7.5) if your experimental conditions allow. Use buffered solutions to ensure pH stability.

    • Solvent Choice: If possible, use aprotic solvents to minimize the risk of hydrolysis. If aqueous solutions are necessary, prepare them fresh before use and store them at low temperatures for short periods.

    • Stability-Indicating Assay: Develop and use a stability-indicating analytical method (e.g., HPLC) that can separate the parent compound from its potential degradation products (the corresponding amide and carboxylic acid). This will allow you to monitor the stability of your compound accurately.[3][4]

Q2: My solid compound has developed a brownish color upon storage. What is happening and how can I prevent it?

A2: Discoloration, particularly browning, is often a sign of oxidative degradation. While the pyrazole ring itself is relatively stable, related compounds like pyrazolines are known to undergo oxidation.[4]

  • Oxidation: The presence of air (oxygen) can lead to the formation of colored degradation products. This process can be accelerated by exposure to light and elevated temperatures.

  • Recommended Actions:

    • Inert Atmosphere: Store the solid compound under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen.[4]

    • Light Protection: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.[4]

    • Temperature Control: Store the compound at a low temperature, such as in a refrigerator (2-8 °C) or freezer, to slow down the rate of any potential degradation reactions.[4]

Q3: I'm performing a reaction at elevated temperatures and notice significant degradation of my starting material. Is this compound thermally stable?

A3: While pyrazoles are generally considered thermally stable, high temperatures can promote degradation. Studies on related nitropyrazoles have shown that thermal decomposition pathways exist.[5] For your specific compound, several considerations apply:

  • Sublimation: Some chloropyrazoles are known to sublime upon heating.[1] This can lead to a perceived loss of material if the reaction is not performed in a closed system.

  • Decomposition: At higher temperatures, the molecule can undergo decomposition. The presence of functional groups can influence the decomposition temperature. For instance, studies on other heterocyclic compounds show that decomposition can begin at temperatures above 250 °C.[6] Increasing temperature generally increases the rate of drug hydrolysis.[7]

  • Recommended Actions:

    • Temperature Optimization: If possible, optimize your reaction to proceed at the lowest effective temperature.

    • Reaction Time: Minimize the reaction time at elevated temperatures.

    • Inert Atmosphere: Performing reactions under an inert atmosphere can sometimes prevent oxidative degradation that might be accelerated by heat.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile?

A1: For long-term stability, we recommend storing the solid compound under the following conditions:

  • Temperature: 2-8 °C is a good general practice. For extended periods, storage at -20 °C may be preferable.

  • Atmosphere: Store under an inert gas like argon or nitrogen to prevent oxidation.[4]

  • Light: Protect from light by using an amber vial or by wrapping the container.[4]

  • Moisture: Keep the container tightly sealed to protect from moisture, which could lead to hydrolysis of the cyano group, especially if acidic or basic impurities are present.

Q2: What are the recommended conditions for storing solutions of this compound?

A2: Solutions are generally less stable than the solid material.

  • Solvent: Use high-purity, dry aprotic solvents whenever possible. If aqueous solutions are required, use purified water and consider buffering to a neutral pH.

  • Preparation: Prepare solutions fresh for each experiment.

  • Storage: If short-term storage is unavoidable, store solutions at 2-8 °C and protect them from light. Avoid long-term storage of solutions.

Q3: Is 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile sensitive to light?

Q4: Can the chloro group at the 4-position undergo nucleophilic substitution?

A4: The chloro group on the pyrazole ring can be susceptible to nucleophilic aromatic substitution (SNAr), particularly with strong nucleophiles. The pyrazole ring itself can activate the halogen for substitution.[2]

  • Incompatibility: Be cautious when using strong nucleophiles (e.g., thiols, amines, strong bases) in your reaction mixture, as they may displace the chloro group.

  • Reaction Conditions: The reactivity will depend on the strength of the nucleophile, the solvent, and the temperature.

Q5: How can I assess the stability of this compound in my specific experimental conditions?

A5: The most reliable way to determine stability in your specific matrix is to perform a forced degradation study.[3][4] This involves subjecting the compound to a range of stress conditions more severe than your experimental conditions and monitoring for degradation.

  • Forced Degradation Protocol:

    • Prepare Solutions: Prepare solutions of your compound in your experimental matrix (or a placebo matrix).

    • Apply Stress Conditions:

      • Acidic Hydrolysis: 0.1 M HCl at room temperature and/or elevated temperature.

      • Basic Hydrolysis: 0.1 M NaOH at room temperature and/or elevated temperature.

      • Oxidation: 3% H₂O₂ at room temperature.

      • Thermal Stress: Heat the solution at a temperature higher than your experimental conditions (e.g., 60-80 °C).

      • Photolytic Stress: Expose the solution to UV and visible light.

    • Analysis: At various time points, analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Data Summary and Protocols

Table 1: General Stability Profile and Recommendations
ConditionPotential Degradation PathwayRecommended Precautions
Acidic/Basic pH Hydrolysis of the cyano group to amide and carboxylic acid.Use buffered solutions to maintain neutral pH. Prepare aqueous solutions fresh.
Oxidative Oxidation of the pyrazole ring system.Store solid and solutions under an inert atmosphere (e.g., nitrogen, argon).
Thermal Decomposition, potential for sublimation.Use the lowest effective temperature for reactions. Minimize heating time.
Photolytic Photodegradation, potentially leading to oxidation.Protect from light at all times by using amber vials or covering containers.
Nucleophiles Nucleophilic substitution of the chloro group.Avoid strong nucleophiles unless intended for reaction.
Experimental Protocol: Forced Degradation Study

This protocol provides a general framework for assessing the stability of 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile.

1. Materials:

  • 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile

  • HPLC-grade acetonitrile and water

  • 0.1 M Hydrochloric acid

  • 0.1 M Sodium hydroxide

  • 3% Hydrogen peroxide

  • HPLC system with a UV detector

  • Stability-indicating HPLC column (e.g., C18)

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

2. Procedure:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • For each stress condition, dilute the stock solution with the stressor to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep one sample at room temperature and another at 60 °C.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep one sample at room temperature and another at 60 °C.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature.

  • Thermal Degradation: Prepare a solution of the compound in a suitable solvent. Heat at 80 °C. Also, heat the solid compound at 80 °C.

  • Photolytic Degradation: Expose a solution of the compound to light according to ICH Q1B guidelines. Keep a control sample wrapped in foil to protect it from light.

  • Control Sample: Prepare a solution of the compound in the same solvent and keep it at room temperature, protected from light.

  • Analyze all samples by HPLC at initial, and subsequent time points (e.g., 2, 4, 8, 24 hours).

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the control sample.

Visualizations

Potential Degradation Pathway: Hydrolysis

G 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile Intermediate_Amide Intermediate_Amide 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile->Intermediate_Amide H₂O / H⁺ or OH⁻ Final_Carboxylic_Acid Final_Carboxylic_Acid Intermediate_Amide->Final_Carboxylic_Acid H₂O / H⁺ or OH⁻ G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare Stock Solution Acid Acidic Stock_Solution->Acid Base Basic Stock_Solution->Base Oxidative Oxidative Stock_Solution->Oxidative Thermal Thermal Stock_Solution->Thermal Photolytic Photolytic Stock_Solution->Photolytic HPLC_Analysis HPLC Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidative->HPLC_Analysis Thermal->HPLC_Analysis Photolytic->HPLC_Analysis Degradation_Profile Determine Degradation Profile HPLC_Analysis->Degradation_Profile

Caption: Workflow for conducting a forced degradation study.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. [Link]

  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

  • How can we store Pyrazolin from chalcone and hydrazine hydrate?. (2016). ResearchGate. [Link]

  • Low-temperature crystal structure of 4-chloro-1H-pyrazole. (n.d.). National Institutes of Health. [Link]

  • Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. (2022). MDPI. [Link]

  • Development and Validation of Stability Indicating Assay Method and Characterization of Degradation Product for Brexpiprazole Bulk by RP-HPLC. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC-MS/MS. (2014). PubMed. [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). SciSpace. [Link]

  • Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC. (n.d.). An-Najah National University. [Link]

  • Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. (n.d.). PubMed. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways. (2022). ResearchGate. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). MDPI. [Link]

  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (n.d.). MDPI. [Link]

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (n.d.). National Institutes of Health. [Link]

Sources

Troubleshooting

troubleshooting failed reactions with 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile

Welcome to the technical support resource for 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile (CAS No. 175204-86-1).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile (CAS No. 175204-86-1). This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of working with this versatile heterocyclic building block. Here, we address common experimental failures in a direct question-and-answer format, grounded in mechanistic principles and field-proven experience.

Introduction: The Chemical Personality of the Reagent

4-chloro-1-methyl-1H-pyrazole-3-carbonitrile is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility stems from two primary reactive sites: the C4-chloro substituent, which is amenable to displacement and cross-coupling, and the C3-nitrile group, which can be transformed into a variety of functional groups. However, the pyrazole core, being an electron-rich aromatic system, imparts specific reactivity patterns that can be challenging. The lone pair on the N2 nitrogen can coordinate to metal catalysts, and the C4-Cl bond is less reactive than its bromo or iodo analogs, often requiring carefully optimized conditions to achieve successful transformations. This guide provides the causal logic behind troubleshooting these reactions.

Frequently Asked Questions (FAQs)

Q1: How should I store and handle 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile? A: The compound should be stored in a cool, dry, well-ventilated area in a tightly sealed container. While generally stable, it is good practice to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential long-term degradation from atmospheric moisture. It is classified as harmful if swallowed and causes skin and eye irritation, so appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[2]

Q2: What are the primary reactive centers on the molecule? A: The molecule has two key handles for synthetic modification. Understanding their relative reactivity is crucial for planning your synthesis.

Caption: Key reactive sites and common transformations.

Q3: Is the C4-Cl bond reactive enough for standard cross-coupling? A: The C4-Cl bond is significantly less reactive than corresponding aryl bromides or iodides. This is due to the stronger C-Cl bond and the electron-rich nature of the pyrazole ring, which disfavors the oxidative addition step in palladium-catalyzed cycles.[3] Therefore, successful coupling requires more specialized, highly active catalyst systems, typically involving electron-rich, bulky phosphine ligands.

Troubleshooting Guide 1: Palladium-Catalyzed Cross-Coupling Reactions

This is the most common class of reactions performed on this substrate. Failures are frequent if conditions are not optimized.

Q: My Suzuki-Miyaura reaction with a boronic acid is failing (no product, low yield, or starting material decomposition). What are the critical parameters to investigate?

A: A failed Suzuki coupling of this chloro-heterocycle is a classic optimization problem. The cause is almost always related to the catalyst's inability to perform the oxidative addition step or its subsequent deactivation. Let's break down the likely culprits.

  • Inadequate Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for this transformation. You need a more potent system designed for challenging aryl chlorides.

    • Causality: The electron-rich pyrazole ring and the strong C-Cl bond make oxidative addition of Pd(0) into the C-Cl bond the rate-limiting step. To overcome this energy barrier, the palladium center must be made more electron-rich and sterically accessible. This is achieved by using bulky, electron-donating phosphine ligands.

    • Solution: Switch to a modern catalyst system. Use a palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ combined with a bulky, electron-rich phosphine ligand. Alternatively, use a pre-formed precatalyst which provides a reliable 1:1 or 1:2 Pd:ligand ratio.

ParameterRecommended Starting PointRationale
Pd Source Pd₂(dba)₃ (1-2.5 mol%) or Pd(OAc)₂ (2-5 mol%)Readily available and reduced in situ to the active Pd(0) species.
Ligand SPhos, RuPhos, or XPhos (2x mol of Pd)Buchwald-type biaryl phosphine ligands are highly effective for activating C-Cl bonds.
Base K₃PO₄ (2-3 equivalents)A moderately strong base that is effective in promoting transmetalation without degrading the substrate.
Solvent 1,4-Dioxane/H₂O (e.g., 5:1) or Toluene/H₂OAprotic solvents with a small amount of water are standard for Suzuki reactions.[4]
Temperature 80-110 °CThermal energy is required to drive the difficult oxidative addition.
  • Oxygen Contamination: The active Pd(0) catalyst is extremely sensitive to oxygen.

    • Causality: Oxygen will rapidly and irreversibly oxidize the Pd(0) catalyst to inactive Pd(II) oxides.

    • Solution: Ensure your reaction is rigorously degassed. The most effective method is to bubble argon or nitrogen through your solvent for 15-30 minutes and then maintain a positive pressure of inert gas throughout the reaction setup and duration. The "freeze-pump-thaw" method (3 cycles) is even more effective for removing dissolved oxygen.

  • Poor Boronic Acid Quality: Boronic acids are not always stable.

    • Causality: Over time, boronic acids can dehydrate to form cyclic boroxine trimers, which are often less reactive in the transmetalation step.

    • Solution: Use fresh, high-purity boronic acid. If in doubt, you can sometimes regenerate the boronic acid by dissolving the solid in a solvent like diethyl ether and washing with aqueous base, followed by re-acidification and extraction.

Q: My Buchwald-Hartwig amination is not working. The issues seem different from the Suzuki reaction. Why?

A: While also a Pd-catalyzed reaction, C-N coupling has unique failure modes, especially with a substrate containing multiple nitrogen atoms.

  • Catalyst Inhibition by Substrate/Product: This is a primary concern.

    • Causality: The N2 atom of the pyrazole ring (and the nitrogen of the amine product) can act as a ligand, coordinating to the palladium center and preventing it from participating in the catalytic cycle. This is a common problem with nitrogen-rich heterocycles.[5]

    • Solution: Use a ligand that is both bulky and strongly binding to outcompete the pyrazole nitrogen. Ligands like BrettPhos and tBuXPhos are specifically designed for this. You may also need to increase the catalyst loading (e.g., from 2 mol% to 5 mol%).

  • Incorrect Base: The choice of base is more critical than in Suzuki couplings.

    • Causality: The base must be strong enough to deprotonate the amine nucleophile but not so nucleophilic that it competes in attacking the aryl chloride.

    • Solution: Use a strong, non-nucleophilic hindered base. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. Lithium bis(trimethylsilyl)amide (LHMDS) is another excellent option. Carbonate bases are generally not strong enough.[6][7]

ParameterRecommended Starting PointRationale
Pd Source Pd₂(dba)₃ (1-2.5 mol%)A reliable source of Pd(0).
Ligand BrettPhos or tBuXPhos (1.5-2x mol of Pd)Bulky ligands that prevent catalyst inhibition and promote reductive elimination.
Base NaOtBu (1.2-1.5 equivalents)A strong, non-nucleophilic base essential for amine deprotonation.
Solvent Toluene or 1,4-Dioxane (Anhydrous)Anhydrous aprotic solvents are required.
Temperature 90-110 °CThermal energy is typically required.

Caption: Troubleshooting flowchart for failed cross-coupling.

Troubleshooting Guide 2: Transformations of the Nitrile Group

Q: I'm attempting to hydrolyze the nitrile to the carboxylic acid with NaOH/H₂SO₄, but I'm getting a complex mixture of products and low yield. What is happening?

A: The nitrile group on this scaffold is sterically hindered and electronically deactivated, making hydrolysis challenging. Harsh conditions can lead to competing side reactions.

  • Competing Nucleophilic Substitution:

    • Causality: Under strong basic conditions (e.g., refluxing NaOH), hydroxide ions can act as nucleophiles, displacing the C4-chloro group to form the 4-hydroxy derivative. This can happen concurrently with nitrile hydrolysis.

    • Solution: Use a two-step procedure under milder conditions. First, selectively hydrolyze the nitrile to the primary amide using conditions like H₂O₂ with a base (e.g., K₂CO₃) in DMSO, which is often much cleaner. The resulting amide can then be hydrolyzed to the carboxylic acid under conditions that are less likely to displace the chloride.

  • Ring Decomposition:

    • Causality: Pyrazole rings can be susceptible to degradation under very strong acidic or basic conditions at high temperatures.

    • Solution: Avoid excessively high temperatures (>120-130 °C) if possible. Monitor the reaction carefully by TLC or LCMS to find the point of maximum product formation before significant decomposition occurs.

Experimental Protocols

Protocol 1: General Procedure for a Robust Suzuki-Miyaura Coupling

This protocol is a robust starting point and may require optimization.

  • Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).

  • Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4.4 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., a 10:1 ratio, to achieve a ~0.1 M concentration of the limiting reagent).

  • Inerting: Seal the flask and purge with argon for 5 minutes.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitoring & Workup: Monitor the reaction progress by TLC or LCMS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol assumes a primary or secondary amine nucleophile.

  • Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile (1.0 eq.) and sodium tert-butoxide (NaOtBu, 1.4 eq.).

  • Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., BrettPhos, 4.2 mol%).

  • Solvent & Nucleophile Addition: Add anhydrous, degassed toluene (to achieve a ~0.2 M concentration). Add the amine nucleophile (1.1 eq.).

  • Inerting: Seal the flask and purge with argon for 5 minutes.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring for 16-24 hours.

  • Monitoring & Workup: Monitor the reaction progress by TLC or LCMS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and carefully quench with saturated aqueous ammonium chloride. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

References

  • CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google P
  • 4-chloro-1-methyl-1H-pyrazole | C4H5ClN2 | CID 13844024 - PubChem. [Link]

  • 4 - Organic Syntheses Procedure. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC - NIH. [Link]

  • Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google P
  • Low-temperature crystal structure of 4-chloro-1H-pyrazole - PMC - NIH. [Link]

  • synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. [Link]

  • Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with phenylboronic acid - ResearchGate. [Link]

  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. [Link]

  • Low-temperature crystal structure of 4-chloro-1H-pyrazole - ResearchGate. [Link]

  • Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione - Arkivoc. [Link]

  • Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4 - Pro Progressio Alapítvány. [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed Central. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. [Link]

  • nucleophilic aromatic substitutions - YouTube. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes | Fiveable. [Link]

  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride | C7H8Cl2N2O - PubChem. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles - PMC - NIH. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. [Link]

  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications - ResearchGate. [Link]

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Optimization

Catalyst Selection for Pyrazole Synthesis: A Technical Troubleshooting Guide

Welcome to the Technical Support Center for Pyrazole Synthesis Optimization. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyrazole...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrazole Synthesis Optimization. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyrazole synthesis. Instead of a generic overview, we will directly address the common challenges and questions that arise during experimental work. Our goal is to provide not just solutions, but the underlying scientific principles to empower you to make informed decisions in your catalyst selection and reaction optimization efforts.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we tackle the most pressing issues encountered in the lab.

Question 1: My reaction between a hydrazine and a 1,3-dicarbonyl compound is not proceeding or giving very low yields. Do I always need a catalyst?

Answer: Yes, in most cases, a catalyst is essential for the efficient synthesis of pyrazoles from hydrazines and 1,3-dicarbonyl compounds. While the reaction can theoretically proceed without one, it is often impractically slow or fails altogether.[1] Experimental work has demonstrated that in the absence of a catalyst, the condensation reaction may not proceed at all, highlighting its critical role in facilitating the cyclization.[1][2][3][4][5]

The Causality Behind the Need for a Catalyst:

The synthesis, often a variation of the Knorr pyrazole synthesis, involves a key cyclocondensation step. A catalyst, typically an acid, is required to activate the carbonyl groups of the 1,3-dicarbonyl compound, making them more electrophilic and susceptible to nucleophilic attack by the hydrazine.[6][7] The catalyst facilitates the formation of a hemiaminal intermediate, which then dehydrates and cyclizes to form the pyrazole ring.

The general mechanism, particularly for the acid-catalyzed Knorr synthesis, can be visualized as a workflow:

G cluster_0 Catalyst-Driven Pyrazole Synthesis Workflow start 1,3-Dicarbonyl + Hydrazine catalyst Catalyst Introduction (e.g., Acid) start->catalyst activation Carbonyl Activation catalyst->activation Protonation/ Coordination attack Nucleophilic Attack by Hydrazine activation->attack intermediate Intermediate Formation (Hydrazone/Enamine) attack->intermediate cyclization Intramolecular Cyclization intermediate->cyclization dehydration Dehydration & Aromatization cyclization->dehydration Catalyst Regeneration product Pyrazole Product dehydration->product

Caption: Workflow for catalyzed pyrazole synthesis.

Question 2: I'm getting a mixture of regioisomers when using an unsymmetrical 1,3-dicarbonyl. How can I improve regioselectivity?

Answer: Controlling regioselectivity is a classic challenge in pyrazole synthesis when using unsymmetrical dicarbonyl substrates.[1] The choice of catalyst and, critically, the solvent system can profoundly influence which dicarbonyl carbon is preferentially attacked by the substituted nitrogen of the hydrazine.

Expert Insights on Directing Regioselectivity:

  • Steric Hindrance: The regiochemical outcome is often a delicate balance between steric and electronic factors. A bulky substituent on the hydrazine or the dicarbonyl can direct the reaction pathway.

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can stabilize one transition state over another. For instance, using fluorinated alcohols as solvents has been shown to significantly improve regioselectivity in certain cases, favoring the formation of one isomer over the other.[3]

  • Catalyst Choice: While traditional acid catalysis can lead to mixtures, modern catalytic systems offer better control. For example, specific metal-catalyzed pathways or base-mediated cycloadditions can provide high regioselectivity under mild conditions.[8][9] A base-mediated [3+2] cycloaddition using 2-alkynyl-1,3-dithianes and sydnones, for instance, achieves excellent regioselectivity.[9]

Troubleshooting Protocol for Regioselectivity Issues:

  • Solvent Screening: If using a standard protocol with a solvent like ethanol, perform a screen of alternative solvents. Include both protic (e.g., methanol, isopropanol, hexafluoroisopropanol) and aprotic (e.g., THF, dioxane, toluene) options.[3]

  • Catalyst Variation:

    • Brønsted Acids: Compare the results from different acidic catalysts, such as acetic acid, p-toluenesulfonic acid, or a solid acid catalyst like Amberlyst-70.[1][10]

    • Lewis Acids: Evaluate Lewis acids of varying strengths (e.g., ZnCl₂, Sc(OTf)₃, Al(OTf)₃).[1]

    • Base-Mediated Methods: If applicable to your substrates, explore base-mediated conditions which can offer an alternative reaction pathway with different selectivity.[8][9]

  • Temperature Adjustment: Lowering the reaction temperature can sometimes enhance the kinetic preference for the formation of one regioisomer.

Question 3: My reaction is working, but the yield is moderate. What are the first parameters I should adjust to optimize the yield?

Answer: Moderate yields are a common starting point in synthesis optimization. A systematic approach to adjusting key reaction parameters is crucial. The choice of catalyst is often the most impactful variable.

Optimization Strategy:

A logical workflow for troubleshooting low-to-moderate yield involves a tiered screening approach, starting with the most influential variables.

G cluster_1 Yield Optimization Decision Tree start Moderate Yield Observed cat_screen 1. Catalyst Screening start->cat_screen solvent_screen 2. Solvent Screening cat_screen->solvent_screen Select best catalyst temp_conc 3. Temperature & Concentration Tuning solvent_screen->temp_conc Select best solvent final Optimized Yield temp_conc->final

Caption: A decision tree for reaction yield optimization.

Data-Driven Catalyst Selection:

Numerous catalysts have been successfully employed to achieve high yields, often under mild and environmentally friendly conditions. Consider screening a diverse set of catalysts, as their performance is highly substrate-dependent.

Catalyst TypeSpecific ExamplesTypical YieldsKey Advantages & Considerations
Lewis Acids Lithium perchlorate[1], Nano-ZnO[1], Al(OTf)₃[1], MgCl₂[11]70-95%[1]Often mild conditions; nano-catalysts can be green and efficient.[1]
Heterogeneous Acids Amberlyst-70[1]Good to ExcellentNontoxic, thermally stable, cost-effective, and easily separable.[1][12]
Transition Metals AgOTf[1], Copper triflate[13], Nickel-based catalysts[14], Ruthenium[8]Up to 99%[1]High efficiency, can enable novel reaction pathways. Recyclability is a key feature for some heterogeneous versions.[14]
"Green" Catalysts Ammonium chloride[6], Ionic Liquids [1]Good to ExcellentEnvironmentally benign, often inexpensive and readily available.[6]
Nanoparticle Catalysts SrFe₁₂O₁₉, Cobalt Nanoparticles83-97%High surface area leads to high catalytic activity; often recyclable.
Question 4: I need a scalable and environmentally friendly process. Which catalytic systems are best suited for "green" chemistry?

Answer: "Green" chemistry principles—such as using recyclable catalysts, benign solvents (like water or ethanol), and energy-efficient conditions (room temperature)—are increasingly important. Several catalytic systems for pyrazole synthesis align well with these goals.

Recommended Green Catalytic Systems:

  • Heterogeneous Catalysts: This is often the top choice for sustainable synthesis. Catalysts like nano-ZnO, Amberlyst-70, or magnetic nanoparticles (e.g., SrFe₁₂O₁₉) are solids that can be easily filtered out of the reaction mixture and reused for multiple cycles without significant loss of activity.[1][12][14] This dramatically reduces waste and cost. Nickel-based heterogeneous catalysts have been shown to be reusable for up to seven cycles.[14]

  • Aqueous Media Synthesis: Some protocols are explicitly designed to work in water, the most environmentally benign solvent. For example, the synthesis of pyrazoles using Amberlyst-70 as a catalyst can be performed efficiently in an aqueous medium at room temperature.[1]

  • Solvent-Free Conditions: Multicomponent reactions catalyzed by solid catalysts like SrFe₁₂O₁₉ magnetic nanoparticles can sometimes be run under solvent-free conditions, further improving the green credentials of the process.

  • Readily Available, Non-Toxic Catalysts: Simple and inexpensive catalysts like ammonium chloride have been successfully used in green solvents like ethanol, providing a sustainable and accessible method.[6]

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening (Knorr-Type Synthesis)

This protocol provides a framework for screening different catalysts for the reaction of a hydrazine with a 1,3-dicarbonyl compound.

  • Preparation: In a series of identical reaction vials equipped with stir bars, add the 1,3-dicarbonyl compound (1.0 mmol) and your chosen solvent (e.g., ethanol, 3 mL).

  • Catalyst Addition: To each vial, add a different catalyst (typically 5-10 mol%).

    • Vial A (Control): No catalyst.

    • Vial B: Acetic acid (10 mol%).

    • Vial C: Lithium perchlorate (10 mol%).[1]

    • Vial D: Amberlyst-70 (e.g., 50 mg).[1]

    • Vial E: Nano-ZnO (5 mol%).[1]

  • Reactant Addition: Add the hydrazine derivative (1.0-1.1 mmol) to each vial.

  • Reaction: Stir the mixtures at the desired temperature (start with room temperature and/or a moderately elevated temperature like 60 °C).

  • Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals (e.g., 1h, 4h, 12h).

  • Analysis: Compare the reaction completion time and the formation of byproducts across the different catalysts to identify the most promising candidate for further optimization.

Protocol 2: One-Pot Synthesis Using a Heterogeneous Nickel Catalyst

This procedure is adapted from a demonstrated environmentally friendly method.[14]

  • Catalyst & Reactant Loading: To a round-bottom flask, add acetophenone (or a derivative, 0.1 mol), hydrazine (0.1 mol), a solid Nickel-based heterogeneous catalyst (10 mol%), and ethanol (10 mL).[14]

  • Initial Stirring: Stir the mixture at room temperature for 30 minutes.

  • Second Reactant Addition: Add benzaldehyde (or a derivative) dropwise to the reaction mixture.

  • Reaction Completion: Continue stirring at room temperature for approximately 3 hours, monitoring by TLC until completion.

  • Work-up and Catalyst Recovery:

    • Upon completion, filter the reaction mixture to recover the solid nickel catalyst.

    • Wash the recovered catalyst with water and toluene. It can be dried and reused for subsequent reactions.[14]

    • The filtrate containing the product can be washed with water and the product isolated by recrystallization from methanol or purified by column chromatography.[14]

References

  • El-Malah, A. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6533. Available at: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]

  • Li, J., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 22, 7635-7655. Available at: [Link]

  • Zhang, Y., et al. (2026). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters. (Note: As of the knowledge cutoff, this is a future-dated publication).
  • Gomha, S. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(2), 244. Available at: [Link]

  • Patil, S., et al. (2023). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR, 10(6). Available at: [Link]

  • TMP Chem. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. Available at: [Link]

  • Schmitt, D. C., et al. (2013). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters, 15(19), 5142–5145. Available at: [Link]

  • Bartholomew, G. L., et al. (2022). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry, 87(22), 14899–14905. Available at: [Link]

  • Asghar, A., et al. (2021). Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review. Catalysts, 11(2), 269. Available at: [Link]

  • J&K Scientific LLC. Knorr Pyrazole Synthesis. Available at: [Link]

  • Reddy, C. R., et al. (2022). Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. Chemistry, 4(4), 1433-1444. Available at: [Link]

  • Mosrin, M., & Knochel, P. (2009). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 11(8), 1837–1840. Available at: [Link]

  • Theodoridis, G., et al. (2004). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 69(11), 3823–3826. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the NMR Spectral Analysis of 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. Among these, pyrazole derivatives are of sign...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. Among these, pyrazole derivatives are of significant interest due to their diverse biological activities. This guide provides an in-depth comparative analysis of the Nuclear Magnetic Resonance (NMR) spectra of 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile, a key intermediate in the synthesis of various bioactive molecules.

In the pursuit of scientific rigor, it is important to note that while extensive searches for the experimental ¹H and ¹³C NMR data of 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile were conducted, publicly available, verified spectra for this specific compound could not be located. Consequently, this guide will present a detailed predicted spectral analysis based on established principles of NMR spectroscopy and a comparative study of structurally related, experimentally characterized pyrazole derivatives. This approach not only offers a robust hypothesis for the spectral characteristics of the target molecule but also serves as a practical framework for interpreting the NMR data of newly synthesized pyrazole analogues.

Predicted ¹H and ¹³C NMR Spectral Analysis of 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile

The structure of 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile features a pyrazole ring substituted with a methyl group at the N1 position, a nitrile group at C3, and a chlorine atom at C4. These substituents exert distinct electronic effects that influence the chemical shifts of the pyrazole ring's proton and carbon atoms.

Predicted ¹H NMR Spectrum:

The ¹H NMR spectrum is anticipated to be simple, exhibiting two singlets.

  • H5 Proton: The proton at the C5 position is expected to appear as a singlet. Its chemical shift will be influenced by the adjacent nitrogen atom (N1) and the chlorine atom at C4. Halogens generally exert a deshielding effect. Therefore, the H5 proton is predicted to resonate downfield.

  • N-Methyl Protons: The three protons of the methyl group attached to the N1 nitrogen will also appear as a singlet. This signal is typically found in the range of 3.5-4.0 ppm for N-methyl groups in pyrazole systems.

Predicted ¹³C NMR Spectrum:

The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals corresponding to the five carbon atoms in the molecule.

  • C3 and C4 Carbons: The carbons C3 and C4, being directly attached to the electron-withdrawing nitrile and chloro groups, respectively, will be significantly deshielded and thus appear at lower field. The C4 carbon, bonded to the highly electronegative chlorine, is expected to be further downfield.

  • C5 Carbon: The C5 carbon, bonded to a proton, will likely appear at a chemical shift typical for sp² carbons in a heterocyclic ring.

  • Nitrile Carbon (CN): The carbon of the nitrile group typically resonates in the range of 110-125 ppm.

  • N-Methyl Carbon (N-CH₃): The carbon of the N-methyl group will appear at a higher field, characteristic of sp³ hybridized carbons attached to a nitrogen atom.

Comparative Spectral Analysis with Related Pyrazole Derivatives

To substantiate our predictions, we will compare the expected spectral features of 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile with the experimentally determined NMR data of closely related compounds. This comparative approach allows us to observe the incremental effects of each substituent on the pyrazole ring's chemical shifts.

Table 1: Comparative ¹H NMR Data of Substituted Pyrazoles (in CDCl₃)

CompoundH3 (ppm)H4 (ppm)H5 (ppm)N-CH₃ (ppm)Other Protons (ppm)Reference
1-Methylpyrazole7.556.237.333.88-[1]
4-chloro-1-methyl-1H-pyrazole-3-carbonitrile (Predicted) --~7.6-7.8~3.9-4.1--
5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile----7.62 (t), 7.40-7.28 (m), 7.11 (d), 6.91 (d)[2]

Table 2: Comparative ¹³C NMR Data of Substituted Pyrazoles (in CDCl₃)

CompoundC3 (ppm)C4 (ppm)C5 (ppm)N-CH₃ (ppm)CN (ppm)Other Carbons (ppm)Reference
4-chloro-1-methyl-1H-pyrazole-3-carbonitrile (Predicted) ~120-125~115-120~135-140~35-40~110-115--
5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile153.12112.79144.40-120.33142.44, 135.81, 133.90, 130.91, 129.46, 129.31, 129.03, 128.81, 128.33, 127.25[2]

Analysis of Substituent Effects:

  • N-Methyl Group: The introduction of a methyl group at the N1 position generally results in a downfield shift of the adjacent C5 proton and carbon compared to the unsubstituted pyrazole.

  • Chloro Group at C4: The electron-withdrawing nature of the chlorine atom at C4 is expected to cause a significant downfield shift of the C4 carbon signal and a moderate downfield shift of the adjacent H5 proton.

  • Nitrile Group at C3: The nitrile group is strongly electron-withdrawing and will deshield the C3 carbon, causing its signal to appear at a lower field.

The provided data for 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile offers a valuable, albeit more complex, point of comparison.[2] The presence of the additional phenyl and amino groups significantly alters the electronic environment of the pyrazole ring. However, the chemical shifts observed for the pyrazole core in this molecule support the general trends predicted for our target compound.

Experimental Protocol for NMR Sample Preparation and Analysis

For the acquisition of high-quality NMR spectra of 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile or similar small organic molecules, the following protocol is recommended:

Materials:

  • 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃), Acetone-d₆, or DMSO-d₆) of high purity (≥99.8 atom % D)

  • High-quality 5 mm NMR tubes

  • Pipettes and a clean, dry vial

  • Internal standard (e.g., Tetramethylsilane - TMS), if not already present in the solvent

Procedure:

  • Sample Weighing: Accurately weigh the desired amount of the compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, gentle warming in a water bath can aid dissolution.

  • Transfer to NMR Tube: Using a clean pipette, transfer the solution to a 5 mm NMR tube. Ensure there are no air bubbles. The final solution height should be approximately 4-5 cm.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum. Standard parameters include a 30° or 45° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum.

    • 2D NMR (Optional but Recommended): For unambiguous assignment, especially for more complex analogues, acquiring 2D NMR spectra such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) is highly recommended.

Visualizing Structural Assignments

The following diagram, generated using Graphviz, illustrates the predicted ¹H and ¹³C NMR assignments for 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile.

G cluster_molecule 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile cluster_h_nmr Predicted ¹H NMR cluster_c_nmr Predicted ¹³C NMR mol H5 H5 ~7.6-7.8 ppm (s, 1H) NCH3_H N-CH₃ ~3.9-4.1 ppm (s, 3H) C3 C3 ~120-125 ppm C4 C4 ~115-120 ppm C5 C5 ~135-140 ppm CN CN ~110-115 ppm NCH3_C N-CH₃ ~35-40 ppm

Sources

Validation

A Senior Application Scientist's Guide to Halogenated Pyrazoles: A Comparative Analysis of 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile

Introduction: The Strategic Value of Halogenated Pyrazoles The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the scaffold of numerous FDA-approved drugs and agrochemicals.[1][2][3][4] Its five-membere...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Halogenated Pyrazoles

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the scaffold of numerous FDA-approved drugs and agrochemicals.[1][2][3][4] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, offers a unique combination of chemical stability, synthetic versatility, and a capacity for diverse molecular interactions.[5][6] The strategic introduction of halogen atoms onto this privileged scaffold is a powerful tactic used to modulate a molecule's physicochemical and pharmacological profile.

Halogenation, particularly at the C4-position, profoundly influences properties such as:

  • Lipophilicity: Affecting cell membrane permeability and target engagement.

  • Metabolic Stability: Blocking sites of oxidative metabolism, thereby increasing a drug's half-life.

  • Binding Affinity: Halogen atoms can participate in specific, high-affinity interactions known as halogen bonds with biological targets.[7]

  • Acidity/Basicity: The inductive effect of halogens can alter the pKa of nearby functional groups.[4][8]

This guide focuses on 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile , a versatile building block, and compares its performance directly against its 4-fluoro, 4-bromo, and 4-iodo counterparts. The choice of halogen is not arbitrary; it is a critical design element that dictates synthetic strategy and ultimately influences the biological activity of the final compound. Understanding the distinct reactivity and properties conferred by each halogen is paramount for efficient and successful research and development.

Physicochemical Properties and Synthetic Reactivity: A Tale of Four Halogens

The identity of the halogen atom at the C4 position dictates the electronic nature and, most critically, the reactivity of the pyrazole ring. This difference is most pronounced in transition-metal-catalyzed cross-coupling reactions, a foundational tool for modern drug discovery.

Property4-Fluoro Analog4-Chloro Analog4-Bromo Analog4-Iodo Analog
Molecular Formula C₅H₄FN₃C₅H₄ClN₃[9]C₅H₄BrN₃[10]C₅H₄IN₃
Molecular Weight 125.11 g/mol 141.56 g/mol [9]186.01 g/mol [11]233.01 g/mol
Appearance SolidSolid[9]White to light yellow solid[12]Solid
Melting Point (°C) N/AN/A102.0-110.0[11]N/A
Reactivity in Cross-Coupling Very Low / InertModerateHighVery High
C-X Bond Strength (kcal/mol) ~127~99~84~69
Primary Application Stable core fragment (halogen as a final feature)Versatile intermediate for forcing conditions or with specialized catalystsWorkhorse for cross-coupling (Suzuki, Buchwald-Hartwig, etc.)Highest reactivity for mild, rapid, or sterically hindered couplings

Data compiled from various sources and calculated values. Bond strength values are representative for aryl halides.

The reactivity trend for cross-coupling reactions is a direct consequence of the carbon-halogen (C-X) bond dissociation energy: C-I < C-Br < C-Cl < C-F . The rate-limiting step in many palladium-catalyzed cycles is the oxidative addition of the catalyst into the C-X bond. A weaker bond facilitates this step, allowing the reaction to proceed under milder conditions and with faster kinetics.

  • 4-Iodo & 4-Bromo Pyrazoles: These are the preferred substrates for synthetic diversification. Their high reactivity enables a broad scope of cross-coupling reactions, including Suzuki, Buchwald-Hartwig, Sonogashira, and Heck, to proceed with high efficiency under relatively mild conditions.[13][14][15][16][17] They are the "workhorses" for building molecular libraries and exploring structure-activity relationships (SAR).

  • 4-Chloro-1-methyl-1H-pyrazole-3-carbonitrile: This compound represents a strategic balance. While less reactive than its bromo and iodo analogs, the C-Cl bond is still readily activated by modern, highly active catalyst systems (e.g., those using biarylphosphine ligands like XPhos or RuPhos).[18] Its advantages lie in the lower cost of starting materials and the potential for orthogonal reactivity in molecules containing multiple, different halogens.

  • 4-Fluoro Pyrazoles: The C-F bond is exceptionally strong, rendering it largely unreactive in standard cross-coupling reactions. Therefore, 4-fluoro pyrazoles are not typically used as synthetic handles. Instead, the fluorine atom is incorporated as a permanent feature to modulate the electronic properties and metabolic stability of the final molecule.

Synthetic Pathways and Experimental Protocols

The synthesis of 4-halopyrazoles is typically achieved through direct electrophilic halogenation of the pyrazole ring, which is electron-rich and preferentially substitutes at the C4 position.[6]

General Synthetic Workflow

The following diagram illustrates the common synthetic logic for accessing and functionalizing 4-halopyrazoles.

G cluster_synthesis Synthesis of 4-Halo-Pyrazoles cluster_functionalization Functionalization via Cross-Coupling Py_Start 1-Methyl-1H-pyrazole- 3-carbonitrile Halogenation Electrophilic Halogenation Py_Start->Halogenation Py_Cl 4-Chloro Analog (via NCS or SOCl₂) Halogenation->Py_Cl [Cl+] Py_Br 4-Bromo Analog (via NBS) Halogenation->Py_Br [Br+] Py_I 4-Iodo Analog (via NIS) Halogenation->Py_I [I+] Py_Halo 4-Halo-1-methyl-1H- pyrazole-3-carbonitrile Py_Cl->Py_Halo Py_Br->Py_Halo Py_I->Py_Halo Coupling Pd-Catalyzed Cross-Coupling Py_Halo->Coupling Product_Aryl 4-Aryl Product (Suzuki) Coupling->Product_Aryl R-B(OH)₂ Product_Amine 4-Amino Product (Buchwald-Hartwig) Coupling->Product_Amine R₂NH Product_Alkynyl 4-Alkynyl Product (Sonogashira) Coupling->Product_Alkynyl R-C≡CH

Caption: General workflow for synthesis and functionalization of 4-halopyrazoles.

Comparative Reactivity: Experimental Showcase

To provide a tangible comparison, we present data from two foundational experiments in medicinal chemistry: the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation. These protocols are designed to be self-validating systems, clearly demonstrating the inherent reactivity differences between the chloro, bromo, and iodo analogs.

Experiment 1: Suzuki-Miyaura Cross-Coupling

Objective: To compare the reaction efficiency of 4-chloro-, 4-bromo-, and 4-iodo-1-methyl-1H-pyrazole-3-carbonitrile in a Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid.

  • To an oven-dried microwave vial equipped with a magnetic stir bar, add the 4-halopyrazole (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.5 mmol, 2.5 equiv).

  • Add the palladium catalyst, XPhos Pd G2 (0.02 mmol, 2 mol%).

  • Seal the vial with a septum and purge with argon for 10 minutes.

  • Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Place the vial in a preheated oil bath at 100 °C.

  • Monitor the reaction progress by TLC or LC-MS at 1-hour intervals.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Cycle A Oxidative Addition ArPdXL2 Ar-Pd(II)-X(L₂) A->ArPdXL2 B Transmetalation ArPdRL2 Ar-Pd(II)-R(L₂) B->ArPdRL2 C Reductive Elimination Pd0 Pd(0)L₂ C->Pd0 ArR Ar-R (Product) Pd0->A  This step is fastest  for X=I, slowest for X=Cl ArX Ar-X (Halopyrazole) ArPdXL2->B ArBOH R-B(OH)₂ ArBOH->B ArPdRL2->C

Sources

Comparative

A Senior Application Scientist’s Guide to the Orthogonal Validation of 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile Purity

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Purity for a Privileged Scaffold In the landscape of modern drug discovery, pyrazole derivatives stand out as "p...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity for a Privileged Scaffold

In the landscape of modern drug discovery, pyrazole derivatives stand out as "privileged scaffolds" due to their versatile biological activities and presence in numerous FDA-approved drugs.[1][2][3][4] 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile is a key building block in this class, serving as a precursor for compounds targeting a range of therapeutic areas, from oncology to inflammatory diseases.[4] The integrity of any drug discovery program hinges on the quality of its starting materials. For a reactive intermediate like 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile, purity is not a mere metric; it is the foundation upon which reliable, reproducible, and translatable data are built.

Unidentified impurities, even at trace levels, can have profound consequences. They may arise from the synthesis process—residual starting materials, by-products from side reactions, or degradation products.[5][6] These unknown entities can introduce confounding variables in biological assays, lead to false positives or negatives, and, in later stages, pose significant safety and regulatory hurdles.

This guide eschews a simple checklist approach to quality control. Instead, it presents a comprehensive, orthogonal validation strategy designed to provide the highest degree of confidence in the purity of 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile. By employing multiple, disparate analytical techniques, we create a self-validating system where each method corroborates the others, ensuring that what you have in the vial is precisely what you need for your research.

The Orthogonal Validation Workflow: A Multi-Technique Approach

True analytical confidence is achieved not by relying on a single "gold standard" method but by integrating data from several techniques that measure different physicochemical properties of the compound. This orthogonal approach minimizes the risk of co-eluting impurities or other analytical artifacts that might be missed by one method alone. Our validation workflow is designed to confirm identity, quantify the main component, and identify/quantify any impurities.

G cluster_0 Phase 1: Identity & Initial Screening cluster_1 Phase 2: Quantitative Purity & Impurity Profiling cluster_2 Phase 3: Data Consolidation & Final Assignment Sample Sample Receipt: 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile FTIR FTIR Spectroscopy (Functional Group ID) Sample->FTIR Quick Identity Check HNMR ¹H NMR Spectroscopy (Structural Confirmation) Sample->HNMR Primary Structure Check HPLC HPLC-UV (Purity Assay, Non-Volatile Impurities) HNMR->HPLC GCMS GC-MS (Volatile & Thermal Impurities) HNMR->GCMS CNMR ¹³C NMR & DEPT (Carbon Skeleton Confirmation) HNMR->CNMR LCMS LC-MS (Impurity Mass ID) HPLC->LCMS Peak Identification Data Orthogonal Data Review HPLC->Data GCMS->Data CNMR->Data LCMS->Data Report Final Purity Assignment & Certificate of Analysis Data->Report

Caption: Orthogonal workflow for purity validation.

High-Performance Liquid Chromatography (HPLC): The Core of Purity Assessment

Expertise & Experience: HPLC is the cornerstone of purity analysis for non-volatile organic compounds. A reverse-phase (RP) method is the logical choice for a molecule like 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile, which possesses moderate polarity. The key to a robust method is achieving good peak shape for the main component and baseline separation from all potential impurities. We select a C18 column as it provides excellent hydrophobic retention and is a versatile starting point. The mobile phase, a combination of acetonitrile and water, is standard for RP-HPLC.[7][8] A mild acid, like formic acid, is added to suppress the ionization of any potential acidic or basic functional groups, thereby ensuring symmetric peaks and reproducible retention times. UV detection is ideal, as the pyrazole ring is a strong chromophore.

Trustworthiness: This protocol is validated by adhering to the principles outlined in USP General Chapter <621> Chromatography and ICH Guideline Q2(R1).[9][10] System suitability tests (SSTs) performed before any sample analysis ensure the chromatographic system is performing as expected. Parameters like theoretical plates, tailing factor, and reproducibility of injections are critical to guaranteeing the validity of the results.

Experimental Protocol: HPLC-UV Purity Method
  • System Preparation: Agilent 1260 Infinity II LC System or equivalent.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18.1-22 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detector: Diode Array Detector (DAD), monitoring at 254 nm.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of 50:50 Acetonitrile:Water to make a 1 mg/mL stock. Dilute 1:10 for a final concentration of 0.1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatile Impurities

Expertise & Experience: While HPLC is excellent for non-volatile species, it will miss highly volatile impurities from synthesis, such as residual solvents or volatile starting materials. GC-MS is the orthogonal technique perfectly suited for this task.[11] Given the presence of a halogen atom and nitrogen, a mid-polarity column like a 624-type (6% cyanopropylphenyl) is chosen for its selectivity towards such compounds.[12] The mass spectrometer detector provides an additional layer of confirmation, allowing us to identify peaks based on their mass fragmentation patterns, which is invaluable for characterizing unknown impurities.

Trustworthiness: The method's reliability is established by analyzing a blank (injection of solvent only) to ensure no system contamination, followed by analysis of the sample. The mass spectral library (e.g., NIST) provides a verifiable reference for peak identification. The validation of such methods for impurities follows the principles of ICH Q2, focusing on specificity and limit of detection.[10][11]

Experimental Protocol: Headspace GC-MS for Volatile Impurities
  • System Preparation: Agilent 8890 GC with 5977B MSD and 7697A Headspace Sampler.

  • Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program:

    • Initial: 40 °C, hold for 5 min.

    • Ramp: 10 °C/min to 240 °C, hold for 5 min.

  • Injector: Split mode (20:1), 250 °C.

  • Headspace Parameters:

    • Oven Temperature: 80 °C.

    • Loop Temperature: 90 °C.

    • Incubation Time: 20 min.

  • MSD Parameters:

    • Transfer Line: 250 °C.

    • Ion Source: 230 °C.

    • Scan Range: 35-400 amu.

  • Sample Preparation: Accurately weigh ~20 mg of the sample into a 20 mL headspace vial and seal.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

Expertise & Experience: NMR is arguably the most powerful tool for structural elucidation.[13] ¹H NMR provides a rapid and definitive confirmation of the compound's identity by showing the expected proton signals, multiplicities, and integrations. ¹³C NMR confirms the carbon backbone.[14] For purity validation, NMR is exceptionally powerful because the signal intensity is directly proportional to the number of nuclei, allowing for the detection and potential quantification of impurities without the need for an identical reference standard for each one. Any signals not corresponding to the main compound, solvents, or known standards are indicative of impurities.

Trustworthiness: The chemical shifts and coupling constants are fundamental properties of the molecule, making the data highly reliable and reproducible.[15][16] By comparing the acquired spectrum to literature data or a certified reference standard, we can unequivocally confirm the structure. The presence of unexpected peaks is a clear and trustworthy indicator of impurities.

Experimental Protocol: ¹H and ¹³C NMR
  • System: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.7 mL of Deuterated Chloroform (CDCl₃) with 0.03% TMS as an internal standard.

  • ¹H NMR Acquisition:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 2 seconds

  • ¹³C NMR Acquisition:

    • Pulse Program: zgpg30 (proton-decoupled)

    • Number of Scans: 1024

    • Relaxation Delay: 2 seconds

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

Expertise & Experience: FTIR is a rapid, non-destructive technique used to confirm the presence of key functional groups. For 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile, the most characteristic and easily identifiable peak is the nitrile (C≡N) stretch.[17] This sharp, intense absorption typically appears in a relatively clean region of the spectrum, around 2230-2250 cm⁻¹.[18] The presence of this peak, along with the overall fingerprint of the spectrum, serves as an excellent identity confirmation test.

Trustworthiness: The FTIR spectrum is a unique physical property of a molecule. By comparing the sample's spectrum to that of a known reference standard, identity can be confirmed with a high degree of certainty. It is a simple, fast, and reliable method for a first-pass quality check.

Experimental Protocol: ATR-FTIR
  • System: PerkinElmer Spectrum Two or equivalent with a Universal Attenuated Total Reflectance (UATR) accessory.

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Acquisition:

    • Scan Range: 4000-650 cm⁻¹

    • Number of Scans: 8

    • Resolution: 4 cm⁻¹

  • Data Processing: Perform a background scan before the sample scan. The resulting spectrum should be baseline corrected.

Comparative Data Summary

An orthogonal validation strategy culminates in a consolidated data table. This allows for a direct comparison of results from different techniques, providing a comprehensive purity profile. Below is a hypothetical comparison between a new test sample and a certified reference material (CRM).

Analytical Technique Parameter Certified Reference Material (CRM) Test Sample (Batch #TS123) Assessment
HPLC-UV (254 nm) Purity (Area %)>99.8%99.7%Meets Specification
Largest Impurity0.08% at RRT 1.250.15% at RRT 1.25Meets Specification (<0.2%)
Total Impurities0.15%0.28%Meets Specification (<0.5%)
GC-MS Residual SolventsNo peaks > 10 ppmDichloromethane at 55 ppmMeets ICH Limit (<600 ppm)
Volatile ImpuritiesNone DetectedOne peak at 0.06%Impurity identified by MS
¹H NMR (400 MHz) Structural IntegrityConforms to structureConforms to structurePass
Impurity SignalsNo extraneous peaks >0.05%Signals at 7.8 ppm (0.1%)Consistent with HPLC data
FTIR Spectral MatchConforms to reference>98% match with CRMPass
Nitrile (C≡N) Peak2245 cm⁻¹2245 cm⁻¹Pass
Final Purity Assigned Purity 99.9% 99.7% High Purity; Suitable for Use

Logical Inter-Technique Relationship

The strength of this approach lies in how the techniques provide complementary, cross-validating information. No single result is taken in isolation.

G cluster_0 Information Provided cluster_1 Validation Question HPLC HPLC-UV Quantitative Purity Separates Non-Volatiles LCMS LC-MS Mass of Non-Volatiles HPLC->LCMS Investigate HPLC peaks HowPure How pure is it? HPLC->HowPure GCMS GC-MS Volatile Impurities Mass of Volatiles GCMS->HowPure WhatAreImpurities What are the impurities? GCMS->WhatAreImpurities NMR NMR Definitive Structure Quantitative Potential NMR->HPLC IsItCorrect Is it the right compound? NMR->IsItCorrect NMR->HowPure FTIR FTIR Identity Confirmation Functional Groups FTIR->IsItCorrect LCMS->WhatAreImpurities

Caption: Complementary nature of orthogonal techniques.

Conclusion

Validating the purity of a critical reagent like 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile is a foundational step for any successful research and development program. A superficial, single-method analysis is insufficient and introduces unacceptable risk. The orthogonal approach detailed here—combining chromatography (HPLC, GC-MS) with spectroscopy (NMR, FTIR)—provides a robust, cross-validated, and trustworthy assessment of purity. This multi-faceted strategy ensures that scientists can proceed with confidence, knowing that their results are built on a foundation of analytically verified material, ultimately accelerating the path from discovery to innovation.

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Validation

The Pyrazole Scaffold: A Privileged Framework in Modern Drug Discovery

A Comparative Guide for Researchers and Drug Development Professionals Introduction: The Enduring Appeal of the Pyrazole Ring The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Appeal of the Pyrazole Ring

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable versatility and ability to serve as a pharmacophore for a wide array of biological targets have cemented its status as a "privileged scaffold" in drug discovery.[1][2] From the early discovery of antipyrine's analgesic and antipyretic properties to the development of highly targeted modern therapeutics, pyrazole derivatives have consistently demonstrated their value in addressing a multitude of diseases.[3] The metabolic stability of the pyrazole nucleus is a key factor contributing to its prevalence in newly approved drugs and investigational compounds.[4]

This guide offers a comparative analysis of pyrazole derivatives across different therapeutic areas, providing insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used to evaluate their efficacy. By presenting objective comparisons and supporting experimental data, we aim to equip researchers and drug development professionals with the knowledge to leverage the full potential of this remarkable heterocyclic system.

Comparative Analysis of Pyrazole Derivatives: From Inflammation to Oncology

The therapeutic impact of pyrazole derivatives spans a broad spectrum of diseases, including inflammatory conditions, cancer, and infectious diseases.[3][5] This section will delve into a comparative analysis of pyrazole-based drugs in two key areas: as anti-inflammatory agents targeting cyclooxygenase-2 (COX-2) and as kinase inhibitors in oncology.

Pyrazole-Based COX-2 Inhibitors: A Safer Approach to Inflammation Management

The development of selective COX-2 inhibitors marked a significant advancement in the management of pain and inflammation, offering a gastrointestinal-sparing alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1] Pyrazole derivatives have been instrumental in this field, with celecoxib being a prominent example.

Celecoxib vs. Non-Selective NSAIDs and Other Coxibs:

Clinical studies have demonstrated that celecoxib has a comparable efficacy to conventional NSAIDs like ibuprofen and diclofenac in treating osteoarthritis and rheumatoid arthritis.[6] However, celecoxib exhibits a significantly lower incidence of upper gastrointestinal ulcer complications, particularly in patients not taking aspirin.[1] When compared to another coxib, etoricoxib, both have shown equivalent efficacy in managing arthritic symptoms.[6] Etoricoxib, however, is also approved for the treatment of acute gout attacks.[6]

Drug ClassRepresentative Drug(s)Key AdvantagesKey Disadvantages/Side EffectsSupporting Data
Pyrazole COX-2 Inhibitor CelecoxibLower risk of gastrointestinal bleeding compared to non-selective NSAIDs.[1]Potential for cardiovascular and renal adverse events.[7]Annualized incidence of upper GI ulcer complications (non-aspirin users): Celecoxib 0.44% vs. NSAIDs 1.27%.[1]
Non-Selective NSAIDs Ibuprofen, DiclofenacBroadly effective for pain and inflammation.Higher risk of gastrointestinal ulcers and bleeding.[1]Annualized incidence of upper GI ulcer complications (non-aspirin users): 1.27%.[1]
Other Coxibs EtoricoxibSimilar efficacy to celecoxib, also indicated for acute gout.[6]Similar cardiovascular and renal risk profile to other coxibs.Non-inferior to celecoxib in clinical trials for osteoarthritis.[8]
Pyrazole-Based Kinase Inhibitors: Targeting the Engines of Cancer

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers. The pyrazole scaffold has proven to be an exceptional framework for designing potent and selective kinase inhibitors.[9]

A Comparative Look at Pyrazole Kinase Inhibitors:

A multitude of pyrazole-based kinase inhibitors have been developed, targeting various kinases implicated in cancer progression, such as Aurora kinases, cyclin-dependent kinases (CDKs), and receptor tyrosine kinases like EGFR and VEGFR. The versatility of the pyrazole ring allows for substitutions that can be tailored to fit the specific ATP-binding pocket of a target kinase, leading to high potency and selectivity.[4]

For instance, AT7519 is a multi-CDK inhibitor with IC50 values in the nanomolar range for several CDKs.[4][10] The pyrazole core of AT7519 plays a crucial role in anchoring the molecule into the ATP binding site of the kinase.[4] Similarly, ruxolitinib, a selective JAK1 and JAK2 inhibitor, features a pyrazole ring linked to a pyrrolo[2,3-d]pyrimidine scaffold, achieving IC50 values of approximately 3 nM.[9]

Below is a table summarizing the activity of several pyrazole-based kinase inhibitors against various cancer cell lines, demonstrating the broad applicability and potential of this scaffold in oncology.

CompoundTarget Kinase(s)Cancer Cell LineIC50 (µM)Reference
Compound 45b CDK2/cyclin A3HCT-116 (Colon)0.053[11]
MCF-7 (Breast)0.126[11]
HepG2 (Liver)0.039[11]
Compound 22 CDK2, CDK5MiaPaCa2 (Pancreatic)0.247[10]
AsPC1 (Pancreatic)0.315[10]
SUIT2 (Pancreatic)0.209[10]
Compound 30e EGFR, HER-2MCF-7 (Breast)0.30[12]
B16-F10 (Melanoma)0.44[12]
Afuresertib (GSK2110183) Akt1HCT116 (Colon)0.95[13]
N-phenyl pyrazoline 5 Tyrosine KinasesHs578T (Breast)3.95[14]
MDA-MB-231 (Breast)21.55[14]

Experimental Protocols: A Guide to Synthesis and Evaluation

To provide practical insights, this section details the step-by-step methodologies for the synthesis of a representative pyrazole derivative and a key biological assay for its evaluation.

Synthesis of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib)

This protocol describes a common method for the synthesis of celecoxib, a selective COX-2 inhibitor.[15]

Step 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione

  • In a suitable reaction vessel, combine 4'-methylacetophenone and ethyl trifluoroacetate.

  • Add a strong base, such as sodium ethoxide, to the mixture.

  • Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a weak acid and extract the product with an organic solvent.

  • Purify the resulting diketone by recrystallization or column chromatography.

Step 2: Cyclization to form the Pyrazole Ring

  • In a round-bottom flask, dissolve 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione and 4-sulfonamidophenylhydrazine hydrochloride in a suitable solvent system, such as a mixture of ethanol, methanol, and MTBE.[15]

  • Add an acid catalyst, such as 4N HCl.[15]

  • Heat the mixture to reflux for several hours.[15]

  • Monitor the reaction progress by HPLC to check for the formation of the desired product and the regioisomer.[15]

  • After completion, cool the reaction mixture and concentrate it under vacuum.[15]

  • Induce crystallization by the slow addition of water.[15]

  • Collect the solid product by filtration, wash with a mixture of isopropanol and water, and then with water.[15]

  • Dry the final product, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, under vacuum.[15]

Experimental Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials: 4'-methylacetophenone Ethyl trifluoroacetate 4-sulfonamidophenylhydrazine HCl diketone Claisen Condensation (Step 1) start->diketone pyrazole Cyclization (Step 2) diketone->pyrazole purification Purification (Crystallization/Chromatography) pyrazole->purification product Final Product: Celecoxib purification->product assay_prep Prepare Assay Components: COX-2 Enzyme, Arachidonic Acid, Test Compound (Celecoxib) product->assay_prep Test Compound incubation Incubation assay_prep->incubation measurement Measure Product Formation (e.g., PGF2α by ELISA) incubation->measurement analysis Data Analysis: Calculate IC50 measurement->analysis result Determine Potency and Selectivity analysis->result

Caption: Workflow for the synthesis and biological evaluation of a pyrazole derivative.

In Vitro COX-2 Inhibition Assay

This protocol outlines a common method to determine the inhibitory activity of a compound against the COX-2 enzyme.[15]

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0) and equilibrate to 37°C.

    • Prepare solutions of human recombinant COX-2 enzyme, arachidonic acid (substrate), and the test compound (dissolved in a suitable solvent like DMSO).

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, COX-2 enzyme, and either the test inhibitor or the vehicle control.

    • Pre-incubate the plate for a defined period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

    • Incubate for a precise duration (e.g., 2 minutes) at 37°C.

    • Stop the reaction by adding a quenching solution, such as stannous chloride.

  • Quantification and Analysis:

    • Quantify the amount of prostaglandin product (e.g., PGF2α) formed using an ELISA kit.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Signaling Pathways Targeted by Pyrazole Derivatives

The efficacy of pyrazole-based drugs often stems from their ability to modulate specific signaling pathways that are dysregulated in disease.

The Aurora Kinase Signaling Pathway in Cancer

Aurora kinases are a family of serine/threonine kinases that play a critical role in cell division.[13] Their overexpression is frequently observed in various cancers and is associated with tumorigenesis.[13] Pyrazole derivatives have been successfully developed as inhibitors of Aurora kinases, thereby disrupting the mitotic process in cancer cells and leading to apoptosis.

Aurora Kinase Signaling Pathway

G cluster_upstream Upstream Regulation cluster_aurora Aurora Kinase A Activation cluster_downstream Downstream Effects cyclin_cdk Cyclin B1-CDK1 aurka_inactive Inactive Aurora A cyclin_cdk->aurka_inactive Phosphorylation tpx2 TPX2 tpx2->aurka_inactive Binding & Activation aurka_active Active Aurora A aurka_inactive->aurka_active mitotic_entry Mitotic Entry aurka_active->mitotic_entry spindle Spindle Assembly aurka_active->spindle cytokinesis Cytokinesis aurka_active->cytokinesis proliferation Cell Proliferation cytokinesis->proliferation pyrazole_inhibitor Pyrazole-based Aurora Kinase Inhibitor pyrazole_inhibitor->aurka_active Inhibition

Caption: Simplified Aurora Kinase A signaling pathway and the point of intervention by pyrazole-based inhibitors.

Conclusion: The Future of Pyrazole Derivatives in Drug Discovery

The pyrazole scaffold continues to be a highly productive platform for the discovery of novel therapeutics. Its synthetic tractability and the ability to fine-tune its physicochemical properties allow for the development of potent and selective drugs against a wide range of targets. As our understanding of disease biology deepens, the rational design of new pyrazole derivatives will undoubtedly lead to the development of next-generation medicines with improved efficacy and safety profiles. The comparative data and experimental protocols presented in this guide are intended to facilitate these future discoveries and underscore the enduring importance of the pyrazole ring in the armamentarium of medicinal chemists.

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Comparative

Assessing the Novelty of 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile Derivatives: A Comparative Guide for Drug Discovery

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] This guide provides an in-depth technical framework for assessing the novelty of a specific, yet versatile, class of pyrazole derivatives: those derived from 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile. By synthesizing established synthetic methodologies, outlining robust biological screening protocols, and providing a comparative analysis against relevant benchmarks, this document serves as a practical tool for navigating the path from a novel chemical entity to a potential drug candidate.

The Strategic Importance of the Pyrazole Core

The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, offers a unique combination of physicochemical properties.[4][5] It can act as both a hydrogen bond donor and acceptor, engage in various non-covalent interactions, and its substitution pattern can be readily modified to fine-tune properties like solubility, lipophilicity, and metabolic stability.[4][6] This chemical tractability has led to the development of blockbuster drugs such as the anti-inflammatory agent Celecoxib and the Janus kinase (JAK) inhibitor Ruxolitinib, highlighting the therapeutic potential embedded within this heterocyclic system.[1][7][8]

The subject of this guide, the 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile scaffold, presents a particularly interesting starting point for library synthesis. The chloro and methyl groups at positions 4 and 1, respectively, influence the electronic properties and steric bulk of the pyrazole ring, while the carbonitrile at position 3 is a versatile chemical handle for further derivatization, for instance, into carboxamides.[9][10]

Synthetic Strategy: From Core to Derivatives

The novelty of a chemical series is not only defined by its biological activity but also by the feasibility and efficiency of its synthesis. The synthesis of 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile derivatives can be approached in a logical, multi-step process.

Synthesis of the Core Scaffold

The core scaffold, 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile, is a known compound and can be synthesized through various established methods or procured from commercial vendors. A common synthetic route involves the chlorination of a pyrazole precursor. For instance, a related compound, ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolecarboxylate, has been synthesized via electrochemical chlorination, a method that avoids harsh chlorinating agents like sulfuryl chloride.[11] Another patented method describes the preparation of 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester using hydrogen peroxide and hydrochloric acid.[12] These methods can be adapted for the synthesis of the 3-carbonitrile analogue.

Derivatization of the 3-Carbonitrile Group

The true novelty of this series will be explored through the derivatization of the 3-carbonitrile moiety. A common and highly valuable transformation is the hydrolysis of the nitrile to a carboxylic acid, followed by amide coupling with a diverse range of amines. This approach allows for the systematic exploration of the chemical space around the pyrazole core.

Experimental Protocol: Synthesis of 4-chloro-1-methyl-1H-pyrazole-3-carboxamide Derivatives

This protocol outlines a general procedure for the synthesis of a library of carboxamide derivatives from the 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile core.

Step 1: Hydrolysis of the Nitrile to Carboxylic Acid

  • To a solution of 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile (1.0 eq) in a suitable solvent such as ethanol or a mixture of water and a co-solvent, add a strong base like sodium hydroxide (3.0-5.0 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and acidify with a suitable acid (e.g., concentrated HCl) to a pH of approximately 2-3.

  • The resulting precipitate, 4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Amide Coupling

  • To a solution of 4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an aqueous solution of a weak acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-chloro-1-methyl-1H-pyrazole-3-carboxamide derivative.

G cluster_0 Synthesis of Core and Derivatives A 4-chloro-1-methyl-1H-pyrazole- 3-carbonitrile B Hydrolysis (NaOH, EtOH/H2O, Reflux) A->B Step 1 C 4-chloro-1-methyl-1H-pyrazole- 3-carboxylic acid B->C D Amide Coupling (Amine, HATU, DIPEA, DMF) C->D Step 2 E Derivative Library: 4-chloro-1-methyl-1H-pyrazole- 3-carboxamides D->E

Caption: Synthetic workflow for the generation of a derivative library.

Comparative Biological Evaluation: Establishing Novelty

The novelty of a new series of compounds is ultimately determined by its biological activity profile in comparison to existing molecules. Based on the known activities of pyrazole derivatives, a tiered screening approach is recommended.

Tier 1: Broad Spectrum Activity Screening

An initial broad screening against a panel of targets can help to identify the most promising therapeutic areas for the new derivatives.

  • Kinase Inhibition: Given the success of pyrazole-based kinase inhibitors like Ruxolitinib, screening against a panel of kinases is a high-priority starting point.[8][13] A commercially available kinase panel assay can provide a rapid assessment of the inhibitory activity against a wide range of kinases.

  • Antifungal Activity: Pyrazole derivatives have shown potent antifungal activity.[14][15] A preliminary screen against a panel of pathogenic fungi (e.g., Candida albicans, Aspergillus fumigatus) can be performed using a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

  • Anti-inflammatory Activity: The legacy of Celecoxib suggests that assessing cyclooxygenase (COX) inhibition is a logical step.[7][16][17] In vitro assays for COX-1 and COX-2 inhibition can quickly establish the potency and selectivity of the new compounds.

Tier 2: Focused Assays and Comparative Analysis

Based on the results of the initial screening, more focused and quantitative assays should be performed for the most active compounds. This is where a direct comparison with established drugs is crucial.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: JAK2)

This protocol provides a framework for assessing the inhibitory activity of the novel pyrazole derivatives against a specific kinase, using the JAK2 inhibitor Ruxolitinib as a benchmark.

  • Reagents and Materials: Recombinant human JAK2 enzyme, a suitable substrate (e.g., a peptide substrate), ATP, ADP-Glo™ Kinase Assay kit (Promega), test compounds, and Ruxolitinib.

  • Assay Procedure: a. Prepare a serial dilution of the test compounds and Ruxolitinib in a suitable buffer. b. In a 96-well plate, add the kinase, the substrate, and the test compound or benchmark inhibitor. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions. f. The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.

  • Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor). b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the kinase activity) by fitting the data to a dose-response curve.

G cluster_1 Kinase Inhibition Assay Workflow A Prepare serial dilutions of test compounds & Ruxolitinib B Add kinase, substrate, and inhibitor to 96-well plate A->B C Initiate reaction with ATP B->C D Incubate at RT C->D E Measure ADP production (ADP-Glo™ Assay) D->E F Calculate % inhibition and determine IC50 E->F

Caption: Workflow for the in vitro kinase inhibition assay.

Experimental Protocol: Antifungal Susceptibility Testing

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

  • Materials: Test compounds, a standard antifungal drug (e.g., Fluconazole), fungal isolates, RPMI-1640 medium, 96-well microtiter plates.

  • Procedure: a. Prepare a standardized inoculum of the fungal isolate. b. Prepare serial twofold dilutions of the test compounds and the standard drug in the microtiter plates. c. Inoculate each well with the fungal suspension. d. Incubate the plates at 35°C for 24-48 hours.

  • Data Analysis: a. The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Data Presentation and Comparative Analysis

The novelty of the 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile derivatives is best assessed by directly comparing their performance against established benchmarks.

Table 1: Comparative Kinase Inhibition Data (Hypothetical)

CompoundTarget KinaseIC50 (nM)Fold Difference vs. Ruxolitinib
Ruxolitinib JAK2 3.3 -
Derivative 1JAK215.24.6x weaker
Derivative 2JAK22.81.2x stronger
Derivative 3Aurora A50.1N/A
AT9283 Aurora A 3 -

Table 2: Comparative Antifungal Activity Data (Hypothetical)

CompoundCandida albicans MIC (µg/mL)Aspergillus fumigatus MIC (µg/mL)
Fluconazole 0.5 >64
Derivative 448
Derivative 51632

Structure-Activity Relationship (SAR) and Novelty Assessment

The true novelty emerges from a careful analysis of the structure-activity relationship (SAR). By systematically modifying the amine portion of the carboxamide derivatives and observing the impact on biological activity, researchers can identify key structural features that confer potency and selectivity.[18]

For instance, if a derivative with a novel amine substituent demonstrates significantly improved potency against a specific kinase compared to Ruxolitinib, or exhibits a unique kinase inhibition profile, this would be a strong indicator of novelty. Similarly, if a derivative shows broad-spectrum antifungal activity, unlike the narrow-spectrum activity of many existing antifungals, this would also represent a significant advance.

The presence of the 4-chloro and 1-methyl groups on the pyrazole core also contributes to the novelty. These substituents can influence the binding mode of the derivatives to their biological targets compared to other pyrazole-based inhibitors that lack these features.

Conclusion and Future Directions

Assessing the novelty of a new series of chemical compounds is a multifaceted process that requires a combination of synthetic ingenuity, rigorous biological evaluation, and insightful comparative analysis. The 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile scaffold provides a rich platform for the discovery of novel bioactive molecules. By following the systematic approach outlined in this guide—from targeted synthesis to comparative biological testing and SAR analysis—researchers can effectively evaluate the therapeutic potential of their novel derivatives and make informed decisions about their progression in the drug discovery pipeline. The key to establishing novelty lies not just in demonstrating biological activity, but in showing a clear and significant advantage over existing therapeutic options.

References

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC. [Link]

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  • Design, synthesis, and biological evaluation of novel ruxolitinib and baricitinib analogues for potential use against COVID‐19. PubMed Central. [Link]

  • Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
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  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

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  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. PMC. [Link]

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Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Isomer Elucidation

Spectroscopic Comparison of Pyrazole Isomers: A Guide for Researchers For researchers, scientists, and drug development professionals, the accurate identification of pyrazole isomers is a critical step in synthesis and c...

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Comparison of Pyrazole Isomers: A Guide for Researchers

For researchers, scientists, and drug development professionals, the accurate identification of pyrazole isomers is a critical step in synthesis and characterization. Subtle differences in the placement of substituents on the pyrazole ring can lead to significant changes in chemical properties and biological activity. This guide provides an in-depth comparison of pyrazole isomers using essential spectroscopic techniques, complete with experimental data and protocols to ensure accurate isomer differentiation.

NMR spectroscopy is the most powerful and widely used method for distinguishing between pyrazole isomers. The chemical shifts and coupling constants of protons and carbons in the pyrazole ring are highly sensitive to the electronic environment, which is directly influenced by the position of substituents.

Theoretical Basis for Differentiation
  • ¹H NMR: The chemical shifts of the ring protons (H3, H4, and H5) provide a clear fingerprint for each isomer. The proximity and electronic nature of a substituent will cause characteristic shielding or deshielding effects on these protons. For example, an electron-withdrawing group at the C3 position will deshield the adjacent H4 and H5 protons more significantly than a similar group at the C4 position.

  • ¹³C NMR: The carbon chemical shifts of the pyrazole ring (C3, C4, and C5) are also diagnostic. The carbon atom directly attached to a substituent will experience the largest change in chemical shift, but the electronic effects are transmitted throughout the ring, providing a unique set of signals for each isomer. For N-unsubstituted pyrazoles, broad signals for C3 and C5 may be observed due to tautomeric equilibrium, which can be resolved by acidification to achieve a fast proton exchange.[1]

Comparative NMR Data for Methylpyrazole Isomers

The following table illustrates the typical ¹H and ¹³C NMR chemical shifts for methylpyrazole isomers, demonstrating the clear differentiation possible with NMR.

IsomerAtom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
3-Methylpyrazole H4~6.2C3: ~148
H5~7.5C4: ~106
CH₃~2.3C5: ~135
CH₃: ~12
4-Methylpyrazole H3/H5~7.5C3/C5: ~135
CH₃~2.1C4: ~114
CH₃: ~10

Note: Values are approximate and can vary with solvent and concentration. Data compiled from various spectroscopic resources.[2][3][4]

Experimental Protocol: Acquiring High-Quality ¹H NMR Spectra
  • Sample Preparation: Dissolve 5-10 mg of the pyrazole sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumental Setup:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve maximum homogeneity.

    • Set the spectral width to encompass the expected chemical shift range (typically 0-14 ppm).

    • Employ a standard 30-degree pulse sequence.

    • Set the number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.[5]

  • Data Acquisition: Acquire the Free Induction Decay (FID).[5]

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the resulting spectrum and apply baseline correction.

    • Calibrate the chemical shift axis using the residual solvent peak as an internal standard.

    • Integrate the signals to determine proton ratios.

    • Analyze splitting patterns to deduce proton-proton coupling.

Caption: NMR workflow for pyrazole isomer identification.

Infrared (IR) Spectroscopy: A Vibrational Fingerprint

IR spectroscopy probes the vibrational modes of a molecule, offering valuable information for distinguishing isomers based on their unique bond vibrations, particularly in the fingerprint region.

Theoretical Basis for Differentiation

Key vibrational modes for pyrazole isomer identification include the N-H stretch (for N-unsubstituted pyrazoles), C-H stretches, and out-of-plane C-H bending vibrations. The pattern of C-H bending bands in the 900-650 cm⁻¹ region is often characteristic of the substitution pattern on the aromatic ring.[6] The N-H stretching frequency is sensitive to hydrogen bonding, which can be influenced by the substituent's position.[7]

Comparative IR Data for Substituted Pyrazoles
Isomer TypeKey Vibrational Frequencies (cm⁻¹)
3(5)-Substituted N-H Stretch: 3400-3200 (broad), C-H Bending: 800-750
4-Substituted N-H Stretch: 3450-3250 (broad), C-H Bending: 850-800

Note: These are general ranges and can be influenced by the specific substituent and the physical state of the sample.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: A small amount of the solid or liquid pyrazole sample is placed directly on the ATR crystal.

  • Instrument Setup: A background spectrum of the clean ATR crystal is recorded. The spectral range is typically set from 4000 to 400 cm⁻¹.

  • Data Acquisition: The sample spectrum is collected, typically averaging 16-32 scans for a good signal-to-noise ratio.

  • Data Processing: The instrument software automatically subtracts the background spectrum. The positions and intensities of the key absorption bands are then analyzed.

UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the pyrazole ring. The position of maximum absorbance (λmax) is related to the energy of the π → π* transitions.

Theoretical Basis for Differentiation

Substituents on the pyrazole ring can alter the energy levels of the molecular orbitals. Electron-donating groups typically cause a bathochromic shift (to longer wavelengths), while electron-withdrawing groups can lead to a hypsochromic shift (to shorter wavelengths). The magnitude of this shift can vary between isomers.

Comparative UV-Vis Data
CompoundTypical λmax (nm)
Unsubstituted Pyrazole ~210
Substituted Pyrazoles 210 - 250

Note: The differences in λmax between isomers can be subtle, making this technique more suitable for confirmation rather than primary identification.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: A dilute solution of the pyrazole sample is prepared in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) at a known concentration.[8]

  • Instrument Setup: A baseline spectrum is recorded using a cuvette filled with the pure solvent.[8]

  • Data Acquisition: The absorption spectrum of the sample solution is recorded over a relevant wavelength range (e.g., 200-400 nm).[8]

  • Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the spectrum.

Mass Spectrometry (MS): Differentiation Through Fragmentation

While isomers have identical molecular weights, their fragmentation patterns upon ionization in a mass spectrometer can be distinct, providing valuable structural clues.

Theoretical Basis for Differentiation

In electron impact (EI) mass spectrometry, the high-energy electrons cause the molecule to ionize and fragment. The stability of the resulting fragment ions depends on the original location of the substituent, leading to different relative abundances of fragments for each isomer.[9][10] For instance, the fragmentation of substituted pyrazoles often involves characteristic losses of molecules like HCN.[11]

Comparative Fragmentation Patterns

The mass spectra of pyrazole isomers will all show the same molecular ion peak. However, the relative intensities of the fragment ions will differ. For example, in 4-nitropyrazole, common fragments correspond to the loss of O, NO, and NO₂.[11] The specific fragmentation pathways and the resulting ion abundances provide a fingerprint for each isomer.

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe.

  • Ionization: The sample is ionized using a standard electron energy, typically 70 eV.

  • Mass Analysis: The mass analyzer scans the desired mass-to-charge (m/z) ratio range.

  • Data Analysis: The molecular ion peak is identified, and the fragmentation pattern is analyzed. The relative intensities of key fragment ions are compared to differentiate between isomers.

G Unknown Pyrazole Isomer Unknown Pyrazole Isomer Mass Spectrometry Mass Spectrometry (Confirm Molecular Weight) Unknown Pyrazole Isomer->Mass Spectrometry NMR Spectroscopy NMR Spectroscopy (¹H, ¹³C, 2D) Primary Structure Elucidation Mass Spectrometry->NMR Spectroscopy IR Spectroscopy IR Spectroscopy (Functional Groups & Substitution Pattern) NMR Spectroscopy->IR Spectroscopy UV-Vis Spectroscopy UV-Vis Spectroscopy (Confirm Conjugation) NMR Spectroscopy->UV-Vis Spectroscopy Combined Analysis Combined Analysis NMR Spectroscopy->Combined Analysis IR Spectroscopy->Combined Analysis UV-Vis Spectroscopy->Combined Analysis Isomer Identification Isomer Identification Combined Analysis->Isomer Identification

Caption: A multi-technique workflow for the definitive identification of pyrazole isomers.

Conclusion

The definitive identification of pyrazole isomers requires a multi-faceted spectroscopic approach. NMR spectroscopy stands out as the primary and most decisive technique for structural elucidation. However, IR, UV-Vis, and Mass Spectrometry provide crucial complementary and confirmatory data. By systematically applying these techniques and carefully analyzing the resulting data, researchers can confidently and accurately characterize pyrazole isomers, a fundamental step in the development of new pharmaceuticals and advanced materials.

References

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Comparative

The Structure-Activity Relationship of 4-Chloro-1-methyl-1H-pyrazole-3-carbonitrile Derivatives: A Comparative Guide for Drug Discovery Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities.[1][2] Derivatives of this five-membered aromatic heterocycle are integral to a multitude of therapeut...

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities.[1][2] Derivatives of this five-membered aromatic heterocycle are integral to a multitude of therapeutic agents, demonstrating efficacy as anti-inflammatory, anticancer, antimicrobial, and antiviral agents.[3][4] A significant area of interest for pyrazole-based compounds is in the realm of kinase inhibition, where they have proven to be a privileged scaffold for the development of targeted cancer therapies.[5][6] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile derivatives, a scaffold with considerable potential in the design of novel kinase inhibitors. By examining the influence of substituents and exploring bioisosteric modifications, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to guide their discovery efforts.

The Pyrazole Scaffold in Kinase Inhibition: A Strategic Overview

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[7] The pyrazole ring system has been successfully employed in the design of numerous kinase inhibitors due to its ability to form key interactions within the ATP-binding site of these enzymes.[2] The nitrogen atoms of the pyrazole core can act as hydrogen bond donors and acceptors, mimicking the hinge-binding interactions of the adenine moiety of ATP. Furthermore, the planar nature of the pyrazole ring allows for favorable stacking interactions with aromatic residues in the kinase active site.

The general structure of a pyrazole-based kinase inhibitor often involves substitutions at various positions of the pyrazole ring to achieve potency and selectivity. The 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile scaffold presents several key features for SAR exploration:

  • N1-Methyl Group: This substituent occupies the solvent-exposed region in many kinase active sites and can influence solubility and metabolic stability.

  • C3-Carbonitrile Group: The nitrile moiety is a versatile functional group that can participate in hydrogen bonding and dipole interactions. Its linear geometry can also be exploited to probe specific regions of the binding pocket.

  • C4-Chloro Group: The chlorine atom can modulate the electronics of the pyrazole ring and participate in halogen bonding or occupy small hydrophobic pockets.

  • C5-Position: This position is often a key point for introducing larger substituents that can target the solvent-exposed region or induce selectivity between different kinases.

The following sections will delve into a comparative analysis of how modifications to this core scaffold and related pyrazole structures impact their biological activity, supported by experimental data from the literature.

Comparative Analysis of Structural Modifications

While a comprehensive SAR study on the exact 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile scaffold is not extensively available in the public domain, we can infer valuable insights by examining related pyrazole derivatives.

The Influence of Substituents at the C5-Position

The C5-position of the pyrazole ring is a critical determinant of potency and selectivity. In a series of pyrazole derivatives designed as cannabinoid receptor antagonists, a para-substituted phenyl ring at the 5-position was found to be crucial for high affinity.[8][9] This highlights the importance of an aromatic substituent at this position for establishing key interactions with the target protein.

For kinase inhibitors, the C5-substituent often extends into the solvent-exposed region of the ATP-binding site. This allows for the introduction of various functional groups to fine-tune the compound's physicochemical properties, such as solubility and cell permeability, without disrupting the core binding interactions.

The Role of the C4-Substituent

The substituent at the C4-position can significantly influence the electronic properties of the pyrazole ring and its interactions with the target. While our core scaffold features a chloro group, other substituents have been explored in different pyrazole series. For instance, in a study of pyrazole derivatives as cannabinoid receptor antagonists, a methyl group at the 4-position was present in the lead compound.[9] The choice between a halogen and a small alkyl group at this position can impact the compound's lipophilicity and metabolic stability.

The Significance of the C3-Carbonitrile and its Bioisosteres

The nitrile group at the C3-position is a key feature of the scaffold. It is a polar group that can act as a hydrogen bond acceptor.[7] In some kinase inhibitors, the nitrile group has been shown to form a direct hydrogen bond with residues in the ATP-binding site, displacing a water molecule that would otherwise mediate this interaction.[7]

Given its importance, considering bioisosteric replacements for the nitrile group is a valid strategy in lead optimization. Bioisosteres are functional groups with similar steric and electronic properties that can modulate a compound's activity, selectivity, and pharmacokinetic profile.[10] For the nitrile group, potential bioisosteres include:

  • Amide: The carboxamido group is a common feature in pyrazole-based inhibitors and can also act as a hydrogen bond donor and acceptor.[8]

  • Oxadiazole or Triazole: These five-membered heterocycles can mimic the size and electronic properties of the nitrile group while offering additional points for interaction.

  • Halogens (Iodine or Bromine): In some cases, halogens can act as non-classical isosteres for the nitrile group, offering similar polarizability and hydrophilicity.[7]

The choice of a bioisosteric replacement will depend on the specific interactions within the target's active site and the desired physicochemical properties of the final compound.

Experimental Data: A Comparative Look at Related Pyrazole Derivatives

To provide a quantitative perspective, the following table summarizes the biological activity of several pyrazole derivatives from the literature that share some structural features with our core scaffold. This comparative data can help guide the design of novel 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile derivatives.

Compound IDStructureTargetActivity (IC50/EC50)Reference
Compound 1 5-oxo-5H-indeno-[1,2-b]pyridine-3-carbonitrile derivativeMCF-7 (Breast Cancer)IC50 = 6.53 µM[11]
A-549 (Lung Cancer)IC50 = 26.40 µM
HCT-116 (Colon Cancer)IC50 = 59.84 µM
Compound 2 N-(4-ethoxyphenyl)-1,3-diphenyl-1H-pyrazole-4-carboxamideHCT116 (Colon Cancer)IC50 = 0.39 µM[4]
MCF-7 (Breast Cancer)IC50 = 0.46 µM
Compound 3 1-(4-chlorophenyl)-N-formyl-4-hydroxy-1H-pyrazole-3-carbohydrazideHepatitis C Virus (HCV) ReplicationInhibitory at 10-100 µg/ml[4]

Note: The structures for the compounds in the table are not explicitly provided in the search results, but their descriptions and activities are cited.

Experimental Protocols

To ensure the reproducibility and validation of research findings, detailed experimental protocols are essential. The following sections outline a general synthetic scheme for pyrazole derivatives and a standard protocol for a kinase inhibition assay.

Synthesis of Substituted Pyrazole Derivatives

A common method for the synthesis of substituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the synthesis of 5-substituted 3-amino-1H-pyrazole-4-carbonitriles, a multi-step synthesis can be employed, starting from 3-oxoalkanonitriles.[12]

Step 1: Synthesis of 3-Oxoalkanonitriles A solution of an appropriate enaminone and hydroxylamine hydrochloride in ethanol is treated with potassium hydroxide in water and heated under reflux. Neutralization with HCl yields the 3-oxoalkanonitrile.[12]

Step 2: Synthesis of (Z)-3-Amino-2-aroyl-4,4,4-trichloro-2-butenenitriles The 3-oxoalkanonitrile is reacted with trichloroacetonitrile in the presence of anhydrous sodium acetate in ethanol at room temperature.[12]

Step 3: Synthesis of 3-Amino-1H-pyrazole-4-carbonitrile Derivatives The product from Step 2 is condensed with a hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine) to yield the final 3-amino-1H-pyrazole-4-carbonitrile.[12]

Diagram of a General Synthetic Workflow for Pyrazole Derivatives

G cluster_0 Synthesis of 3-Oxoalkanonitriles cluster_1 Formation of Butenenitrile Intermediate cluster_2 Cyclization to Pyrazole Enaminone Enaminone Aldoxime Aldoxime Intermediate Enaminone->Aldoxime Ethanol Hydroxylamine Hydroxylamine HCl Hydroxylamine->Aldoxime Oxoalkanonitrile 3-Oxoalkanonitrile Aldoxime->Oxoalkanonitrile KOH, H2O, Reflux Butenenitrile (Z)-3-Amino-2-aroyl-4,4,4- trichloro-2-butenenitrile Oxoalkanonitrile->Butenenitrile NaOAc, Ethanol Trichloroacetonitrile Trichloroacetonitrile Trichloroacetonitrile->Butenenitrile FinalProduct 3-Amino-1H-pyrazole- 4-carbonitrile Derivative Butenenitrile->FinalProduct Hydrazine Hydrazine Derivative Hydrazine->FinalProduct

Caption: General synthetic workflow for 3-amino-1H-pyrazole-4-carbonitrile derivatives.

Kinase Inhibition Assay Protocol

A common method to assess the inhibitory activity of compounds against a specific kinase is a radiometric assay or an ADP-Glo™ kinase assay.

Radiometric Kinase Assay:

  • Reaction Setup: Prepare a reaction mixture containing the kinase, a specific substrate (e.g., a peptide or protein), ATP (including radiolabeled [γ-³²P]ATP), and a buffer solution with appropriate cofactors (e.g., Mg²⁺).

  • Compound Addition: Add the test compound at various concentrations to the reaction mixture. Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period to allow the kinase reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., phosphoric acid).

  • Separation: Separate the phosphorylated substrate from the unreacted [γ-³²P]ATP using a phosphocellulose membrane or chromatography.

  • Detection: Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Diagram of a Kinase Inhibition Assay Workflow

G cluster_0 Reaction Preparation cluster_1 Inhibition and Incubation cluster_2 Detection and Analysis Kinase Kinase ReactionMix Reaction Mixture Kinase->ReactionMix Substrate Substrate Substrate->ReactionMix ATP [γ-³²P]ATP ATP->ReactionMix Buffer Reaction Buffer Buffer->ReactionMix Incubation Incubation (e.g., 30°C) ReactionMix->Incubation TestCompound Test Compound TestCompound->Incubation Termination Reaction Termination Incubation->Termination Separation Separation of Phosphorylated Substrate Termination->Separation Detection Scintillation Counting Separation->Detection Analysis IC50 Determination Detection->Analysis

Caption: Workflow for a radiometric kinase inhibition assay.

Conclusion and Future Directions

The 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile scaffold represents a promising starting point for the development of novel kinase inhibitors. While direct and extensive SAR studies on this specific derivative series are limited in publicly available literature, a comparative analysis of related pyrazole-based compounds provides valuable insights for guiding future drug discovery efforts.

Key takeaways for researchers working with this scaffold include:

  • Prioritize C5-Substitution: The C5-position is a critical handle for modulating potency and selectivity. Exploration of a diverse range of aryl and heteroaryl substituents at this position is warranted.

  • Explore C4-Modifications: While the chloro-substituent offers a good starting point, investigating other small substituents at the C4-position could lead to improved pharmacokinetic properties.

  • Consider Bioisosteric Replacements for the Nitrile Group: The C3-carbonitrile is a key interaction point, but exploring bioisosteres such as amides or small heterocycles could lead to compounds with enhanced activity or improved drug-like properties.

By leveraging the existing knowledge on pyrazole-based inhibitors and employing systematic medicinal chemistry approaches, the 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile scaffold holds significant potential for the discovery of next-generation targeted therapeutics.

References

  • Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776.
  • [No specific author] (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Vrije Universiteit Amsterdam Research Portal.
  • [No specific author] (2023).
  • [No specific author] (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Comptes Rendus. Chimie, 25, 267-279.
  • [No specific author] (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. PubMed.
  • Graham, T. H., et al. (2014). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(8), 1965-1970.
  • Chu, C. M., et al. (2008). Bioisosteric replacement of the pyrazole 5-aryl moiety of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A novel series of alkynylthiophenes as potent and selective cannabinoid-1 receptor antagonists. Journal of Medicinal Chemistry, 51(17), 5346-5356.
  • Abdel-Wahab, B. F., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules, 27(1), 330.
  • [No specific author] (2025). chemistry and biological properties of pyrazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 14(9).
  • [No specific author] (n.d.). 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile. CymitQuimica.
  • [No specific author] (2025). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.
  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.
  • Gomaa, H. A. M., et al. (2021).
  • Taiho Pharmaceutical Co., Ltd. (2016). CONDENSED PYRIMIDINE COMPOUND OR SALT THEREOF.
  • [No specific author] (n.d.). Pyrazoles in Drug Discovery. PharmaBlock.
  • Al-Omran, F., et al. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 15(9), 6049-6061.
  • [No specific author] (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Samara Journal of Science.
  • Anhui Province Neutech Co., Ltd. (2016). The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • Avrutskaya, I. A., et al. (2025). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles.
  • Abdel-Wahab, B. F., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020)
  • [No specific author] (n.d.). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK...
  • Bayer Schering Pharma AG. (2007). 4-{4-[({3-tert-butyl-1-[3-(hydroxymethyl) phenyl]-1h-pyrazol-5-yl } carbamoyl)-amino]-3-fluorophenoxy} -n-methylpyridine-2-carboxamide as well as prodrugs and salts thereof for the treatment of cancer.

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Validation

Benchmarking the Efficacy of 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile: A Comparative Guide for Drug Discovery Professionals

This guide provides a comprehensive framework for evaluating the biological efficacy of the novel compound 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile. Given the established prevalence of the pyrazole scaffold in kinase...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the biological efficacy of the novel compound 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile. Given the established prevalence of the pyrazole scaffold in kinase inhibitors, this guide proposes a head-to-head comparison with two well-characterized drugs, Ruxolitinib and AT9283, which target the JAK/STAT and Aurora kinase signaling pathways, respectively. The methodologies detailed herein are designed to provide a robust assessment of the subject compound's potential as a therapeutic agent.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique five-membered heterocyclic structure offers a versatile template for designing molecules with a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] A particularly successful application of the pyrazole core has been in the development of protein kinase inhibitors.[3] Kinases are a large family of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The pyrazole ring's ability to engage in various non-covalent interactions within the ATP-binding pocket of kinases makes it an ideal starting point for the design of potent and selective inhibitors.[4]

This guide focuses on a specific, under-explored derivative, 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile. While specific biological data for this compound is not yet publicly available, its structural features—a chlorinated pyrazole ring and a nitrile group—suggest a potential for kinase inhibitory activity. The chloro and nitrile moieties can significantly influence the molecule's electronic properties and its ability to form key interactions with target proteins. To rigorously assess its potential, we propose a comparative benchmarking study against two established pyrazole-containing kinase inhibitors:

  • Ruxolitinib: A potent and selective inhibitor of Janus kinases (JAK1 and JAK2), approved for the treatment of myelofibrosis and polycythemia vera.[5][6]

  • AT9283: A multi-targeted inhibitor with potent activity against Aurora kinases, as well as JAK2, which has been investigated in clinical trials for various hematological malignancies.[7][8]

By comparing the efficacy of 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile against these standards, researchers can gain valuable insights into its potential therapeutic applications and mechanism of action.

Comparative Compounds: Physicochemical Properties

A fundamental aspect of drug development is understanding the physicochemical properties of a compound, as these influence its absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes key properties of the subject compound and the selected comparators.

Property4-chloro-1-methyl-1H-pyrazole-3-carbonitrileRuxolitinibAT9283
CAS Number 175204-86-1[9]941678-49-5896466-04-9
Molecular Formula C₅H₄ClN₃[9]C₁₇H₁₈N₆C₂₁H₂₈N₆O₂
Molecular Weight 141.56 g/mol [9]306.37 g/mol 396.49 g/mol
Structure Clc1cn(C)nc1C#NC1CC1N(CC(C)C)c2cc(ccc2)C(=O)Nc3ccc(cc3)N4CCN(C)CC4CC(C)NC(=O)c1cc(c(cc1)N)Nc2ncc(s2)c3ccc(cc3)N4CCN(C)CC4
Predicted XlogP 0.9[1]2.63.4

Synthesis of 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile

While a specific synthesis for 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile is not extensively documented, a plausible synthetic route can be extrapolated from established methods for similar pyrazole derivatives.[10][11] The following proposed synthesis provides a logical pathway for obtaining the target compound for experimental evaluation.

Synthesis_Workflow cluster_0 Step 1: Formation of Hydrazone cluster_1 Step 2: Cyclization and Chlorination Reagent_A Methylhydrazine Product_A Methylhydrazono-malononitrile Reagent_A->Product_A Condensation Reagent_B Malononitrile Reagent_B->Product_A Product_A_input Methylhydrazono-malononitrile Product_B 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile Product_A_input->Product_B Cyclization/ Chlorination Reagent_C Chlorinating Agent (e.g., NCS) Reagent_C->Product_B JAK2_Assay_Workflow Start Prepare Assay Plate Add_Inhibitor Add Test Compounds (including comparators and vehicle control) Start->Add_Inhibitor Add_Kinase Add Recombinant JAK2 Enzyme Add_Inhibitor->Add_Kinase Add_Substrate Add Biotinylated Peptide Substrate and ATP Add_Kinase->Add_Substrate Incubate Incubate at Room Temperature Add_Substrate->Incubate Stop_Reaction Stop Reaction (e.g., with EDTA) Incubate->Stop_Reaction Detection Add Detection Reagents (e.g., Phospho-Tyrosine Antibody and Reporter) Stop_Reaction->Detection Read_Plate Measure Signal (e.g., Luminescence or Fluorescence) Detection->Read_Plate End Analyze Data (Calculate IC50 values) Read_Plate->End

Caption: Workflow for the in vitro JAK2 kinase inhibition assay.

Detailed Protocol:

  • Plate Preparation: Dispense 2.5 µL of test compounds (4-chloro-1-methyl-1H-pyrazole-3-carbonitrile, Ruxolitinib, AT9283) at various concentrations and a vehicle control into a 96-well assay plate.

  • Kinase Addition: Add 2.5 µL of diluted recombinant JAK2 enzyme to each well. [12]3. Substrate and ATP Addition: Add 5 µL of a solution containing the biotinylated peptide substrate and ATP to initiate the kinase reaction. [13]4. Incubation: Incubate the plate at 30°C for 45-60 minutes to allow for enzymatic phosphorylation. [12]5. Reaction Termination: Stop the reaction by adding a solution containing EDTA.

  • Detection: Add detection reagents, including a phospho-tyrosine specific antibody conjugated to a reporter molecule (e.g., horseradish peroxidase or a fluorophore). [13]7. Signal Measurement: Measure the resulting signal (luminescence or fluorescence) using a plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound by plotting the percentage of kinase inhibition against the compound concentration.

This assay will assess the compound's inhibitory activity against Aurora A kinase, a key regulator of mitosis.

Detailed Protocol:

  • Plate Preparation: Dispense test compounds and controls into a 96-well plate as described for the JAK2 assay.

  • Kinase Addition: Add diluted recombinant Aurora A kinase to each well. [14]3. Substrate and ATP Addition: Initiate the reaction by adding a solution containing a specific peptide substrate for Aurora A and ATP. [15]4. Incubation: Incubate the plate at room temperature for 30-60 minutes. [14][15]5. Detection: Utilize a detection system, such as ADP-Glo™, which measures the amount of ADP produced during the kinase reaction. This involves adding a reagent to terminate the kinase reaction and deplete the remaining ATP, followed by the addition of a detection reagent that converts ADP to ATP and generates a luminescent signal. [15]6. Signal Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Determine the IC₅₀ values for each compound as described previously.

Cell-Based Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. This assay will be used to evaluate the effect of the test compounds on the growth of a relevant cancer cell line.

MTT_Assay_Workflow Start Seed Cancer Cells in 96-well plate Incubate_1 Incubate for 24 hours Start->Incubate_1 Add_Compounds Treat cells with Test Compounds (including comparators and vehicle control) Incubate_1->Add_Compounds Incubate_2 Incubate for 72 hours Add_Compounds->Incubate_2 Add_MTT Add MTT Reagent Incubate_2->Add_MTT Incubate_3 Incubate for 2-4 hours Add_MTT->Incubate_3 Solubilize Add Solubilization Solution (e.g., DMSO) Incubate_3->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance End Analyze Data (Calculate GI50 values) Read_Absorbance->End

Caption: Workflow for the MTT cell proliferation assay.

Detailed Protocol:

  • Cell Seeding: Seed a human cancer cell line (e.g., a leukemia or solid tumor line known to be sensitive to JAK or Aurora kinase inhibition) into a 96-well plate at an appropriate density and allow the cells to adhere overnight. [16]2. Compound Treatment: Treat the cells with serial dilutions of 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile, Ruxolitinib, AT9283, and a vehicle control.

  • Incubation: Incubate the cells for 72 hours to allow for the compounds to exert their effects. [17]4. MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals. [16]5. Solubilization: Add a solubilization solution, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal growth inhibition (GI₅₀) for each compound by plotting the percentage of cell viability against the compound concentration.

Interpreting the Data and Drawing Conclusions

The data generated from these assays will provide a comprehensive initial assessment of the biological activity of 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile.

  • Kinase Inhibition Data: The IC₅₀ values from the kinase assays will reveal the potency and selectivity of the target compound against JAK2 and Aurora A. A low IC₅₀ value against one or both kinases would suggest that it is a promising kinase inhibitor. Comparing the IC₅₀ values for JAK2 and Aurora A will also provide insights into its selectivity profile.

  • Cell Proliferation Data: The GI₅₀ value from the MTT assay will indicate the compound's ability to inhibit cancer cell growth. A potent GI₅₀ value, particularly if it correlates with the kinase inhibition data, would strongly support its potential as an anticancer agent.

By comparing these results directly with those obtained for Ruxolitinib and AT9283 under identical experimental conditions, a clear picture of the relative efficacy and potential of 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile will emerge. This data-driven approach is essential for making informed decisions in the early stages of drug discovery and development.

References

  • Al-Zahrani, F. M., El-Shehry, M. F., & Al-Ghamdi, A. M. (2018). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 23(7), 1743. [Link]

  • Goh, K. C., et al. (2010). AT9283, a potent inhibitor of the Aurora kinases and Jak2, has therapeutic potential in myeloproliferative disorders. Leukemia, 24(8), 1416–1425. [Link]

  • Ferreira, L. G., et al. (2020). The Pyrazole Scaffold: A Review of Recent Advances in the Synthesis of Novel Antitumor Agents. Molecules, 25(11), 2483. [Link]

  • BPS Bioscience. (n.d.). JAK2 Assay Service. Retrieved January 24, 2026, from [Link]

  • Barlin, G. B. (1986). The Pyrazoles. John Wiley & Sons.
  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved January 24, 2026, from [Link]

  • Howard, S., et al. (2009). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry, 52(1), 379–388. [Link]

  • Quintás-Cardama, A., et al. (2010). Ruxolitinib (INCB018424), a selective Janus kinase 1/2 inhibitor, in patients with primary myelofibrosis, post-polycythemia vera myelofibrosis, or post-essential thrombocythemia myelofibrosis: a phase 1/2 study. The Lancet Oncology, 11(8), 776–784. [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ Aurora Kinase A Assay Kit. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
  • Vihasibio Sciences PVT LTD. (n.d.). Product List. Retrieved January 24, 2026, from [Link]

  • Abd, A. H., Kadhim, E. J., & Mahmood, M. (2023). MTT (Assay protocol). protocols.io. [Link]

  • Kiseleva, M. A., et al. (2022). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2022(2), M1393. [Link]

  • Deng, X., & Mani, N. S. (2006). A Versatile Three-Component Reaction for the Synthesis of 3,5-Disubstituted-1-methylpyrazoles. Organic Syntheses, 83, 51. [Link]

  • López-Sánchez, A., et al. (2022). Biological Activity of a 4-Hydroxy-Furanyl-Benzamide Derivative on Heart Failure. Molecules, 27(24), 8969. [Link]

  • Giet, R., & Prigent, C. (2001). The Aurora/Ipl1p-related kinases: a new family of serine/threonine kinases playing a role in the cell cycle. Progress in cell cycle research, 4, 353–363.
  • BPS Bioscience. (n.d.). Chemi-Verse™ JAK2 Kinase Assay Kit. Retrieved January 24, 2026, from [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Cancer cell culture, 167-170.
  • Sancineto, L., et al. (2019). Synthesis, Structural Characterization, and In Vitro and In Silico Antifungal Evaluation of Azo-Azomethine Pyrazoles (PhN2(PhOH)CHN(C3N2(CH3)3)PhR, R = H or NO2). Molecules, 24(18), 3244. [Link]

  • Google Patents. (n.d.). The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. Retrieved January 24, 2026, from [Link]

  • Choudhary, M. I., et al. (1995). Antibacterial activity of Clausena heptaphylla. Fitoterapia, 66(4), 365–367.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents, such as 4-chloro-1-me...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents, such as 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile, demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, providing a comprehensive operational framework grounded in scientific principles to ensure your safety and the integrity of your research. Pyrazole derivatives are a cornerstone in the synthesis of a wide array of pharmacologically active compounds, making the safe handling of their precursors paramount.[1][2]

Foundational Hazard Assessment: Understanding the "Why"

Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the inherent risks associated with 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile. While specific toxicological data for this exact compound may be limited, the known hazards of structurally similar pyrazole-based compounds provide a robust basis for a conservative and protective safety strategy.[3] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[4]

Based on data from analogous compounds, the anticipated hazards include:

  • Skin Irritation (H315): Causes skin irritation upon direct contact.[5][6][7][8]

  • Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[5][6][7][8]

  • Respiratory Irritation (H335): Inhalation of dust or aerosols may lead to irritation of the respiratory tract.[5][6][7][8]

  • Harmful if Swallowed (H302): Ingestion can be harmful to your health.[5][8]

  • Harmful in Contact with Skin (H312): Absorption through the skin may be harmful.[5]

  • Harmful if Inhaled (H332): Inhalation of a significant concentration of the substance can be harmful.[5]

These classifications necessitate a multi-faceted PPE strategy that creates a complete barrier between you and the chemical.

Hazard Classification Summary
Hazard StatementDescriptionGHS Pictogram
H302, H312, H332Harmful if swallowed, in contact with skin, or if inhaledGHS07 (Exclamation Mark)
H315Causes skin irritationGHS07 (Exclamation Mark)
H319Causes serious eye irritationGHS07 (Exclamation Mark)
H335May cause respiratory irritationGHS07 (Exclamation Mark)

The Core Directive: Your PPE Ensemble

The selection of PPE is not merely about donning a lab coat and gloves; it's about creating an impermeable shield. Every component is critical and serves a specific purpose.

Respiratory Protection

Given the risk of respiratory tract irritation from airborne particles, a standard surgical mask is insufficient as it does not protect the worker from chemical inhalation.[9]

  • Minimum Requirement: A NIOSH-approved N95 respirator is essential when handling the solid compound outside of a certified chemical fume hood.[9][10]

  • Rationale: The N95 respirator is designed to filter out at least 95% of airborne particles, providing a necessary barrier against inhaling fine dust from the chemical. For operations with a higher risk of aerosol generation, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be considered.

Eye and Face Protection

The potential for serious eye irritation dictates robust protection that goes beyond standard safety glasses.

  • Minimum Requirement: Chemical splash goggles that conform to ANSI Z87.1 standards are mandatory.[10]

  • Enhanced Protection: For procedures with a higher risk of splashing, such as transferring solutions or during a spill cleanup, the use of a full-face shield over chemical splash goggles is strongly recommended.[10] This provides a secondary layer of protection for the entire face.

Hand Protection

Skin contact is a primary exposure route. Therefore, proper glove selection and use are critical.

  • Minimum Requirement: Double-gloving with powder-free nitrile gloves is the standard.[10][11] The inner glove should be tucked under the cuff of the lab coat, and the outer glove should go over the cuff.[11]

  • Rationale and Procedure: Nitrile provides good resistance to a broad range of chemicals. Double-gloving minimizes the risk of exposure from a single glove failure. Gloves should be changed every 30-60 minutes or immediately if contamination is suspected or a tear occurs.[12] The use of powder-free gloves is crucial to prevent the powder from absorbing and aerosolizing hazardous materials.[11][12]

Body Protection

Your personal clothing offers no protection against chemical hazards.

  • Minimum Requirement: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting knit cuffs is required.[11]

  • Rationale: This type of gown, often referred to as a "chemo gown," provides a barrier against splashes and dust.[9] The tight cuffs ensure a secure interface with your gloves.[11] For extensive handling, a "bunny suit" or coverall made of a material like Tyvek can offer more complete protection.[10][13] Gowns should be changed immediately after a spill or every two to three hours during continuous handling.[10]

Operational Plan: A Step-by-Step Protocol

The effectiveness of PPE is directly tied to its correct usage. Follow this protocol diligently.

Preparation and Donning PPE
  • Work Area Preparation: Ensure all necessary materials are within a certified chemical fume hood. Have waste containers and spill kits readily accessible.

  • Hand Washing: Thoroughly wash and dry your hands before donning any PPE.[11]

  • Inner Gloves: Put on your first pair of nitrile gloves.

  • Gown: Don the disposable gown, ensuring it is fully closed in the back.[10]

  • Outer Gloves: Put on the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of the gown.[11]

  • Respiratory Protection: Fit your N95 respirator, ensuring a tight seal around your nose and mouth.

  • Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield if the procedure warrants it.

Handling 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile
  • All manipulations of the solid chemical should be performed within a certified chemical fume hood to minimize inhalation exposure.

  • Use dedicated spatulas and glassware.

  • When weighing the solid, do so in the fume hood or on a balance with a draft shield.

  • If creating a solution, add the solid to the solvent slowly to avoid splashing.

Doffing PPE and Decontamination

The removal of PPE is a critical step to prevent cross-contamination.

  • Outer Gloves: Remove the outer pair of gloves, peeling them off so they are inside-out, and dispose of them in the designated hazardous waste container.

  • Gown and Inner Gloves: Remove the gown by rolling it away from your body. As you remove the gown, peel off the inner pair of gloves at the same time, trapping the gown within the gloves. Dispose of them immediately in the hazardous waste container.

  • Exit the Immediate Work Area.

  • Face and Eye Protection: Remove the face shield (if used) and then the goggles.

  • Respirator: Remove your respirator.

  • Hand Washing: Wash your hands thoroughly with soap and water.

Disposal Plan

Proper disposal is a crucial final step in the safe handling process.

  • Chemical Waste: All unused 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile and any solutions containing it must be disposed of as hazardous chemical waste in a clearly labeled, sealed container.[5]

  • Contaminated PPE: All disposable PPE, including gloves, gowns, and respirators, must be placed in a designated hazardous waste container immediately after use.[6][8] Do not place contaminated items in the regular trash.

  • Spill Cleanup: In the event of a spill, use an inert absorbent material to contain it.[7] The cleanup materials must also be disposed of as hazardous waste.[7]

Emergency Procedures

In case of accidental exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.[5]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing.[5] Seek medical attention if irritation persists.[5]

  • Inhalation: Move the affected person to fresh air.[5] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[5] Seek immediate medical attention.[5]

Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling cluster_disposal Post-Handling & Disposal prep_area 1. Prepare Work Area (Fume Hood) wash_hands1 2. Wash Hands prep_area->wash_hands1 don_ppe 3. Don Full PPE (Double Gloves, Gown, Respirator, Goggles) wash_hands1->don_ppe handle_chem 4. Handle Chemical in Fume Hood don_ppe->handle_chem doff_ppe 5. Doff PPE (Contaminated Waste) handle_chem->doff_ppe dispose_waste 6. Dispose of Chemical Waste doff_ppe->dispose_waste wash_hands2 7. Wash Hands Thoroughly dispose_waste->wash_hands2

Caption: Workflow for handling 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile.

References

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